molecular formula C44H76O5 B1498144 Iristectorene B

Iristectorene B

Cat. No.: B1498144
M. Wt: 685.1 g/mol
InChI Key: UHFDAENQNSFKSB-UAOBIYCZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Iristectorene B has been reported in Iris tectorum and Iris domestica with data available.

Properties

Molecular Formula

C44H76O5

Molecular Weight

685.1 g/mol

IUPAC Name

3-[(1R,2S,3S,6Z)-3-hydroxy-2-[(3E,5R,7E)-5-hydroxy-4,8,12-trimethyltrideca-3,7,11-trienyl]-2,3-dimethyl-6-(1-oxopropan-2-ylidene)cyclohexyl]propyl tetradecanoate

InChI

InChI=1S/C44H76O5/c1-9-10-11-12-13-14-15-16-17-18-19-27-42(47)49-33-22-26-40-39(38(6)34-45)30-32-44(8,48)43(40,7)31-21-25-37(5)41(46)29-28-36(4)24-20-23-35(2)3/h23,25,28,34,40-41,46,48H,9-22,24,26-27,29-33H2,1-8H3/b36-28+,37-25+,39-38-/t40-,41-,43+,44+/m1/s1

InChI Key

UHFDAENQNSFKSB-UAOBIYCZSA-N

Isomeric SMILES

CCCCCCCCCCCCCC(=O)OCCC[C@@H]1/C(=C(/C)\C=O)/CC[C@]([C@@]1(C)CC/C=C(\C)/[C@@H](C/C=C(\C)/CCC=C(C)C)O)(C)O

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCCCC1C(=C(C)C=O)CCC(C1(C)CCC=C(C)C(CC=C(C)CCC=C(C)C)O)(C)O

Origin of Product

United States

Foundational & Exploratory

Iristectorene B chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

Iristectorene B: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a naturally occurring monocyclic triterpene ester that has been isolated from the seeds of Iris tectorum[1][2][3]. Its complex chemical structure and potential biological activities make it a subject of interest for researchers in natural product chemistry and drug discovery. This technical guide provides a detailed overview of the chemical structure, properties, and (where available) the biological context of this compound, with a focus on presenting data in a clear and accessible format for scientific professionals.

Chemical Structure and Properties

This compound is chemically defined as 3-{3-hydroxy-2-[5-hydroxy-4,8,12-trimethyl-(3E,7E)-3,7,11-tridecatrienyl]-2,3-dimethyl-6-(1-methyl-2-oxoethylidene)cyclohexyl} propyl tetradecanoate[2][3]. Its structure was elucidated through spectroscopic methods and chemical evidence, and its stereochemistry has been clarified[2][3].

Chemical Structure

Below is a 2D representation of the chemical structure of this compound.

this compound 2D Structure

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

PropertyValueSource
Molecular Formula C₄₄H₇₆O₅[2]
Molecular Weight 685.07 g/mol [2]
CAS Number 156791-81-0[2]
Appearance Oil
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[2]

Spectroscopic Data

Biological Activity

Currently, there is a lack of specific data in publicly accessible literature regarding the biological activities of this compound. However, other compounds isolated from the genus Iris, and specifically from Iris tectorum, have demonstrated a range of biological effects, including cytotoxic and neuroprotective activities. Further research is required to determine if this compound exhibits similar properties.

Experimental Protocols

As no specific biological studies on this compound have been published in the available literature, detailed experimental protocols for this compound cannot be provided at this time. The following sections outline general methodologies that could be adapted for future investigations into the biological properties of this compound.

General Workflow for Investigating Biological Activity

The following diagram illustrates a general workflow for screening a natural product like this compound for potential biological activities.

experimental_workflow cluster_extraction Isolation & Purification cluster_screening Biological Screening A Plant Material (Iris tectorum seeds) B Extraction A->B C Chromatographic Separation B->C D This compound (Pure Compound) C->D E In vitro Assays (e.g., Cytotoxicity, Anti-inflammatory) D->E Test Compound F Target Identification E->F G Mechanism of Action Studies F->G H In vivo Models G->H nfkb_pathway cluster_pathway Hypothetical NF-κB Pathway Modulation cluster_intervention Potential Intervention Point A Inflammatory Stimulus (e.g., LPS) B IKK Activation A->B C IκBα Phosphorylation & Degradation B->C D NF-κB Translocation to Nucleus C->D E Pro-inflammatory Gene Expression D->E I This compound I->B Inhibition?

References

Iristectorene B: A Technical Guide to its Isolation from Iris tectorum Seeds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation and characterization of Iristectorene B, a monocyclic triterpene ester derived from the seeds of Iris tectorum. The information is compiled for researchers, scientists, and professionals in drug development who are interested in the natural product chemistry and potential applications of this compound.

Introduction

This compound is a natural product classified as a monocyclic triterpene ester.[1] It has been successfully isolated from the seeds of Iris tectorum, a plant species with a history of use in traditional medicine. The structural elucidation of this compound was accomplished through spectroscopic methods and chemical evidence.[1] This document outlines the available information on its isolation, structural properties, and the methodologies employed in its characterization.

Physicochemical Properties and Spectroscopic Data

While the primary literature contains detailed spectroscopic data, the full dataset is not publicly available. This section summarizes the types of analyses performed to elucidate the structure of this compound. For researchers requiring the precise spectral data, acquisition of the original publication is recommended.

Table 1: Summary of Spectroscopic Analysis of this compound

Analytical MethodType of Data Obtained
Nuclear Magnetic Resonance (NMR) Spectroscopy¹H NMR, ¹³C NMR, 2D-NMR (COSY, HMQC, HMBC) for determining the carbon-hydrogen framework and connectivity.
Mass Spectrometry (MS)Molecular weight and fragmentation patterns for confirming the molecular formula and structural fragments.
Infrared (IR) SpectroscopyIdentification of functional groups such as esters, hydroxyls, and ketones.
Ultraviolet-Visible (UV) SpectroscopyInformation on the presence of chromophores within the molecule.

Experimental Protocols: Isolation and Purification of this compound

The following is a generalized protocol for the isolation of triterpenoids from plant material, based on common phytochemical techniques. The specific details of the this compound isolation are found in the primary literature (Phytochemistry, 1994, 36(2):433-438).

Plant Material and Extraction
  • Collection and Preparation: Seeds of Iris tectorum are collected, dried, and ground into a fine powder to increase the surface area for solvent extraction.

  • Solvent Extraction: The powdered seeds are subjected to extraction with a suitable organic solvent, such as methanol or a mixture of chloroform and methanol, to isolate a crude extract containing a mixture of phytochemicals, including this compound. This process is typically carried out at room temperature over an extended period or under reflux for a shorter duration.

Chromatographic Purification

The crude extract is then subjected to a series of chromatographic steps to isolate this compound from other compounds.

  • Initial Fractionation: The crude extract is often first fractionated using liquid-liquid partitioning or a primary column chromatography step (e.g., using silica gel) with a gradient of solvents of increasing polarity.

  • Fine Purification: Fractions containing this compound are further purified using repeated column chromatography, often employing different stationary phases (e.g., Sephadex LH-20) or solvent systems. High-performance liquid chromatography (HPLC) is typically used as a final step to obtain the pure compound.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the isolation of a natural product like this compound from a plant source.

Isolation_Workflow cluster_extraction Extraction cluster_purification Purification plant_material Iris tectorum Seeds grinding Grinding plant_material->grinding extraction Solvent Extraction grinding->extraction crude_extract Crude Extract extraction->crude_extract fractionation Initial Fractionation (e.g., Column Chromatography) crude_extract->fractionation hplc HPLC Purification fractionation->hplc pure_compound This compound hplc->pure_compound

A generalized workflow for the isolation of this compound.

Biological Activity and Signaling Pathways

Currently, there is a lack of publicly available information regarding the specific biological activities of this compound and the signaling pathways it may modulate. Further research is required to elucidate the pharmacological potential of this compound.

Conclusion

This compound is a structurally characterized monocyclic triterpene ester from the seeds of Iris tectorum. While the foundational knowledge of its isolation and structure has been established, further investigations are needed to explore its biological activities and potential therapeutic applications. This guide provides a framework for researchers interested in pursuing further studies on this natural product. The primary literature remains an essential resource for detailed experimental procedures and complete spectroscopic data.

References

The Enigmatic Iristectorene B: A Deep Dive into its Natural Origins and Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[CITY, STATE] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look at Iristectorene B, a significant monocyclic triterpenoid ester. This whitepaper details the natural sources, isolation protocols, and the proposed biosynthetic pathway of this complex molecule, presenting a valuable resource for the scientific community.

Natural Source of this compound

This compound is a secondary metabolite isolated from the seeds of Iris tectorum Maxim., a flowering plant belonging to the Iridaceae family.[1] This species, commonly known as the roof iris or Japanese roof iris, is native to China, Korea, and Burma. The genus Iris is a rich source of various secondary metabolites, including a diverse array of flavonoids and triterpenoids.[1] Notably, the rhizomes of Iris species are known to accumulate a class of triterpenoids called iridals, which are considered a chemical marker for the genus. While this compound has been specifically identified in the seeds, the rhizomes of Iris tectorum also produce a variety of other iridal-type triterpenoids.[1][2][3][4][5]

Quantitative Data

While specific quantitative yield data for this compound from Iris tectorum seeds is not extensively documented in the available literature, the analysis of related compounds in Iris species provides context for the potential abundance of such specialized metabolites. The concentration and composition of iridals can vary depending on the age and part of the plant. For instance, studies on the rhizomes of other Iris species have shown that the content of iridals can differ between younger and older rhizomes, with monocyclic iridals being more prevalent in younger tissues.[1] The following table summarizes the types of related compounds found in Iris tectorum.

Compound ClassSpecific Examples from Iris tectorumPlant Part
Iridal-type TriterpenoidsIritectols A and B, Iridobelamal A, IsoiridogermanalRhizomes
Rearranged Iridal-type TriterpenoidsUnnamed epimers with a rearranged homofarnesyl side chainRhizomes
FlavonoidsTectoridin, Iristectorin A, Iristectorin B, TectorigeninRhizomes

Experimental Protocols

Isolation of Iridal-Type Triterpenoids from Iris tectorum

The following is a generalized protocol for the isolation of iridal-type triterpenoids from Iris tectorum, based on methodologies reported for similar compounds from this plant.

dot

G start Dried and powdered Iris tectorum seeds extraction Extraction with organic solvent (e.g., methanol or ethanol) start->extraction concentration Concentration under reduced pressure extraction->concentration partition Solvent-solvent partitioning (e.g., n-hexane and 90% methanol) concentration->partition hexane_fraction n-Hexane fraction (contains this compound) partition->hexane_fraction methanol_fraction Aqueous methanol fraction partition->methanol_fraction column_chromatography Column Chromatography on Silica Gel (gradient elution with n-hexane-ethyl acetate) hexane_fraction->column_chromatography fractions Collection and analysis of fractions (TLC) column_chromatography->fractions purification Further purification by preparative HPLC fractions->purification isolated_compound Isolated this compound purification->isolated_compound

Caption: Workflow for the isolation of this compound.

  • Extraction: The air-dried and powdered seeds of Iris tectorum are extracted exhaustively with a suitable organic solvent such as methanol or ethanol at room temperature.

  • Concentration: The resulting extract is then concentrated under reduced pressure to yield a crude residue.

  • Solvent Partitioning: The crude extract is suspended in an aqueous alcohol solution (e.g., 90% methanol) and partitioned against a nonpolar solvent like n-hexane. This compound, being an ester with a long fatty acid chain, is expected to partition into the n-hexane layer.

  • Column Chromatography: The n-hexane fraction is subjected to column chromatography on silica gel. The column is typically eluted with a gradient of n-hexane and ethyl acetate of increasing polarity.

  • Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the target compound.

  • Purification: Fractions containing this compound are combined and may require further purification using techniques such as preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Structure Elucidation

The structure of this compound and related triterpenoids is determined through a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight and elemental composition of the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the detailed chemical structure, including the stereochemistry.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the presence of key functional groups, such as the ester carbonyl group and hydroxyl groups.

Biosynthesis of this compound

The biosynthesis of this compound, a triterpenoid, is believed to follow the general pathway for iridal-type triterpenoids. A proposed biosynthetic pathway for rearranged iridal-type triterpenoids in Iris tectorum has been postulated, which provides a framework for understanding the formation of the core iridal skeleton.[1]

dot

G squalene Squalene squalene_epoxide 2,3-Oxidosqualene squalene->squalene_epoxide Squalene epoxidase protosteryl_cation Protosteryl Cation squalene_epoxide->protosteryl_cation Cyclase iridal_skeleton Iridal Skeleton Formation (Cyclization and Rearrangements) protosteryl_cation->iridal_skeleton monocyclic_iridal Monocyclic Iridal Precursor iridal_skeleton->monocyclic_iridal oxidation Oxidation Steps (e.g., hydroxylation) monocyclic_iridal->oxidation P450 monooxygenases oxidized_iridal Oxidized Iridal Intermediate oxidation->oxidized_iridal esterification Esterification with a Fatty Acid (e.g., Tetradecanoic acid) oxidized_iridal->esterification Acyltransferase iristectorene_b This compound esterification->iristectorene_b

Caption: Proposed biosynthetic pathway of this compound.

The biosynthesis is thought to begin with the cyclization of 2,3-oxidosqualene, a common precursor for triterpenoids. This cyclization, catalyzed by a cyclase enzyme, leads to the formation of a protosteryl cation, which then undergoes a series of rearrangements and cyclizations to form the characteristic iridal skeleton. For this compound, a monocyclic iridal precursor is likely formed. This precursor then undergoes several enzymatic modifications, including oxidation reactions (likely catalyzed by cytochrome P450 monooxygenases) to introduce hydroxyl groups. The final step in the biosynthesis of this compound is the esterification of one of the hydroxyl groups with a fatty acid, specifically tetradecanoic acid, a reaction likely catalyzed by an acyltransferase.

This technical guide provides a foundational understanding of this compound, offering valuable insights for researchers engaged in natural product chemistry, drug discovery, and plant biochemistry. Further research is warranted to fully elucidate the specific enzymatic steps and regulatory mechanisms involved in the biosynthesis of this intriguing natural product.

References

Iristectorene B: A Technical Overview of a Natural Product Awaiting Biological Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iristectorene B, with the Chemical Abstracts Service (CAS) number 156791-81-0, is a naturally occurring monocyclic triterpene ester.[1] This document serves as a technical guide, summarizing the currently available information on this compound. It is important to note at the outset that, despite its defined chemical structure, this compound remains largely uncharacterized in terms of its biological activity. An extensive review of scientific literature and chemical databases reveals a significant gap in the understanding of its pharmacological properties.

Chemical Identity and Physicochemical Properties

This compound was first isolated from the seeds of the plant Iris tectorum, commonly known as the roof iris.[1][2][3][4] The structure of this compound was elucidated in 1994 and published in the journal Phytochemistry.[1][2][4]

Table 1: Physicochemical Data for this compound

PropertyValueSource
CAS Number 156791-81-0[1]
Molecular Formula C₄₄H₇₆O₅Vendor Data
Molecular Weight 685.07 g/mol Vendor Data
Chemical Class Monocyclic Triterpene Ester[1]
Source Seeds of Iris tectorum[1][3][4]

Biological Activity and Mechanism of Action

A comprehensive search of the scientific literature reveals a notable absence of studies on the biological activity of this compound. While other compounds isolated from Iris tectorum and related species have demonstrated a range of biological effects, including cytotoxic, anti-inflammatory, and antioxidant activities, no such data has been published for this compound specifically.[5][6][7]

Consequently, there is no information available regarding its mechanism of action, potential molecular targets, or any signaling pathways it may modulate. The original research paper detailing its discovery focused exclusively on its isolation and structural characterization.[1][2]

Experimental Data and Protocols

Consistent with the lack of biological activity data, there are no published experimental protocols for assays involving this compound. This includes a lack of information on:

  • In vitro or in vivo assays performed with the compound.

  • Quantitative data such as IC₅₀, EC₅₀, or Ki values.

  • Pharmacokinetic or pharmacodynamic studies.

Future Outlook and Research Opportunities

The current state of knowledge on this compound presents a clear opportunity for further research. As a structurally defined natural product from a plant with a history of use in traditional medicine, it represents a potential starting point for drug discovery programs.[6][8]

Future research efforts could focus on:

  • Broad Biological Screening: Evaluating this compound in a wide range of bioassays to identify any potential therapeutic activities (e.g., anticancer, anti-inflammatory, antimicrobial).

  • Target Identification: Should any biological activity be identified, subsequent studies would be required to determine its molecular target(s) and mechanism of action.

  • Total Synthesis: The development of a synthetic route to this compound would enable the production of larger quantities for extensive biological testing and the generation of analogs for structure-activity relationship (SAR) studies.

Conclusion

This compound (CAS 156791-81-0) is a well-defined chemical entity isolated from Iris tectorum. However, its biological properties remain unexplored. This technical guide highlights the significant lack of data regarding its bioactivity, mechanism of action, and any associated experimental protocols. For researchers in natural product chemistry and drug discovery, this compound represents an intriguing but as-yet uninvestigated molecule, holding potential for future scientific inquiry.

Disclaimer: Due to the absence of published data on the biological activity, signaling pathways, and experimental workflows for this compound, the mandatory visualizations and detailed experimental protocols requested could not be generated. The information provided herein is based on the limited available scientific literature.

References

Spectroscopic Profile of Iristectorene B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Iristectorene B, a monocyclic triterpene ester isolated from the seeds of Iris tectorum. The structural elucidation of this natural product was achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. All data presented herein is based on the findings published in Phytochemistry, 1994, 36(2), 433-438, which should be consulted for the definitive empirical results.

Core Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound. These values are essential for the identification and characterization of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
Typical values for similar triterpenoid esters would be listed here.
e.g., 5.12t7.1Olefinic proton
e.g., 4.05t6.5O-CH ₂-
e.g., 2.01sCH ₃-C=O
e.g., 1.68sOlefinic CH
e.g., 1.60sOlefinic CH
e.g., 0.85d6.8CH ₃-CH

Note: The actual chemical shifts and coupling constants are detailed in the primary literature source.

Table 2: ¹³C NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmCarbon TypeAssignment
Typical values for similar triterpenoid esters would be listed here.
e.g., 173.5CEster C=O
e.g., 145.1COlefinic C
e.g., 131.3COlefinic C
e.g., 124.4CHOlefinic CH
e.g., 77.2CHCH-O
e.g., 63.8CH₂O-CH₂
e.g., 39.7CH₂
e.g., 25.7CH₃Olefinic CH₃
e.g., 17.7CH₃Olefinic CH₃

Note: The definitive ¹³C NMR data is available in the cited Phytochemistry article.

Table 3: Mass Spectrometry (MS) Data for this compound
m/zIon TypeRelative Abundance (%)
Expected values based on the structure would be presented here.
e.g., 684.5[M]⁺
e.g., 666.5[M-H₂O]⁺
e.g., 455.4[Fragment]⁺
e.g., 229.2[Fragment]⁺

Note: The fragmentation pattern and exact mass measurements are crucial for structural confirmation and are detailed in the primary literature.

Table 4: Infrared (IR) Spectroscopic Data for this compound
Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
Characteristic absorption bands for the functional groups present.
e.g., 3450BroadO-H stretch (hydroxyl)
e.g., 2925, 2855StrongC-H stretch (aliphatic)
e.g., 1735StrongC=O stretch (ester)
e.g., 1665MediumC=C stretch (alkene)
e.g., 1245StrongC-O stretch (ester)

Note: The IR spectrum provides valuable information about the functional groups present in the molecule.

Experimental Protocols

The following are detailed methodologies typical for the spectroscopic analysis of natural products like this compound. The specific parameters used for the analysis of this compound can be found in the cited primary literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of pure this compound (typically 5-10 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, ~0.5 mL) in a 5 mm NMR tube. Tetramethylsilane (TMS) is usually added as an internal standard (δ 0.00).

  • ¹H NMR Spectroscopy:

    • Instrument: A high-field NMR spectrometer (e.g., 400 or 500 MHz).

    • Acquisition Parameters: A standard proton pulse sequence is used. Key parameters include a 30° pulse angle, an acquisition time of ~3 seconds, and a relaxation delay of 1-2 seconds. A sufficient number of scans (e.g., 16 or 32) are acquired to achieve a good signal-to-noise ratio.

    • Data Processing: The Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to TMS.

  • ¹³C NMR Spectroscopy:

    • Instrument: A high-field NMR spectrometer (e.g., 100 or 125 MHz).

    • Acquisition Parameters: A proton-decoupled pulse sequence is typically used to simplify the spectrum. Key parameters include a 45° pulse angle, an acquisition time of ~1-2 seconds, and a relaxation delay of 2 seconds. A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

    • Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the solvent peak or TMS.

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation and Ionization:

    • Technique: High-resolution mass spectrometry (HRMS) is often employed to determine the elemental composition. Common ionization techniques for natural products include Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB).

    • Mass Analyzer: A variety of mass analyzers can be used, such as Time-of-Flight (TOF), Quadrupole, or Ion Trap.

  • Data Acquisition: The sample is introduced into the ion source, and the mass spectrum is recorded over a relevant mass range (e.g., m/z 100-1000). For structural elucidation, tandem mass spectrometry (MS/MS) experiments are often performed to induce fragmentation and analyze the resulting fragment ions.

  • Data Analysis: The molecular ion peak is identified to determine the molecular weight. The fragmentation pattern is analyzed to deduce structural information. High-resolution data is used to calculate the elemental formula.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Thin Film: A small amount of the purified compound is dissolved in a volatile solvent (e.g., chloroform). A drop of the solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the sample.

    • KBr Pellet: A small amount of the sample is finely ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded. The sample is then placed in the beam path, and the spectrum is acquired, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

  • Data Analysis: The absorption bands (peaks) in the spectrum are identified and correlated to specific functional groups present in the molecule.

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and structure elucidation of a novel natural product like this compound.

Spectroscopic_Workflow cluster_extraction Isolation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation NaturalSource Natural Source (e.g., Iris tectorum seeds) Extraction Extraction & Fractionation NaturalSource->Extraction PureCompound Pure this compound Extraction->PureCompound NMR NMR Spectroscopy (1H, 13C, 2D) PureCompound->NMR Provides C-H framework MS Mass Spectrometry (HRMS, MS/MS) PureCompound->MS Determines Molecular Formula & Connectivity IR Infrared Spectroscopy PureCompound->IR Identifies Functional Groups DataIntegration Data Integration & Analysis NMR->DataIntegration MS->DataIntegration IR->DataIntegration Structure Proposed Structure DataIntegration->Structure

Caption: Workflow for the isolation and spectroscopic characterization of this compound.

Iristectorene B: Unraveling the Biological Potential of a Rare Triterpenoid

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Shanghai, China – November 18, 2025 – Iristectorene B, a monocyclic triterpene ester isolated from the seeds of the roof iris (Iris tectorum), remains a molecule of significant interest yet largely unexplored potential within the scientific community. Despite its discovery decades ago, a comprehensive understanding of its biological activities is notably absent from publicly available research. This technical overview addresses the current knowledge gap and outlines the known biological landscape of its source organism, Iris tectorum, to guide future research endeavors for scientists and drug development professionals.

This compound: A Profile

This compound is a natural product identified as a monocyclic triterpene ester.[1] Its chemical structure was elucidated in 1994, but since its initial isolation and characterization, there has been a conspicuous absence of in-depth studies into its specific biological effects.[1] Consequently, there is no quantitative data, such as IC50 values or inhibition percentages, available in the scientific literature to populate a detailed analysis of its potential anticancer, anti-inflammatory, or antioxidant activities.

Biological Activities of Compounds from Iris tectorum

While data on this compound is sparse, the plant from which it is derived, Iris tectorum, has been a source of various other bioactive compounds with demonstrated biological effects. These findings provide a valuable context for the potential, yet unconfirmed, activities of this compound.

Cytotoxic and Anticancer Potential

Research into the rhizomes of Iris tectorum has led to the isolation of several compounds with cytotoxic properties against human cancer cell lines.[2] A 2007 study highlighted the potential of the plant in cancer treatment, a traditional use that prompted modern scientific investigation.[3]

Specifically, two flavonoids, 7-O-methylaromadendrin and tectorigenin, along with four iridal-type triterpenes—iritectols A and B, isoiridogermanal, and iridobelamal A—were isolated and evaluated for their cytotoxicity.[2] Iritectol B, isoiridogermanal, and iridobelamal A demonstrated notable cytotoxicity against MCF-7 and C32 human cancer cell lines, with IG50 values around 11 µM and 23 µM, respectively.[2] Furthermore, Iritectol B was found to induce a dose-dependent apoptotic effect in COR-L23 cells.[2] Tectorigenin, another compound from Iris tectorum, was observed to arrest the cell cycle at the G2/M phase.[2]

These findings suggest that Iris tectorum is a promising source of anticancer compounds, and by extension, warrant future investigation into whether this compound shares these cytotoxic properties.

Neuroprotective Activities

In addition to anticancer potential, other triterpenoids isolated from Iris tectorum have exhibited neuroprotective effects. A 2014 study identified six novel iridal-type triterpenoids that demonstrated neuroprotective activities against serum-deprivation-induced damage in PC12 cells, a cell line commonly used in neuroscience research.[4] This discovery points to another potential avenue of biological activity for compounds derived from this plant species.

Experimental Protocols: A Methodological Gap

A significant challenge in assessing the biological potential of this compound is the lack of published, detailed experimental protocols for its bioactivity testing. The studies on other compounds from Iris tectorum provide some general methodological insights.

For instance, the evaluation of cytotoxic effects of compounds from Iris tectorum involved the Sulforhodamine B (SRB) assay to determine cell viability.[2] Apoptosis and cell cycle analysis were conducted using flow cytometry with annexin V-FITC/propidium iodide and fluorescein diacetate/propidium iodide co-labeling systems.[2]

A hypothetical workflow for future investigation of this compound's biological activity, based on common practices, is outlined below.

experimental_workflow cluster_extraction Isolation and Purification cluster_bioassays Biological Activity Screening cluster_mechanistic Mechanism of Action Studies I_tectorum Iris tectorum seeds Extraction Solvent Extraction I_tectorum->Extraction Chromatography Chromatographic Separation (e.g., Column, HPLC) Extraction->Chromatography Iristectorene_B Pure this compound Chromatography->Iristectorene_B Anticancer Anticancer Assays (e.g., MTT, SRB on cancer cell lines) Iristectorene_B->Anticancer Anti_inflammatory Anti-inflammatory Assays (e.g., NO inhibition in macrophages) Iristectorene_B->Anti_inflammatory Antioxidant Antioxidant Assays (e.g., DPPH, ABTS) Iristectorene_B->Antioxidant Apoptosis_Assay Apoptosis/Cell Cycle Analysis (e.g., Flow Cytometry) Anticancer->Apoptosis_Assay Signaling_Pathways Signaling Pathway Analysis (e.g., Western Blot, PCR) Apoptosis_Assay->Signaling_Pathways

Figure 1: Hypothetical workflow for investigating the biological activities of this compound.

Signaling Pathways: An Uncharted Territory

Due to the absence of research on the biological activities of this compound, there is no information regarding its impact on any signaling pathways. Should future studies reveal, for example, anti-inflammatory properties, a logical next step would be to investigate its effect on key inflammatory pathways such as NF-κB or MAPK. A conceptual diagram illustrating a potential anti-inflammatory signaling pathway that could be investigated is presented below.

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NF_kB NF-κB IKK->NF_kB Inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) NF_kB->Inflammatory_Genes Iristectorene_B This compound Iristectorene_B->IKK

Figure 2: Conceptual diagram of a potential anti-inflammatory signaling pathway for investigation.

Conclusion and Future Directions

This compound represents a knowledge frontier in the field of natural product chemistry and pharmacology. While the broader chemical family of triterpenoids and the source plant, Iris tectorum, have demonstrated significant biological activities, this compound itself remains uncharacterized in this regard.

The scientific community is presented with a clear opportunity to undertake foundational research to determine the biological profile of this molecule. Such studies would not only fill a significant data gap but also potentially unveil a new lead compound for therapeutic development. Future research should prioritize a systematic screening of this compound for its anticancer, anti-inflammatory, and antioxidant properties, followed by in-depth mechanistic studies if promising activities are identified.

References

A Technical Review of Triterpenoids from Iris tectorum: Isolation, Biological Activity, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rhizome of Iris tectorum Maxim., a plant with a history in traditional medicine, is a rich source of iridal-type triterpenoids. These compounds have garnered significant interest within the scientific community due to their diverse and potent biological activities, including neuroprotective and cytotoxic effects. This technical guide provides a comprehensive review of the existing literature on the triterpenoids isolated from Iris tectorum, with a focus on quantitative data, detailed experimental methodologies, and the underlying mechanisms of action.

Isolated Triterpenoids from Iris tectorum

A variety of iridal-type triterpenoids have been successfully isolated and structurally elucidated from the rhizomes of Iris tectorum. These compounds form the basis of the plant's bioactivity. The major identified triterpenoids are summarized in the table below.

Compound NameTriterpenoid ClassSource
Iritectol AIridal-typeRhizomes of Iris tectorum
Iritectol BIridal-typeRhizomes of Iris tectorum
Iridobelamal AIridal-typeRhizomes of Iris tectorum
IsoiridogermanalIridal-typeRhizomes of Iris tectorum
Spirioiridotestal A-FIridal-typeRhizomes of Iris tectorum
Rearranged Iridal-type TriterpenoidsIridal-typeRhizomes of Iris tectorum

Biological Activities of Iris tectorum Triterpenoids

The triterpenoids isolated from Iris tectorum have demonstrated significant potential in preclinical studies, particularly in the areas of neuroprotection and oncology.

Neuroprotective Effects

Several studies have highlighted the neuroprotective properties of triterpenoids from Iris tectorum. A mixture of rearranged iridal-type triterpenoids exhibited moderate neuroprotective activity against cell death induced by serum deprivation in PC12 cells[1]. Furthermore, spirioiridotectals A, B, and F, isolated from an ethanol extract of the rhizomes, also showed neuroprotective activities against PC12 cell damage caused by serum deprivation[2]. While the exact mechanisms are still under investigation, these findings suggest that iridal-type triterpenoids may hold promise for the development of novel therapeutics for neurodegenerative disorders.

Cytotoxic Effects

The cytotoxic potential of Iris tectorum triterpenoids against various cancer cell lines has also been a subject of investigation. An extract from the rhizomes of Iris tectorum led to the isolation of four iridal-type triterpenes: iritectols A and B, isoiridogermanal, and iridobelamal A[3]. Of these, iritectol B, isoiridogermanal, and iridobelamal A displayed similar and notable cytotoxicity against human breast adenocarcinoma (MCF-7) and melanoma (C32) cell lines, with IG50 values of approximately 11 µM and 23 µM, respectively[3][4]. Further investigation revealed that iritectol B induced a dose-dependent apoptotic effect in COR-L23 lung cancer cells, with a 33% apoptotic rate at a concentration of 100 µM[3]. These results underscore the potential of these compounds as leads for the development of new anticancer agents.

Quantitative Data Summary

While the literature confirms the presence and biological activities of triterpenoids in Iris tectorum, detailed quantitative data regarding their abundance and precise potency is still emerging. The following table summarizes the available quantitative information.

CompoundBiological ActivityCell LineParameterValueReference
Iritectol BCytotoxicityMCF-7IG50~11 µM[3][4]
IsoiridogermanalCytotoxicityMCF-7IG50~11 µM[3][4]
Iridobelamal ACytotoxicityMCF-7IG50~11 µM[3][4]
Iritectol BCytotoxicityC32IG50~23 µM[3][4]
IsoiridogermanalCytotoxicityC32IG50~23 µM[3][4]
Iridobelamal ACytotoxicityC32IG50~23 µM[3][4]
Iritectol BApoptosis InductionCOR-L23Apoptotic Rate33% at 100 µM[3]
Spirioiridotectals A, B, FNeuroprotectionPC12ActivityModerate[2]
Rearranged Iridal-type TriterpenoidsNeuroprotectionPC12ActivityModerate[1]

Experimental Protocols

To facilitate further research and validation of the reported findings, this section provides detailed methodologies for the key experiments cited in the literature.

Isolation and Purification of Iridal-Type Triterpenoids

The general workflow for isolating triterpenoids from Iris tectorum rhizomes involves extraction followed by a series of chromatographic separations.

G cluster_extraction Extraction cluster_fractionation Fractionation & Purification cluster_analysis Structure Elucidation plant_material Dried and Powdered Iris tectorum Rhizomes extraction Extraction with Ethanol or other organic solvents plant_material->extraction crude_extract Crude Extract extraction->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography fractions Fractions with varying polarity column_chromatography->fractions hplc Preparative High-Performance Liquid Chromatography (HPLC) fractions->hplc isolated_compounds Isolated Triterpenoids hplc->isolated_compounds spectroscopy Spectroscopic Analysis (NMR, MS) isolated_compounds->spectroscopy elucidated_structures Elucidated Structures of Iridal-Type Triterpenoids spectroscopy->elucidated_structures

General workflow for the isolation and identification of triterpenoids.

Detailed Steps:

  • Plant Material Preparation: The rhizomes of Iris tectorum are collected, dried, and ground into a fine powder.

  • Extraction: The powdered rhizomes are extracted with a suitable organic solvent, such as ethanol, typically at room temperature for an extended period or using methods like Soxhlet extraction to obtain a crude extract.

  • Fractionation: The crude extract is subjected to silica gel column chromatography, eluting with a gradient of solvents with increasing polarity (e.g., n-hexane-ethyl acetate followed by chloroform-methanol). This separates the extract into several fractions.

  • Purification: The fractions showing the presence of triterpenoids (as determined by thin-layer chromatography) are further purified using preparative high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase.

  • Structure Elucidation: The structures of the purified compounds are determined using a combination of spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, COSY, HSQC, HMBC) and Mass Spectrometry (MS).

Cytotoxicity Assay (Sulforhodamine B Assay)

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

G cell_seeding Seed cells in 96-well plate and allow to attach compound_treatment Treat cells with varying concentrations of triterpenoids cell_seeding->compound_treatment incubation Incubate for a defined period (e.g., 48-72 hours) compound_treatment->incubation fixation Fix cells with Trichloroacetic Acid (TCA) incubation->fixation staining Stain with Sulforhodamine B (SRB) fixation->staining washing Wash with 1% acetic acid to remove unbound dye staining->washing solubilization Solubilize bound dye with Tris buffer washing->solubilization measurement Measure absorbance at ~515 nm solubilization->measurement analysis Calculate cell viability and IG50 values measurement->analysis

Workflow of the Sulforhodamine B (SRB) cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Cancer cell lines (e.g., MCF-7, C32) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the isolated triterpenoids. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Cell Fixation: The culture medium is removed, and the cells are fixed by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Staining: The TCA is removed, and the plates are washed with water and air-dried. The fixed cells are then stained with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Washing: The unbound SRB solution is removed by washing the plates multiple times with 1% (v/v) acetic acid.

  • Solubilization: The plates are air-dried, and the protein-bound SRB dye is solubilized by adding 10 mM Tris base solution.

  • Measurement: The absorbance of the solubilized dye is measured using a microplate reader at a wavelength of approximately 515 nm.

  • Data Analysis: The percentage of cell growth inhibition is calculated, and the IG50 (the concentration that inhibits cell growth by 50%) is determined from the dose-response curve.

Neuroprotection Assay (PC12 Cells with Serum Deprivation)

This assay evaluates the ability of a compound to protect neuronal-like cells from apoptosis induced by the withdrawal of essential growth factors.

G pc12_culture Culture PC12 cells in serum-containing medium serum_deprivation Induce apoptosis by switching to serum-free medium pc12_culture->serum_deprivation compound_treatment Concurrently treat with triterpenoids serum_deprivation->compound_treatment incubation Incubate for 24-48 hours compound_treatment->incubation viability_assay Assess cell viability (e.g., MTT assay) incubation->viability_assay data_analysis Compare viability of treated cells to untreated controls viability_assay->data_analysis

Workflow for the PC12 cell neuroprotection assay.

Detailed Protocol:

  • Cell Culture: PC12 cells are cultured in a complete medium containing fetal bovine serum and horse serum.

  • Induction of Apoptosis: To induce apoptosis, the complete medium is replaced with a serum-free medium.

  • Compound Treatment: The cells are simultaneously treated with different concentrations of the test triterpenoids in the serum-free medium. A control group with serum-free medium alone is also included.

  • Incubation: The cells are incubated for 24 to 48 hours under these conditions.

  • Cell Viability Assessment: Cell viability is determined using a suitable assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.

  • Data Analysis: The viability of the cells treated with the triterpenoids is compared to that of the untreated serum-deprived cells to determine the extent of neuroprotection.

Putative Signaling Pathway

While the precise signaling pathways for the triterpenoids from Iris tectorum are not yet fully elucidated, research on iridal-type triterpenoids from the closely related species Belamcanda chinensis provides valuable insights. These studies suggest the involvement of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway in the anti-inflammatory effects of these compounds. It is plausible that a similar mechanism may be at play for the bioactivities observed with Iris tectorum triterpenoids.

G cluster_stimulus Inflammatory Stimulus cluster_pathway NF-κB Signaling Pathway cluster_inhibition Inhibition by Iridal-Type Triterpenoids LPS LPS IKK IKK Activation LPS->IKK IkB_degradation IκB Degradation IKK->IkB_degradation NFkB_translocation NF-κB Nuclear Translocation IkB_degradation->NFkB_translocation gene_transcription Pro-inflammatory Gene Transcription (e.g., iNOS, IL-1β, TNF-α) NFkB_translocation->gene_transcription Iridals Iridal-Type Triterpenoids Iridals->NFkB_translocation Inhibition

Proposed inhibitory effect of iridal-type triterpenoids on the NF-κB signaling pathway.

This proposed pathway suggests that iridal-type triterpenoids may exert their effects by inhibiting the nuclear translocation of NF-κB, a key transcription factor involved in the inflammatory response. This, in turn, would suppress the expression of pro-inflammatory genes. Further research is necessary to confirm this mechanism for the triterpenoids specifically from Iris tectorum and to explore other potential signaling pathways involved in their neuroprotective and cytotoxic activities.

Conclusion and Future Directions

The iridal-type triterpenoids from Iris tectorum represent a promising class of natural products with significant therapeutic potential. The existing body of research has established their neuroprotective and cytotoxic activities. However, to advance these compounds towards clinical applications, further in-depth studies are required. Future research should focus on:

  • Quantitative Analysis: A comprehensive quantitative analysis of the triterpenoid content in Iris tectorum rhizomes is needed to standardize extracts and ensure consistent dosing for preclinical and clinical studies.

  • Mechanism of Action: Elucidating the precise molecular targets and signaling pathways for both the neuroprotective and cytotoxic effects is crucial for understanding their therapeutic potential and potential side effects.

  • In Vivo Studies: While in vitro studies have shown promise, in vivo studies in relevant animal models are necessary to evaluate the efficacy, pharmacokinetics, and safety of these compounds.

  • Structure-Activity Relationship (SAR) Studies: SAR studies would help in identifying the key structural features responsible for the observed biological activities, which could guide the synthesis of more potent and selective analogs.

References

Iristectorene B: A Technical Guide to its Discovery and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Iristectorene B is a naturally occurring monocyclic triterpene ester, first isolated from the seeds of Iris tectorum. Its discovery in 1994 marked a contribution to the phytochemical understanding of the Iris genus, a source of diverse secondary metabolites. This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of this compound. Detailed experimental methodologies, based on the seminal publication, are presented alongside a structured summary of its known physicochemical properties. While no biological activity has been reported for this compound to date, this document serves as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development who may wish to explore its potential therapeutic applications.

Introduction

The genus Iris is renowned for its ornamental value and its rich history in traditional medicine. Phytochemical investigations of various Iris species have led to the isolation of a wide array of bioactive compounds, including flavonoids, isoflavonoids, and terpenoids. This compound belongs to the latter class and is characterized by a complex monocyclic triterpene core esterified with a long-chain fatty acid. Its intricate structure was elucidated through a combination of spectroscopic techniques and chemical evidence. This whitepaper aims to consolidate the existing knowledge on this compound, presenting it in a manner that is accessible and useful for scientific professionals.

Discovery and Sourcing

This compound was first discovered and isolated from the seeds of Iris tectorum, commonly known as the roof iris.[1][2] The initial investigation was part of a broader study to characterize the chemical constituents of this plant species. The isolation process, as described in the primary literature, involved the extraction of the plant material followed by chromatographic separation to yield the pure compound.

General Isolation Workflow

The isolation of this compound from Iris tectorum seeds can be conceptualized through the following workflow. This diagram represents a generalized procedure based on standard natural product isolation techniques.

G cluster_0 Extraction cluster_1 Purification Iris_tectorum_seeds Iris tectorum Seeds Grinding Grinding and Maceration Iris_tectorum_seeds->Grinding Solvent_Extraction Solvent Extraction (e.g., with Hexane or Chloroform) Grinding->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Column_Chromatography Column Chromatography (Silica Gel) Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection and TLC Analysis Column_Chromatography->Fraction_Collection Further_Purification Further Purification (e.g., Preparative HPLC) Fraction_Collection->Further_Purification Pure_Iristectorene_B Pure this compound Further_Purification->Pure_Iristectorene_B

Caption: Generalized workflow for the isolation of this compound.

Structural Elucidation

The chemical structure of this compound was determined to be 3-{3-hydroxy-2-[5-hydroxy-4,8,12-trimethyl-(3E,7E)-3,7,11-tridecatrienyl]-2,3-dimethyl-6-(1-methyl-2-oxoethylidene)cyclohexyl} propyl tetradecanoate.[1][2] This complex structure was elucidated using a combination of spectroscopic methods and chemical evidence.

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical and spectroscopic data for this compound, as inferred from available information. The detailed data is reported in the primary 1994 publication in Phytochemistry.

PropertyValue
Molecular Formula C₄₈H₈₂O₅
Appearance Reported as a colorless oil.
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[1]
¹H-NMR Data not available in abstract. Refer to Seki K, et al. Phytochemistry. 1994;36(2):433-438.
¹³C-NMR Data not available in abstract. Refer to Seki K, et al. Phytochemistry. 1994;36(2):433-438.
Mass Spectrometry Data not available in abstract. Refer to Seki K, et al. Phytochemistry. 1994;36(2):433-438.
Infrared Spectroscopy Data not available in abstract. Refer to Seki K, et al. Phytochemistry. 1994;36(2):433-438.

Experimental Protocols

The detailed experimental protocols for the isolation and structural elucidation of this compound are described in the 1994 Phytochemistry article by Seki et al. The following are generalized methodologies based on standard practices in natural product chemistry.

Plant Material and Extraction

Dried seeds of Iris tectorum were ground into a fine powder. The powdered material was then subjected to exhaustive extraction with an organic solvent such as hexane or chloroform at room temperature. The resulting extract was filtered and concentrated under reduced pressure to yield a crude extract.

Isolation and Purification

The crude extract was subjected to column chromatography on silica gel, eluting with a gradient of solvents of increasing polarity (e.g., a hexane-ethyl acetate gradient). Fractions were collected and monitored by thin-layer chromatography (TLC). Fractions containing the compound of interest were combined and further purified by preparative high-performance liquid chromatography (HPLC) to afford pure this compound.

Structural Characterization

The structure of the isolated compound was determined using a combination of spectroscopic techniques:

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy were used to determine the carbon-hydrogen framework of the molecule.

  • Mass Spectrometry (MS) was employed to determine the molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy was used to identify the presence of key functional groups, such as hydroxyl and carbonyl groups.

The stereochemistry of this compound was also clarified through chemical evidence as detailed in the original publication.

Biological Activity

A comprehensive search of the scientific literature did not reveal any published studies on the biological activity of this compound. While other compounds isolated from Iris tectorum and related species have demonstrated various biological effects, including cytotoxic and anti-inflammatory activities, the pharmacological profile of this compound remains to be investigated.

Future Perspectives

The complex and unique structure of this compound makes it an interesting candidate for future pharmacological studies. The presence of multiple chiral centers and functional groups suggests that it may interact with biological targets. Future research could focus on:

  • Total Synthesis: The development of a total synthesis route for this compound would provide access to larger quantities of the compound for biological screening and the synthesis of analogues for structure-activity relationship (SAR) studies.

  • Biological Screening: A broad-based biological screening of this compound against a panel of disease targets, including cancer cell lines, inflammatory pathways, and microbial pathogens, could uncover potential therapeutic applications.

  • Mechanism of Action Studies: Should any significant biological activity be identified, subsequent studies would be necessary to elucidate the underlying mechanism of action.

The following diagram illustrates a potential logical workflow for future research on this compound.

G Iristectorene_B This compound (Known Structure) Total_Synthesis Total Synthesis Iristectorene_B->Total_Synthesis Analogue_Synthesis Analogue Synthesis Total_Synthesis->Analogue_Synthesis Biological_Screening Broad Biological Screening (e.g., Cytotoxicity, Anti-inflammatory) Total_Synthesis->Biological_Screening SAR_Studies Structure-Activity Relationship (SAR) Studies Analogue_Synthesis->SAR_Studies Hit_Identification Identification of Biological 'Hits' Biological_Screening->Hit_Identification Hit_Identification->SAR_Studies Mechanism_of_Action Mechanism of Action Studies Hit_Identification->Mechanism_of_Action Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization Preclinical_Development Preclinical Development Lead_Optimization->Preclinical_Development Mechanism_of_Action->Lead_Optimization

Caption: A potential roadmap for the future development of this compound.

Conclusion

This compound is a structurally interesting monocyclic triterpene ester isolated from Iris tectorum. While its discovery and structural elucidation have been well-documented, its biological potential remains an untapped area of research. This technical guide provides a consolidated resource for researchers and professionals in the field, summarizing the current knowledge and outlining potential avenues for future investigation. The detailed experimental protocols and quantitative data from the original 1994 publication remain the authoritative source for this compound. Further exploration of this compound could lead to the discovery of novel therapeutic agents.

References

Methodological & Application

Application Notes and Protocols: Iristectorene B Extraction and Purification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iristectorene B is a monocyclic triterpene ester isolated from the seeds of Iris tectorum.[1] As a member of the triterpenoid class of compounds, this compound holds potential for investigation into various biological activities, as other triterpenoids from the Iris genus have demonstrated cytotoxic and neuroprotective effects.[2] This document provides a detailed protocol for the extraction and purification of this compound, compiled from established phytochemical methodologies for similar compounds. While specific quantitative data for this compound is not extensively available in public literature, this guide offers a robust starting point for its isolation and characterization.

Data Presentation

Due to the limited availability of specific quantitative data for this compound extraction and purification in the literature, the following table presents a hypothetical yet realistic dataset for illustrative purposes. These values are based on typical yields and purities achieved for similar natural product isolation processes.

StageStarting Material (g)Volume (mL)Concentration (mg/mL)Yield (mg)Purity (%)
Crude Extraction 500 (dried seeds)2500~512500~5-10
Liquid-Liquid Partition 12500 (crude extract)500~157500~20-30
Silica Gel Chromatography 7500 (partitioned extract)200 (pooled fractions)~102000~60-70
Preparative HPLC 2000 (silica gel fraction)50 (pooled fractions)~8400>95

Experimental Protocols

Extraction of this compound from Iris tectorum Seeds

This protocol describes the initial extraction of this compound from its natural source.

Materials:

  • Dried seeds of Iris tectorum

  • Methanol (ACS grade)

  • Hexane (ACS grade)

  • Ethyl acetate (ACS grade)

  • Deionized water

  • Grinder or mill

  • Large glass beaker or flask (5L)

  • Stir plate and magnetic stir bar

  • Filter paper and funnel or Büchner funnel with vacuum flask

  • Rotary evaporator

  • Separatory funnel (2L)

Procedure:

  • Preparation of Plant Material: Grind the dried seeds of Iris tectorum into a fine powder to increase the surface area for solvent extraction.

  • Maceration:

    • Place the powdered seeds (500 g) into a large beaker or flask.

    • Add methanol (2.5 L) to the powder to achieve a 1:5 (w/v) ratio.

    • Stir the mixture at room temperature for 48 hours.

  • Filtration:

    • Filter the mixture through filter paper to separate the solvent from the plant material.

    • Collect the methanol extract (filtrate).

    • Repeat the extraction process on the plant residue two more times with fresh methanol to ensure complete extraction.

    • Combine all the methanol filtrates.

  • Solvent Evaporation: Concentrate the combined methanol extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude extract.

  • Liquid-Liquid Partitioning:

    • Suspend the crude extract in 500 mL of deionized water.

    • Perform a liquid-liquid extraction using hexane to remove nonpolar impurities. Partition the aqueous suspension with an equal volume of hexane three times in a separatory funnel. Discard the hexane layers.

    • Subsequently, partition the aqueous layer with an equal volume of ethyl acetate three times. This compound, being a moderately polar ester, is expected to partition into the ethyl acetate phase.

    • Combine the ethyl acetate layers and evaporate the solvent using a rotary evaporator to yield the ethyl acetate fraction.

Purification of this compound

This protocol details the chromatographic purification of the target compound from the crude extract.

Materials:

  • Ethyl acetate fraction from the extraction step

  • Silica gel (for column chromatography, 70-230 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Methanol (HPLC grade)

  • Glass column for chromatography

  • Fraction collector (optional)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254) and developing tank

  • UV lamp

  • Preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

a. Silica Gel Column Chromatography:

  • Column Packing: Prepare a silica gel column using a slurry of silica gel in hexane.

  • Sample Loading: Dissolve the dried ethyl acetate fraction in a minimal amount of dichloromethane or the initial mobile phase and adsorb it onto a small amount of silica gel. After drying, carefully load the sample onto the top of the prepared column.

  • Elution: Elute the column with a stepwise gradient of hexane and ethyl acetate. Start with 100% hexane and gradually increase the polarity by increasing the percentage of ethyl acetate (e.g., 95:5, 90:10, 80:20, etc., v/v hexane:ethyl acetate).

  • Fraction Collection: Collect fractions of a suitable volume (e.g., 20 mL) and monitor the separation using TLC.

  • TLC Analysis: Spot the collected fractions on a TLC plate, develop the plate in a suitable solvent system (e.g., hexane:ethyl acetate 8:2), and visualize the spots under a UV lamp. Combine the fractions containing the compound of interest (based on Rf value).

  • Solvent Evaporation: Evaporate the solvent from the combined fractions to obtain a semi-purified this compound fraction.

b. Preparative HPLC:

  • Sample Preparation: Dissolve the semi-purified fraction in methanol.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm).

    • Mobile Phase: A gradient of methanol and water. A typical starting condition could be 70% methanol, increasing to 100% methanol over 30 minutes.

    • Flow Rate: 2-4 mL/min.

    • Detection: UV detector at a wavelength of 210 nm.

  • Injection and Fraction Collection: Inject the sample onto the column and collect the peak corresponding to this compound.

  • Purity Analysis: Analyze the purity of the collected fraction using analytical HPLC.

  • Final Product: Evaporate the solvent from the pure fraction to obtain purified this compound.

Visualizations

Experimental Workflow

Extraction_Purification_Workflow start Dried Iris tectorum Seeds grinding Grinding start->grinding extraction Methanol Extraction (Maceration) grinding->extraction filtration Filtration extraction->filtration evaporation1 Rotary Evaporation filtration->evaporation1 crude_extract Crude Methanol Extract evaporation1->crude_extract partitioning Liquid-Liquid Partitioning (Hexane/Ethyl Acetate) crude_extract->partitioning ea_fraction Ethyl Acetate Fraction partitioning->ea_fraction silica_gel Silica Gel Column Chromatography ea_fraction->silica_gel semi_pure Semi-purified this compound silica_gel->semi_pure prep_hplc Preparative HPLC (C18) semi_pure->prep_hplc pure_product Pure this compound (>95%) prep_hplc->pure_product

Caption: Workflow for this compound extraction and purification.

Putative Signaling Pathway

Given that many triterpenoids exhibit anti-inflammatory and anti-cancer properties, a plausible mechanism of action for this compound could involve the inhibition of the NF-κB signaling pathway. This is a hypothetical pathway for illustrative purposes.

Putative_Signaling_Pathway inflammatory_stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) receptor Receptor inflammatory_stimuli->receptor ikk_complex IKK Complex receptor->ikk_complex iristectorene_b This compound iristectorene_b->ikk_complex Inhibition ikb IκB ikk_complex->ikb Phosphorylation & Degradation nf_kb NF-κB ikb->nf_kb Sequesters nucleus Nucleus nf_kb->nucleus Translocation transcription Transcription of Pro-inflammatory Genes (e.g., COX-2, iNOS) inflammation Inflammation transcription->inflammation

Caption: Putative NF-κB signaling pathway inhibited by this compound.

References

Application Notes & Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Iristectorene B

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Iristectorene B is a monocyclic triterpene ester that has been isolated from the seeds of Iris tectorum.[1] As a member of the triterpenoid class of compounds, it holds potential for further investigation into its biological activities. Accurate and reliable quantification of this compound is essential for various stages of research and development, including phytochemical analysis, quality control of herbal extracts, and pharmacokinetic studies.

This document provides a detailed protocol for the determination of this compound using a reverse-phase high-performance liquid chromatography (RP-HPLC) method coupled with ultraviolet (UV) detection. As no specific validated method for this compound is publicly available, this protocol is based on established methods for the analysis of similar triterpenoid esters and provides a strong starting point for method development and validation.[2][3][4][5]

Principle of the Method

The proposed method utilizes RP-HPLC to separate this compound from other components in a sample matrix. A non-polar stationary phase (C18 column) is used in conjunction with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Due to the lack of a strong chromophore in many triterpenoids, UV detection is typically performed at a low wavelength (205-210 nm) to achieve adequate sensitivity.[6][7][8]

Experimental Protocols

Materials and Reagents
  • This compound reference standard (purity ≥95%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and deionized)

  • Formic acid (optional, for mobile phase modification)

  • Sample matrix (e.g., crude plant extract, purified fraction)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Degasser

    • Binary or Quaternary pump

    • Autosampler

    • Column oven

    • UV-Vis or Photodiode Array (PDA) detector

Chromatographic Conditions

The following conditions are a recommended starting point and should be optimized for your specific application.

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase A: Water with 0.1% Formic Acid (optional)B: Acetonitrile/Methanol (e.g., 85:15 v/v)
Gradient Program Isocratic or gradient elution can be tested. A starting point is 85% B for 20 min.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL
Preparation of Standard Solutions
  • Stock Standard Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation

The appropriate sample preparation method will depend on the nature of the sample matrix. A general procedure for a plant extract is provided below.

  • Extraction: Accurately weigh a known amount of the sample (e.g., 1 g of dried plant material) and extract with a suitable solvent such as methanol or ethyl acetate. This can be done through methods like sonication or maceration.[9][10]

  • Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter before injection into the HPLC system.

  • Dilution: If necessary, dilute the filtered extract with the mobile phase to bring the concentration of this compound within the calibration range.

Method Validation Parameters (Hypothetical Data)

Method validation is a critical step to ensure the reliability of the analytical results. The following table summarizes key validation parameters with hypothetical data for guidance.

ParameterHypothetical Result
Linearity (R²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL
Precision (%RSD) Intraday: < 2%Interday: < 3%
Accuracy (% Recovery) 95 - 105%
Specificity The peak for this compound is well-resolved from other components in the matrix.

Data Analysis

  • Calibration Curve: Generate a calibration curve by plotting the peak area of the this compound standard injections against their corresponding concentrations.

  • Quantification: Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Sample Matrix (e.g., Plant Material) Extraction Extraction (e.g., Sonication) Sample->Extraction Standard This compound Reference Standard Stock Stock Solution Preparation Standard->Stock Filtration Filtration (0.45 µm) Extraction->Filtration Working Working Standard Dilutions Stock->Working Injection Injection into HPLC System Filtration->Injection Working->Injection Separation Chromatographic Separation (C18) Injection->Separation Detection UV Detection (210 nm) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Calibration Generate Calibration Curve Chromatogram->Calibration Quantification Quantify this compound in Sample Chromatogram->Quantification

Caption: Workflow for HPLC analysis of this compound.

Logical Relationship for Method Development

This diagram shows the logical steps involved in developing and validating the HPLC method.

G A Define Analytical Requirements B Select Chromatographic Conditions (Column, Mobile Phase) A->B C Optimize Separation Parameters (Gradient, Flow Rate) B->C D Develop Sample Preparation Protocol C->D E Perform Method Validation D->E F Routine Sample Analysis E->F

Caption: HPLC method development and validation pathway.

Stability Considerations

While specific stability data for this compound is not available, general stability testing principles should be applied.[11][12] It is recommended to:

  • Store stock and standard solutions at low temperatures (e.g., 2-8 °C) and protected from light to minimize degradation.

  • Evaluate the stability of this compound in the sample matrix under the intended storage conditions.

  • Perform freeze-thaw stability studies if samples will be subjected to such cycles.

Disclaimer

The protocols and data presented in these application notes are intended as a starting point for the development of a robust HPLC method for this compound. It is crucial for the end-user to perform appropriate method optimization and validation to ensure the accuracy and reliability of the results for their specific application and sample matrix.

References

Application Notes and Protocols: Synthesis of Iristectorene B Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iristectorene B, a monocyclic triterpene ester isolated from Iris tectorum, represents an intriguing scaffold for medicinal chemistry exploration due to the diverse biological activities reported for related triterpenoids.[1][2] While a dedicated total synthesis of this compound has not been reported in the literature, this document provides a proposed synthetic strategy for this compound and its derivatives based on established methodologies for the construction of similar natural products. These detailed protocols and application notes are intended to serve as a guide for researchers interested in exploring the therapeutic potential of this class of molecules. The biological activities of triterpenoids are vast, encompassing anti-inflammatory, cytotoxic, and antimicrobial effects, suggesting that novel derivatives of this compound could offer promising avenues for drug discovery.

Proposed Retrosynthetic Analysis of this compound

The proposed retrosynthesis of this compound envisions a convergent approach, where the molecule is disconnected into two key fragments: a substituted cyclohexene core (Fragment A) and a polyene side chain (Fragment B). This strategy allows for modular synthesis, enabling the preparation of various derivatives by modifying either fragment.

G Iristectorene_B This compound Esterification Esterification Iristectorene_B->Esterification Heck_Coupling Heck Coupling Esterification->Heck_Coupling Fragment_A Fragment A (Substituted Cyclohexene) Heck_Coupling->Fragment_A Fragment_B Fragment B (Polyene Side Chain) Heck_Coupling->Fragment_B Starting_Materials_A Commercially Available Starting Materials Fragment_A->Starting_Materials_A Starting_Materials_B Commercially Available Starting Materials Fragment_B->Starting_Materials_B

Caption: Proposed retrosynthetic analysis of this compound.

Proposed Synthetic Protocols

The following protocols outline a potential synthetic route to this compound derivatives. The reaction conditions and yields are hypothetical and based on analogous transformations reported in the literature for terpene synthesis.

Synthesis of Fragment A (Substituted Cyclohexene)

The synthesis of the highly substituted cyclohexene core can be envisioned starting from a readily available chiral pool material, such as (+)-limonene, or through an asymmetric Diels-Alder reaction to establish the initial stereochemistry.

Table 1: Proposed Synthesis of Fragment A

StepReactionReagents and ConditionsProductHypothetical Yield (%)
1Asymmetric Diels-AlderDiene, Chiral Lewis Acid CatalystCyclohexene adduct90
2Epoxidationm-CPBA, DCM, 0 °C to rtEpoxide95
3Regioselective Epoxide OpeningGrignard Reagent, Cu(I) catalystDiol85
4Protection and OxidationTBSCl, Imidazole; then PCC, DCMSilyl ether aldehyde80

Experimental Protocol for Step 1: Asymmetric Diels-Alder Reaction

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the chiral Lewis acid catalyst (e.g., a BINOL-derived catalyst).

  • Dissolve the catalyst in a suitable anhydrous solvent (e.g., DCM or toluene).

  • Cool the solution to the desired temperature (e.g., -78 °C).

  • Add the diene substrate, followed by the dienophile.

  • Stir the reaction mixture at the specified temperature for the required duration (e.g., 24-48 hours), monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with a suitable reagent (e.g., saturated NaHCO₃ solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Synthesis of Fragment B (Polyene Side Chain)

The polyene side chain can be constructed using iterative Wittig or Horner-Wadsworth-Emmons reactions to build the carbon skeleton with the desired stereochemistry of the double bonds.

Table 2: Proposed Synthesis of Fragment B

StepReactionReagents and ConditionsProductHypothetical Yield (%)
1Wittig ReactionPhosphonium ylide, AldehydeAlkene85
2DeprotectionTBAF, THFAlcohol95
3OxidationDess-Martin Periodinane, DCMAldehyde90
4Horner-Wadsworth-EmmonsPhosphonate ester, NaH, Aldehydeα,β-Unsaturated ester80

Experimental Protocol for Step 4: Horner-Wadsworth-Emmons Reaction

  • To a flame-dried round-bottom flask under an inert atmosphere, add NaH (60% dispersion in mineral oil).

  • Wash the NaH with anhydrous hexanes to remove the mineral oil and suspend it in anhydrous THF.

  • Cool the suspension to 0 °C and add the phosphonate ester dropwise.

  • Allow the mixture to warm to room temperature and stir until the evolution of H₂ gas ceases.

  • Cool the resulting ylide solution to 0 °C and add the aldehyde substrate dropwise.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the product by flash column chromatography.

Fragment Coupling and Final Steps

The two fragments can be coupled using a palladium-catalyzed cross-coupling reaction, such as a Heck or Suzuki coupling. The final steps would involve the esterification of the side chain hydroxyl group.

Table 3: Fragment Coupling and Final Elaboration

StepReactionReagents and ConditionsProductHypothetical Yield (%)
1Heck CouplingFragment A (vinyl halide), Fragment B (alkene), Pd catalyst, baseCoupled product70
2EsterificationMyristic acid, DCC, DMAPThis compound80

Experimental Protocol for Step 1: Heck Coupling

  • To a Schlenk flask, add the vinyl halide (Fragment A), the alkene (Fragment B), the palladium catalyst (e.g., Pd(PPh₃)₄), and a suitable base (e.g., Et₃N).

  • Add a degassed solvent (e.g., DMF or acetonitrile).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) under an inert atmosphere.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite.

  • Dilute the filtrate with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the coupled product by column chromatography.

Workflow for Synthesis and Derivatization

The following diagram illustrates the general workflow for the synthesis of this compound derivatives based on the proposed convergent strategy.

G cluster_A Fragment A Synthesis cluster_B Fragment B Synthesis A1 Starting Material A A2 Key Intermediate A A1->A2 A3 Fragment A A2->A3 Coupling Fragment Coupling (e.g., Heck Reaction) A3->Coupling B1 Starting Material B B2 Key Intermediate B B1->B2 B3 Fragment B B2->B3 B3->Coupling Core_Scaffold Iristectorene Core Scaffold Coupling->Core_Scaffold Derivatization Derivatization (e.g., Esterification) Core_Scaffold->Derivatization Derivative_Library Library of this compound Derivatives Derivatization->Derivative_Library Biological_Screening Biological Screening Derivative_Library->Biological_Screening

Caption: General workflow for the synthesis and screening of this compound derivatives.

Potential Biological Signaling Pathway for Investigation

While the specific biological targets of this compound are unknown, many triterpenoids are known to induce apoptosis in cancer cells. A plausible signaling pathway to investigate for this compound derivatives is the intrinsic (mitochondrial) apoptosis pathway.

G Iristectorene_Derivative This compound Derivative Bax_Bak Bax/Bak Activation Iristectorene_Derivative->Bax_Bak Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bax_Bak->Mitochondrion Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Pro-Caspase-9 Caspase9->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway modulated by this compound derivatives.

Disclaimer: The synthetic protocols, yields, and reaction conditions described herein are hypothetical and intended for illustrative purposes. Researchers should consult the relevant chemical literature for established procedures for similar transformations and perform appropriate reaction optimization and safety assessments. The proposed biological pathway is a general representation and requires experimental validation for this compound and its derivatives.

References

Application Notes and Protocols for In Vitro Biological Activity of Iristectorene B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iristectorene B is a monocyclic triterpene ester isolated from the seeds of Iris tectorum[1]. While specific biological activity data for this compound is not extensively documented, compounds from the Iris genus and the broader class of triterpenoids have demonstrated a range of significant biological effects, including cytotoxic, anti-inflammatory, antioxidant, and neuroprotective activities[2][3][4][5][6]. Notably, other iridal-type triterpenes isolated from Iris tectorum, such as Iritectol B, have shown cytotoxicity against human cancer cell lines[2].

These application notes provide a comprehensive guide for the in vitro evaluation of this compound's potential biological activities. The following sections detail experimental protocols for assessing its anti-cancer, anti-inflammatory, antioxidant, and neuroprotective properties.

Anti-Cancer Activity

Given that other triterpenes from Iris tectorum have exhibited cytotoxic effects, evaluating the anti-cancer potential of this compound is a logical starting point[2][4]. The following protocols describe assays to determine cytotoxicity, induction of apoptosis, and effects on the cell cycle.

Cytotoxicity Assessment using MTT Assay

The MTT assay is a colorimetric method for assessing cell viability. It measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product[7].

Experimental Protocol:

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7 breast cancer, HT29 colon cancer, or COR-L23 lung cancer) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent such as DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 to 100 µM. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Data Presentation:

Concentration (µM)Cell Viability (%) at 24hCell Viability (%) at 48hCell Viability (%) at 72h
Vehicle Control100100100
0.1
1
10
50
100
Positive Control

Experimental Workflow:

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_detection Detection & Analysis cell_seeding Seed Cells in 96-well Plate treatment Add Compound to Cells cell_seeding->treatment compound_prep Prepare this compound Dilutions compound_prep->treatment incubation Incubate for 24/48/72h treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Dissolve Formazan Crystals mtt_addition->formazan_solubilization read_plate Measure Absorbance formazan_solubilization->read_plate data_analysis Calculate IC50 read_plate->data_analysis

Workflow for the MTT cytotoxicity assay.
Apoptosis Induction Analysis by Annexin V-FITC/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while propidium iodide (PI) stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Experimental Protocol:

  • Cell Treatment: Seed cells (e.g., 5 x 10⁴ cells/well in a 24-well plate) and treat with this compound at its IC₅₀ and a higher concentration for 24 or 48 hours[8].

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Data Presentation:

Treatment% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control
This compound (IC₅₀)
This compound (2x IC₅₀)
Positive Control
Cell Cycle Analysis

This protocol determines the effect of this compound on cell cycle progression.

Experimental Protocol:

  • Cell Treatment: Treat cells with this compound at relevant concentrations for 24 or 48 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A. Incubate for 30 minutes at 37°C.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation:

Treatment% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control
This compound (IC₅₀)
This compound (2x IC₅₀)

Signaling Pathway Visualization:

Apoptosis_Pathway IristectoreneB This compound Mitochondria Mitochondria IristectoreneB->Mitochondria Induces Stress Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Potential intrinsic apoptosis pathway.

Anti-inflammatory Activity

Triterpenoids often possess anti-inflammatory properties. The following protocol assesses the ability of this compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Nitric Oxide (NO) Production Inhibition Assay

Experimental Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include wells with cells and medium only (negative control) and cells with LPS only (positive control).

  • Griess Assay: After incubation, collect 50 µL of the cell culture supernatant. Add 50 µL of Griess reagent A and 50 µL of Griess reagent B. Incubate for 10 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition. A standard curve using sodium nitrite should be prepared to quantify the nitrite concentration.

Data Presentation:

Concentration (µM)Nitrite Concentration (µM)% NO Inhibition
Control0
LPS Control
0.1
1
10
50
100

Experimental Workflow:

NO_Inhibition_Workflow cluster_prep Preparation cluster_treatment Stimulation cluster_detection Detection & Analysis cell_seeding Seed RAW 264.7 Cells pretreatment Pre-treat with this compound cell_seeding->pretreatment compound_prep Prepare this compound Dilutions compound_prep->pretreatment lps_stimulation Stimulate with LPS pretreatment->lps_stimulation collect_supernatant Collect Supernatant lps_stimulation->collect_supernatant griess_reagent Add Griess Reagent collect_supernatant->griess_reagent read_absorbance Measure Absorbance griess_reagent->read_absorbance calculate_inhibition Calculate % Inhibition read_absorbance->calculate_inhibition

Workflow for NO production inhibition assay.

Antioxidant Activity

The antioxidant potential of this compound can be evaluated using various in vitro assays that measure free radical scavenging activity.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical, causing its color to change from purple to yellow.

Experimental Protocol:

  • Sample Preparation: Prepare different concentrations of this compound in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of each concentration of this compound to 100 µL of a methanolic solution of DPPH (0.1 mM).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm. Ascorbic acid or Trolox can be used as a positive control.

  • Data Analysis: Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Data Presentation:

Concentration (µg/mL)% DPPH Scavenging Activity
10
25
50
100
200
Positive Control

Neuroprotective Activity

The potential neuroprotective effects of this compound can be assessed in neuronal cell models against common stressors like oxidative stress or excitotoxicity.

H₂O₂-Induced Oxidative Stress in PC12 or SH-SY5Y Cells

This assay evaluates the ability of this compound to protect neuronal cells from damage induced by hydrogen peroxide (H₂O₂).

Experimental Protocol:

  • Cell Seeding: Seed PC12 or SH-SY5Y cells in a 96-well plate and allow them to differentiate if necessary.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 24 hours.

  • Oxidative Stress Induction: Expose the cells to a toxic concentration of H₂O₂ (e.g., 100-200 µM) for a specified time (e.g., 6-24 hours).

  • Viability Assessment: Measure cell viability using the MTT assay as described in section 1.1.

  • Data Analysis: Compare the viability of cells pre-treated with this compound to those treated with H₂O₂ alone.

Data Presentation:

This compound Conc. (µM)H₂O₂ Conc. (µM)% Cell Viability
00100
0100
1100
10100
50100

Signaling Pathway Visualization:

Neuroprotection_Pathway H2O2 H₂O₂ ROS Increased ROS H2O2->ROS CellDamage Cellular Damage ROS->CellDamage IristectoreneB This compound AntioxidantDefense Antioxidant Defense IristectoreneB->AntioxidantDefense Enhances AntioxidantDefense->ROS Scavenges CellSurvival Cell Survival AntioxidantDefense->CellSurvival

References

Application Notes and Protocols: Cell-based Assays Using Iristectorene B

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Iristectorene B is a monocyclic triterpene ester that has been isolated from the seeds of Iris tectorum.[1][2] As a member of the triterpenoid class of natural products, it holds potential for investigation into various biological activities.[1] This document provides an overview of potential cell-based assays that could be employed to elucidate the bioactivity of this compound, based on common methodologies for evaluating novel compounds. Due to a lack of specific published data on this compound's cellular effects and signaling pathways, this document outlines generalizable protocols that can be adapted for its study. Further research is required to identify specific cellular targets and mechanisms of action.

I. Potential Therapeutic Areas for Investigation

Based on the activities of other compounds isolated from the Iris genus and the general biological activities of triterpenoids, potential areas of investigation for this compound include its effects on cancer cells and inflammatory responses.

II. Cell-based Assays for Anti-Cancer Activity

A variety of cell-based assays can be utilized to screen for and characterize the potential anti-cancer effects of this compound.

Experimental Protocol: Cell Viability and Cytotoxicity Assay

This protocol is designed to determine the effect of this compound on the viability and proliferation of cancer cells.

1. Cell Culture:

  • Culture a relevant cancer cell line (e.g., breast cancer cell line MDA-MB-231, colon cancer cell line HCT116) in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics.
  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

2. Assay Procedure (MTT Assay):

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
  • Prepare a stock solution of this compound in a suitable solvent such as dimethyl sulfoxide (DMSO).[2]
  • Prepare serial dilutions of this compound in culture media to achieve a range of final concentrations.
  • Remove the old media from the cells and add 100 µL of the media containing different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
  • Incubate the plate for 24, 48, or 72 hours.
  • Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
  • Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
  • Measure the absorbance at 570 nm using a microplate reader.

3. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.
  • Plot the percentage of cell viability against the concentration of this compound to determine the half-maximal inhibitory concentration (IC50).

Table 1: Hypothetical IC50 Values for this compound in Cancer Cell Lines

Cell LineThis compound IC50 (µM) after 48h
MDA-MB-231[Data Not Available]
HCT116[Data Not Available]
A549[Data Not Available]

Note: This table is a template. Actual values need to be determined experimentally.

Experimental Workflow: Cancer Cell Viability Assay

G cluster_setup Assay Setup cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Data Analysis culture Culture Cancer Cells seed Seed Cells in 96-well Plate culture->seed adhere Allow Cells to Adhere seed->adhere prepare_IB Prepare this compound Dilutions treat Treat Cells with this compound prepare_IB->treat incubate_treatment Incubate for 24-72h treat->incubate_treatment add_mtt Add MTT Reagent incubate_mtt Incubate for 4h add_mtt->incubate_mtt dissolve Dissolve Formazan incubate_mtt->dissolve read Read Absorbance dissolve->read calculate Calculate Cell Viability plot Plot Dose-Response Curve calculate->plot determine_ic50 Determine IC50 plot->determine_ic50

Caption: Workflow for determining the cytotoxicity of this compound.

III. Cell-based Assays for Anti-Inflammatory Activity

Chronic inflammation is implicated in numerous diseases. The following protocols can be used to assess the anti-inflammatory potential of this compound.

Experimental Protocol: Measurement of Inflammatory Cytokines

This protocol measures the effect of this compound on the production of pro-inflammatory cytokines in immune cells.

1. Cell Culture:

  • Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors or use a macrophage-like cell line such as RAW 264.7.
  • Culture cells in appropriate media.

2. Assay Procedure (ELISA):

  • Seed cells in a 24-well plate.
  • Pre-treat cells with various concentrations of this compound for 1-2 hours.
  • Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) (1 µg/mL). Include an unstimulated control and a vehicle control.
  • Incubate for 24 hours.
  • Collect the cell culture supernatants.
  • Measure the concentration of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

3. Data Analysis:

  • Generate a standard curve for each cytokine.
  • Calculate the concentration of each cytokine in the samples.
  • Compare the cytokine levels in this compound-treated groups to the LPS-stimulated control group.

Table 2: Hypothetical Effect of this compound on Cytokine Production

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control (Unstimulated)[Data Not Available][Data Not Available][Data Not Available]
LPS (1 µg/mL)[Data Not Available][Data Not Available][Data Not Available]
LPS + this compound (1 µM)[Data Not Available][Data Not Available][Data Not Available]
LPS + this compound (10 µM)[Data Not Available][Data Not Available][Data Not Available]
LPS + this compound (50 µM)[Data Not Available][Data Not Available][Data Not Available]

Note: This table is a template. Actual values need to be determined experimentally.

Signaling Pathway: Potential Anti-inflammatory Mechanism

While the specific signaling pathways affected by this compound are unknown, many anti-inflammatory compounds act by inhibiting the NF-κB pathway.[3][4]

G cluster_pathway Potential NF-κB Inhibitory Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkappaB IκBα IKK->IkappaB phosphorylates NFkappaB NF-κB (p50/p65) IkappaB->NFkappaB releases Nucleus Nucleus NFkappaB->Nucleus translocates Cytokines Pro-inflammatory Cytokines Nucleus->Cytokines gene transcription IristectoreneB This compound IristectoreneB->IKK inhibits?

References

Application Note: Iristectorene B as a Potential Anti-Cancer Agent

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: A comprehensive search for scientific literature regarding the anti-cancer properties of "Iristectorene B" did not yield specific data. The information available pertains to similarly named but distinct compounds, such as Iristectorin B, which has been studied for its neuroprotective effects in stroke models, and Irinotecan, an established chemotherapeutic drug.

Due to the absence of data on this compound, this document will serve as a template, providing detailed Application Notes and Protocols for a comparable natural compound, Pterostilbene , which has well-documented anti-cancer potential. This example is intended to demonstrate the requested format and content for researchers, scientists, and drug development professionals.

Application Note: Pterostilbene as a Potential Anti-Cancer Agent

1. Introduction

Pterostilbene (3,5-dimethoxy-4′-hydroxystilbene) is a natural stilbenoid compound and a structural analog of resveratrol.[1] It is found in various plants, including blueberries and grapes.[2] Structurally, the presence of two methoxy groups in place of hydroxyl groups increases its lipophilicity and oral bioavailability compared to resveratrol, making it an attractive candidate for therapeutic development.[1][2] Pterostilbene has demonstrated significant antioxidant, anti-inflammatory, and cancer chemopreventive properties in numerous preclinical studies.[1]

2. Anti-Cancer Activity

Pterostilbene exhibits potent anti-cancer effects across a variety of cancer cell lines, including breast, leukemia, liver, and lung cancer.[2][3][4] Its primary mechanisms of action involve the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and cell cycle arrest.[2] Notably, pterostilbene has shown efficacy in multi-drug-resistant (MDR) leukemia cells and has been found to suppress the enrichment of cancer stem cells, which are often responsible for tumor recurrence and resistance to therapy.[2][3]

3. Mechanism of Action

The anti-cancer mechanism of pterostilbene is multi-faceted:

  • Induction of Apoptosis: Pterostilbene triggers the intrinsic, mitochondrial-derived apoptotic pathway.[4] This involves the disruption of the mitochondrial membrane potential and the activation of caspases.[3][4] Interestingly, in some cancer cell lines, pterostilbene can induce apoptosis through a caspase-independent pathway.[3]

  • Cell Cycle Arrest: It can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating.[2]

  • Anti-Cancer Stem Cell Activity: Pterostilbene has been shown to suppress the population of cancer stem cells, which are often resistant to conventional therapies like radiation.[2]

Quantitative Data Summary

The following table summarizes the effective concentrations and inhibitory effects of Pterostilbene on various cancer cell lines as reported in preclinical studies.

Cell Line SearchedCancer TypeEndpoint MeasuredEffective Concentration / IC50Reference(s)
MCF-7, ZR-75-1Breast CancerInhibition of Viability10 - 30 µM[4]
MDA-MB-231Breast CancerGrowth Inhibition~56 µM[4]
Mahlavu (CD133+)Hepatoma (Liver)Suppression of Stem Cells5 - 20 µM[2]
HL60-R, K562-ADR (Multi-Drug Resistant)LeukemiaApoptosis InductionNot specified[3]
HUT78B1, HUT78B3 (Fas-ligand Resistant)LymphomaApoptosis InductionNot specified[3]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is used to determine the cytotoxic effect of a compound on cancer cells by measuring their metabolic activity.

Materials:

  • Cancer cell line of interest (e.g., MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Pterostilbene (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of Pterostilbene in culture medium. Remove the old medium from the wells and add 100 µL of the Pterostilbene dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. Viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: Apoptosis Analysis using Annexin V-FITC/PI Staining

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment.

Materials:

  • Treated and untreated cells

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with Pterostilbene at the desired concentrations for a specified time.

  • Cell Harvesting: Collect both floating and adherent cells. Wash adherent cells with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.

  • Staining: Discard the supernatant and wash the cell pellet twice with cold PBS. Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Data Acquisition: Analyze the cells by flow cytometry within 1 hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

This protocol determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Materials:

  • Treated and untreated cells

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest approximately 1 x 10⁶ cells as described in the apoptosis protocol.

  • Fixation: Wash the cell pellet with cold PBS and resuspend in 500 µL of PBS. Add the cells dropwise into 4.5 mL of cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples using a flow cytometer. The DNA content, as measured by PI fluorescence, will be used to determine the percentage of cells in each phase of the cell cycle.

Visualizations

G Pterostilbene Pterostilbene Mito Mitochondrial Membrane Disruption Pterostilbene->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Pterostilbene's proposed intrinsic apoptosis pathway.

G cluster_assays 3. In Vitro Assays start Start: Select Cancer Cell Line culture 1. Cell Culture & Seeding (96-well & 6-well plates) start->culture treat 2. Compound Treatment (Pterostilbene at various conc.) culture->treat viability Cell Viability Assay (MTT) treat->viability apoptosis Apoptosis Assay (Annexin V/PI) treat->apoptosis cellcycle Cell Cycle Analysis (PI Staining) treat->cellcycle analysis 4. Data Acquisition & Analysis (Plate Reader / Flow Cytometer) viability->analysis apoptosis->analysis cellcycle->analysis end End: Determine IC50, Apoptotic Rate, & Cell Cycle Arrest analysis->end

Caption: Workflow for in vitro evaluation of a potential anti-cancer agent.

References

Application Notes and Protocols for Investigating the Anti-inflammatory Effects of Iristectorene B (using Irigenin as a template)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific information could be found for a compound named "Iristectorene B" in the conducted literature search. The following application notes and protocols are generated based on the known anti-inflammatory properties of a structurally related isoflavonoid, Irigenin (IRI) . Researchers should validate and adapt these protocols specifically for this compound.

Application Notes

Introduction

Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The identification of novel anti-inflammatory compounds is a critical area of research for the development of new therapeutics. This compound is a novel compound of interest for its potential anti-inflammatory properties. These application notes provide a framework for investigating the anti-inflammatory effects of this compound in vitro and in vivo, based on methodologies successfully applied to the related compound, Irigenin. Irigenin has been shown to exert anti-inflammatory effects by modulating key signaling pathways, such as the Nrf2/HO-1 pathway, and reducing the production of pro-inflammatory mediators.[1]

Mechanism of Action (Hypothesized based on Irigenin)

Based on studies of the related compound Irigenin, this compound may exert its anti-inflammatory effects through the following mechanisms:

  • Activation of the Nrf2/HO-1 Pathway: this compound may induce the nuclear translocation of Nrf2, a key transcription factor in the antioxidant response. This leads to the upregulation of heme oxygenase-1 (HO-1), which has potent anti-inflammatory properties.[1]

  • Inhibition of Pro-inflammatory Cytokines: The compound could suppress the production of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).[1]

  • Downregulation of Inflammatory Enzymes: this compound might inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes that produce key mediators of inflammation.[1]

  • Modulation of NF-κB and MAPK Signaling Pathways: As with many anti-inflammatory natural products, this compound may inhibit the activation of the NF-κB and MAPK signaling pathways, which are central regulators of the inflammatory response.[2][3]

Data Summary (Hypothetical Data for this compound based on Irigenin Studies)

The following tables summarize the expected quantitative data from key experiments designed to evaluate the anti-inflammatory effects of this compound.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Macrophages

Treatment GroupTNF-α (pg/mL)IL-1β (pg/mL)IL-6 (pg/mL)
Control15.2 ± 2.18.5 ± 1.220.1 ± 3.5
LPS (1 µg/mL)1250.6 ± 98.7850.3 ± 75.41500.8 ± 120.1
LPS + this compound (10 µM)625.3 ± 50.2425.1 ± 35.7750.4 ± 60.0
LPS + this compound (25 µM)312.7 ± 25.1212.6 ± 17.9375.2 ± 30.0
LPS + this compound (50 µM)156.4 ± 12.5106.3 ± 8.9187.6 ± 15.0

Table 2: Effect of this compound on iNOS and COX-2 Protein Expression in LPS-stimulated RAW 264.7 Macrophages

Treatment GroupiNOS (Relative Expression)COX-2 (Relative Expression)
Control0.05 ± 0.010.08 ± 0.02
LPS (1 µg/mL)1.00 ± 0.001.00 ± 0.00
LPS + this compound (10 µM)0.52 ± 0.040.61 ± 0.05
LPS + this compound (25 µM)0.28 ± 0.020.33 ± 0.03
LPS + this compound (50 µM)0.13 ± 0.010.15 ± 0.01

Table 3: Effect of this compound on Nrf2 Nuclear Translocation and HO-1 Expression in H2O2-stimulated Chondrocytes

Treatment GroupNrf2 (Nuclear/Cytosolic Ratio)HO-1 (Relative Expression)
Control1.0 ± 0.11.0 ± 0.1
H2O2 (400 µM)0.9 ± 0.11.1 ± 0.2
H2O2 + this compound (10 µM)2.5 ± 0.33.2 ± 0.4
H2O2 + this compound (25 µM)4.8 ± 0.55.9 ± 0.6
H2O2 + this compound (50 µM)8.2 ± 0.99.8 ± 1.1

Experimental Protocols

Protocol 1: In Vitro Anti-inflammatory Activity in RAW 264.7 Macrophages

This protocol details the procedure to assess the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

  • Cell Culture:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

    • Seed cells in 96-well plates for viability assays and cytokine measurements, and in 6-well plates for protein expression analysis.

  • MTT Assay for Cell Viability:

    • Treat cells with varying concentrations of this compound (e.g., 1, 10, 25, 50, 100 µM) for 24 hours.

    • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Measurement of Pro-inflammatory Cytokines (ELISA):

    • Pre-treat cells with different concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatants.

    • Measure the concentrations of TNF-α, IL-1β, and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.

  • Western Blot Analysis for iNOS and COX-2:

    • Pre-treat cells in 6-well plates with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

    • Lyse the cells and determine the protein concentration using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin).

    • Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using image analysis software.

Protocol 2: Investigation of the Nrf2/HO-1 Pathway in Human Chondrocytes

This protocol outlines the investigation of this compound's effect on the Nrf2/HO-1 pathway in hydrogen peroxide (H2O2)-stimulated human chondrocytes.[1]

  • Cell Culture:

    • Isolate and culture primary human chondrocytes as previously described.

    • Seed cells in appropriate culture vessels for subsequent experiments.

  • Western Blot for Nrf2 Nuclear Translocation and HO-1 Expression:

    • Pre-treat chondrocytes with this compound for 1 hour, followed by stimulation with H2O2 (400 µM) for the appropriate time (e.g., 6 hours for Nrf2, 24 hours for HO-1).

    • For Nrf2 translocation, isolate nuclear and cytosolic fractions using a nuclear extraction kit.

    • For HO-1 expression, use whole-cell lysates.

    • Perform Western blot analysis as described in Protocol 1, using antibodies against Nrf2, HO-1, Lamin B1 (nuclear marker), and GAPDH (cytosolic marker).

  • Immunofluorescence for Nrf2 Nuclear Translocation:

    • Grow chondrocytes on coverslips and treat as described above.

    • Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with BSA.

    • Incubate with an anti-Nrf2 primary antibody, followed by a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

    • Visualize the cells using a fluorescence microscope and quantify the nuclear translocation of Nrf2.

Visualizations

experimental_workflow cluster_in_vitro In Vitro Studies cluster_pathway Signaling Pathway Analysis cluster_in_vivo In Vivo Studies (Future Direction) cell_culture RAW 264.7 Macrophage Culture treatment This compound +/- LPS Stimulation cell_culture->treatment viability MTT Assay for Cell Viability treatment->viability cytokine ELISA for TNF-α, IL-1β, IL-6 treatment->cytokine western_blot Western Blot for iNOS, COX-2 treatment->western_blot chondrocyte_culture Human Chondrocyte Culture pathway_treatment This compound +/- H2O2 Stimulation chondrocyte_culture->pathway_treatment nrf2_western Western Blot for Nrf2 & HO-1 pathway_treatment->nrf2_western nrf2_if Immunofluorescence for Nrf2 pathway_treatment->nrf2_if animal_model Animal Model of Inflammation in_vivo_treatment This compound Administration animal_model->in_vivo_treatment outcome Assessment of Inflammatory Markers in_vivo_treatment->outcome

Caption: Experimental workflow for investigating the anti-inflammatory effects of this compound.

signaling_pathway cluster_membrane cluster_cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds NFKB_activation NF-κB Activation TLR4->NFKB_activation activates MAPK_activation MAPK Activation TLR4->MAPK_activation activates NFKB_translocation NF-κB Translocation NFKB_activation->NFKB_translocation MAPK_activation->NFKB_translocation Iristectorene_B This compound Iristectorene_B->NFKB_activation inhibits Iristectorene_B->MAPK_activation inhibits Nrf2_Keap1 Nrf2-Keap1 Complex Iristectorene_B->Nrf2_Keap1 dissociates Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Nrf2_translocation Nrf2 Translocation Nrf2->Nrf2_translocation HO1 HO-1 Inflammatory_genes Pro-inflammatory Gene Expression (TNF-α, IL-1β, IL-6, iNOS, COX-2) HO1->Inflammatory_genes inhibits NFKB_translocation->Inflammatory_genes induces Nrf2_translocation->Inflammatory_genes inhibits Antioxidant_genes Antioxidant Gene Expression (HO-1) Nrf2_translocation->Antioxidant_genes induces

Caption: Hypothesized signaling pathway of this compound's anti-inflammatory action.

References

Iristectorene B in Neuroprotective Research Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iristectorene B is a monocyclic triterpene ester isolated from the seeds of Iris tectorum.[1][2] While direct experimental evidence on the neuroprotective effects of this compound is not currently available in published literature, its chemical classification as a triterpenoid suggests potential therapeutic applications in neurodegenerative diseases.[1][2] Triterpenoids, a large and structurally diverse class of natural products, have demonstrated significant neuroprotective properties in numerous preclinical studies.[3][4][5][6] This document provides detailed application notes and experimental protocols based on the known neuroprotective mechanisms of triterpenoids, offering a framework for investigating the potential of this compound in neuroprotective research models.

Disclaimer: The following application notes and protocols are based on the general neuroprotective activities of the triterpenoid class of compounds. The specific effects and optimal experimental conditions for this compound may vary and require empirical determination.

Potential Neuroprotective Mechanisms of Triterpenoids

Triterpenoids exert their neuroprotective effects through a variety of mechanisms, primarily centered around combating oxidative stress, neuroinflammation, and apoptosis.[5][6] These mechanisms make them promising candidates for the study of neurodegenerative disorders like Alzheimer's disease and Parkinson's disease.[5][6]

Key therapeutic targets for triterpenoids include:

  • Antioxidant Activity: Triterpenoids can mitigate oxidative stress by scavenging reactive oxygen species (ROS) and upregulating endogenous antioxidant enzymes.[5]

  • Anti-inflammatory Effects: They can suppress the production of pro-inflammatory mediators in microglia, the resident immune cells of the brain.[3][4]

  • Anti-apoptotic Activity: Triterpenoids have been shown to inhibit neuronal apoptosis by modulating the expression of pro- and anti-apoptotic proteins.[5][6]

Data Presentation: Efficacy of Triterpenoids in Neuroprotective Models

The following tables summarize quantitative data from studies on various triterpenoids in in vitro neuroprotection assays. This data can serve as a reference for designing experiments with this compound.

Table 1: Neuroprotective Effects of Noroleanane Triterpenoids against Aβ-induced Neurotoxicity in HT22 Cells [3][4]

CompoundConcentration (µM)Cell Viability (%)
Control-100
Aβ (1-42)5 µM52.3 ± 3.1
Compound 110 µM85.6 ± 4.2
Compound 210 µM81.4 ± 3.8
Compound 310 µM79.8 ± 4.5
Compound 410 µM88.2 ± 3.9

Table 2: Inhibition of Nitric Oxide (NO) Production by Noroleanane Triterpenoids in Aβ-transfected BV2 Microglial Cells [3][4]

CompoundConcentration (µM)NO Production (% of Control)
Control-100
Aβ (1-42)5 µM210.5 ± 12.3
Compound 110 µM115.2 ± 8.7
Compound 210 µM123.1 ± 9.1
Compound 310 µM130.5 ± 10.4
Compound 410 µM108.9 ± 7.5

Experimental Protocols

Detailed methodologies for key experiments to assess the neuroprotective potential of this compound are provided below. These protocols are generalized and should be optimized for the specific experimental setup.

Protocol 1: Assessment of Neuroprotection against Oxidative Stress in a Neuronal Cell Line (e.g., SH-SY5Y or HT22)

Objective: To determine the ability of this compound to protect neuronal cells from oxidative stress-induced cell death.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • Cell culture medium (e.g., DMEM/F12) with supplements (FBS, penicillin/streptomycin)

  • This compound

  • Oxidative stress-inducing agent (e.g., hydrogen peroxide (H₂O₂), 6-hydroxydopamine (6-OHDA))

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other viability assay reagent

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed neuronal cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 24 hours. Include a vehicle control (e.g., DMSO).

  • Induction of Oxidative Stress: After pre-treatment, expose the cells to an oxidative stressor (e.g., 100 µM H₂O₂) for a predetermined time (e.g., 24 hours). A control group without the stressor should be included.

  • Cell Viability Assay (MTT Assay):

    • Remove the medium and add fresh medium containing MTT solution (0.5 mg/mL).

    • Incubate for 4 hours at 37°C.

    • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Express cell viability as a percentage of the control group and plot a dose-response curve.

Protocol 2: Measurement of Anti-inflammatory Activity in Microglial Cells (e.g., BV2)

Objective: To evaluate the effect of this compound on the production of pro-inflammatory mediators in activated microglia.

Materials:

  • Microglial cell line (e.g., BV2)

  • Cell culture medium

  • This compound

  • Lipopolysaccharide (LPS)

  • Griess reagent for nitric oxide (NO) measurement

  • ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6)

  • 24-well plates

Procedure:

  • Cell Seeding: Plate BV2 cells in a 24-well plate at a density of 5 x 10⁴ cells/well and culture overnight.

  • Treatment: Treat the cells with different concentrations of this compound for 1 hour before stimulating with LPS (1 µg/mL) for 24 hours.

  • Nitric Oxide (NO) Measurement:

    • Collect the cell culture supernatant.

    • Mix 50 µL of supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B in a 96-well plate.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm. A standard curve with sodium nitrite should be generated.

  • Cytokine Measurement (ELISA):

    • Use the collected supernatant to measure the levels of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Quantify the levels of NO and cytokines and compare the treated groups to the LPS-only control.

Protocol 3: Evaluation of Anti-apoptotic Effects in a Neuronal Apoptosis Model

Objective: To determine if this compound can inhibit apoptosis in neuronal cells.

Materials:

  • Neuronal cell line

  • This compound

  • Apoptosis-inducing agent (e.g., staurosporine, serum deprivation)

  • Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit

  • Flow cytometer

  • Western blot reagents and antibodies for apoptosis-related proteins (e.g., Bcl-2, Bax, Cleaved Caspase-3)

Procedure:

  • Induction of Apoptosis: Seed cells and pre-treat with this compound as described in Protocol 1. Induce apoptosis by adding an apoptosis-inducing agent.

  • Flow Cytometry Analysis:

    • Harvest the cells and wash with PBS.

    • Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the kit's protocol.

    • Analyze the stained cells using a flow cytometer to quantify early and late apoptotic cells.

  • Western Blot Analysis:

    • Lyse the treated cells and determine the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against Bcl-2, Bax, and cleaved caspase-3, followed by incubation with HRP-conjugated secondary antibodies.

    • Visualize the protein bands using a chemiluminescence detection system.

  • Data Analysis: Quantify the percentage of apoptotic cells and the relative expression of apoptosis-related proteins.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways potentially modulated by triterpenoids and a general experimental workflow for assessing neuroprotective compounds.

neuroprotective_workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Validation cell_culture Neuronal Cell Culture (e.g., SH-SY5Y, HT22) compound_treatment Treatment with This compound cell_culture->compound_treatment stress_induction Induction of Neurotoxicity (e.g., Oxidative Stress, Excitotoxicity) compound_treatment->stress_induction viability_assay Cell Viability Assay (e.g., MTT) stress_induction->viability_assay oxidative_stress_assays Oxidative Stress Assays (ROS, SOD, GPx) viability_assay->oxidative_stress_assays If protective inflammation_assays Anti-inflammatory Assays (NO, TNF-α, IL-6) viability_assay->inflammation_assays If protective apoptosis_assays Apoptosis Assays (Annexin V, Caspase-3) viability_assay->apoptosis_assays If protective animal_model Animal Model of Neurodegeneration apoptosis_assays->animal_model Promising results behavioral_tests Behavioral Tests animal_model->behavioral_tests histopathology Histopathological Analysis behavioral_tests->histopathology

General workflow for neuroprotective drug discovery.

antioxidant_pathway Iristectorene_B This compound (Triterpenoid) Nrf2 Nrf2 Iristectorene_B->Nrf2 Activates Keap1 Keap1 Iristectorene_B->Keap1 Inhibits ROS Reactive Oxygen Species (ROS) ROS->Nrf2 Activates ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Keap1->Nrf2 Inhibits Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, SOD) ARE->Antioxidant_Enzymes Induces Expression Antioxidant_Enzymes->ROS Scavenges Neuronal_Protection Neuronal Protection Antioxidant_Enzymes->Neuronal_Protection

Potential antioxidant signaling pathway for triterpenoids.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 NF_kB NF-κB TLR4->NF_kB Activates Iristectorene_B This compound (Triterpenoid) Iristectorene_B->NF_kB Inhibits Pro_inflammatory_Mediators Pro-inflammatory Mediators (NO, TNF-α, IL-6) NF_kB->Pro_inflammatory_Mediators Induces Expression Neuroinflammation Neuroinflammation Pro_inflammatory_Mediators->Neuroinflammation Neuronal_Damage Neuronal Damage Neuroinflammation->Neuronal_Damage

Potential anti-inflammatory signaling pathway for triterpenoids.

anti_apoptotic_pathway Apoptotic_Stimuli Apoptotic Stimuli Bax Bax (Pro-apoptotic) Apoptotic_Stimuli->Bax Activates Bcl2 Bcl-2 (Anti-apoptotic) Apoptotic_Stimuli->Bcl2 Inhibits Iristectorene_B This compound (Triterpenoid) Iristectorene_B->Bax Downregulates Iristectorene_B->Bcl2 Upregulates Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Inhibits Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_3 Caspase-3 Activation Cytochrome_c->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Potential anti-apoptotic signaling pathway for triterpenoids.

References

Application Notes and Protocols for Iristectorene B in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iristectorene B is a monocyclic triterpene ester isolated from the seeds of Iris tectorum[1]. Triterpenoids from the Iris genus have garnered significant interest for their diverse biological activities, including cytotoxic, anti-inflammatory, and neuroprotective effects. These application notes provide a comprehensive guide to dissolving and utilizing this compound in cell culture experiments, based on its known physicochemical properties and the biological activities of related compounds. Due to the limited publicly available data on the specific molecular targets of this compound, this document also provides a protocol for determining its cytotoxic effects and a representative signaling pathway associated with the biological activities of similar compounds isolated from Iris tectorum.

Physicochemical Properties and Solubility

This compound is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone[1]. For cell culture applications, DMSO is the recommended solvent due to its miscibility with aqueous culture media and its ability to dissolve a wide range of hydrophobic compounds.

General Handling and Storage Recommendations:

  • Storage of Solid Compound: Store desiccated at -20°C[1].

  • Storage of Stock Solutions: Stock solutions in DMSO can be stored at -20°C for several months. Before use, allow the vial to equilibrate to room temperature for at least one hour before opening to prevent condensation.

  • Improving Solubility: If higher concentrations are required, warming the solution at 37°C and using an ultrasonic bath for a short period can aid in dissolution[1].

Data Presentation: Stock Solution Preparation

The following table provides the required volume of DMSO to prepare stock solutions of this compound at various concentrations, assuming a molecular weight of 685.07 g/mol .

Mass of this compound1 mM5 mM10 mM50 mM100 mM
1 mg 1.4597 mL0.2919 mL0.1460 mL0.0292 mL0.0146 mL
5 mg 7.2985 mL1.4597 mL0.7299 mL0.1460 mL0.0730 mL
10 mg 14.5970 mL2.9194 mL1.4597 mL0.2919 mL0.1460 mL

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound

Materials:

  • This compound (solid)

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or vials

  • Pipettes and sterile pipette tips

Procedure:

  • Equilibrate the vial containing solid this compound to room temperature.

  • Weigh out the desired amount of this compound (e.g., 1 mg) in a sterile microcentrifuge tube.

  • Add the calculated volume of sterile DMSO to achieve a 10 mM concentration (e.g., 146.0 µL of DMSO for 1 mg of this compound).

  • Vortex the solution until the compound is completely dissolved. Gentle warming to 37°C or brief sonication may be used to facilitate dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Protocol for Determining the Cytotoxicity of this compound using MTT Assay

This protocol provides a general framework for assessing the cytotoxic effects of this compound on a chosen cell line.

Materials:

  • Adherent or suspension cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multi-channel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. It is crucial to maintain a consistent final DMSO concentration across all wells, including the vehicle control (typically ≤ 0.5%).

    • Based on cytotoxicity data for other iridal-type triterpenes from Iris tectorum, a suggested starting range for this compound is 1 µM to 100 µM[2][3].

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with medium only (blank), and medium with DMSO at the final concentration used for the dilutions (vehicle control).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Assay:

    • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well.

    • Mix thoroughly by gentle pipetting to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Mandatory Visualizations

Experimental Workflow for this compound Cytotoxicity Testing

experimental_workflow start Start dissolve Dissolve this compound in DMSO (10 mM Stock) start->dissolve seed Seed Cells in 96-well Plate dissolve->seed treat Treat Cells with Serial Dilutions of this compound seed->treat incubate Incubate for 24-72 hours treat->incubate mtt Add MTT Reagent incubate->mtt solubilize Solubilize Formazan Crystals mtt->solubilize read Read Absorbance at 570 nm solubilize->read analyze Analyze Data (Calculate IC50) read->analyze end End analyze->end

Caption: Workflow for determining the cytotoxicity of this compound.

Representative Signaling Pathway: Apoptosis Induction

While the specific signaling pathway targeted by this compound has not been fully elucidated, other triterpenoids isolated from Iris tectorum have been shown to induce apoptosis in cancer cells[2][3][4]. The following diagram illustrates a simplified, representative apoptosis signaling pathway that may be relevant to the biological activity of this compound and related compounds.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway ligand Death Ligand (e.g., FasL, TRAIL) receptor Death Receptor (e.g., Fas, TRAIL-R) ligand->receptor disc DISC Formation receptor->disc caspase8 Pro-caspase-8 Activation disc->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 stress Cellular Stress (e.g., DNA Damage) bcl2 Bcl-2 Family (Bax/Bak activation) stress->bcl2 mito Mitochondrial Outer Membrane Permeabilization bcl2->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation (Apaf-1, Cyto c, Pro-caspase-9) cyto_c->apoptosome caspase9 Pro-caspase-9 Activation apoptosome->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis iristectorene This compound (Hypothesized) iristectorene->stress

Caption: A representative apoptosis signaling pathway.

Disclaimer: The provided signaling pathway is a generalized representation of apoptosis. The precise mechanism of action of this compound has not been definitively determined. This diagram is intended for illustrative purposes based on the known activities of related compounds. Further research is required to elucidate the specific molecular targets and signaling pathways modulated by this compound.

References

Iristectorene B: Uncharted Territory in Mechanism of Action Studies

Author: BenchChem Technical Support Team. Date: November 2025

Despite its isolation and chemical characterization, the biological mechanism of action for Iristectorene B, a monocyclic triterpene ester derived from the seeds of Iris tectorum, remains scientifically uncharted. A comprehensive review of available scientific literature reveals a significant gap in the understanding of this natural product's pharmacological properties. Consequently, detailed application notes and experimental protocols regarding its mechanism of action cannot be provided at this time.

This compound was first isolated and its stereochemistry clarified in 1994.[1] It is soluble in various organic solvents, including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1] However, beyond its chemical description, there is no publicly available data from in vitro or in vivo studies detailing its effects on cellular signaling pathways, potential anti-inflammatory or anti-cancer activities, or any other biological functions.

Research on Iris tectorum Reveals Other Bioactive Compounds

While information on this compound is sparse, research on the plant it originates from, Iris tectorum, has yielded other bioactive compounds with demonstrated pharmacological effects. Extracts from Iris tectorum have been traditionally used in Chinese medicine to treat various ailments, including cancer, inflammatory diseases, and infections.[2][3]

Modern phytochemical investigations have identified several other compounds from Iris tectorum with cytotoxic and anti-inflammatory properties:

  • Iridal-type Triterpenes (Iritectol B, Isoiridogermanal, Iridobelamal A): These compounds have demonstrated cytotoxicity against human cancer cell lines, including MCF-7 (breast cancer) and C32 (amelanotic melanoma).[4][5] Iritectol B was found to induce a dose-dependent apoptotic effect in COR-L23 lung cancer cells.[4][5]

  • Flavonoids (Tectorigenin, Irigenin): These compounds are known to possess anti-inflammatory and antibacterial properties.[2] Tectorigenin has been shown to inhibit the cell cycle at the G2/M phase in cancer cells.[4][5] An extract of Iris tectorum containing irigenin and tectorigenin demonstrated the ability to restore the sensitivity of antibiotic-resistant Escherichia coli.[2]

A network pharmacology study on Iris tectorum Maxim. suggested that its therapeutic effects in treating tonsillitis and dyspepsia may be due to the multi-target effects of its active components, including tectoridin and tectorigenin, on pathways involving key proteins like MAP kinase 1 and epidermal growth factor receptor.[6]

Future Directions

The absence of data on this compound's mechanism of action presents an open area for future research. Preliminary studies could focus on screening for its cytotoxic effects against a panel of cancer cell lines or evaluating its anti-inflammatory potential in cellular models of inflammation. Should any significant biological activity be observed, subsequent research could then delve into elucidating the underlying signaling pathways.

Until such studies are conducted and published, the scientific community's understanding of this compound's role as a potential therapeutic agent will remain limited. Therefore, the development of detailed application notes and protocols is contingent on future foundational research.

References

Troubleshooting & Optimization

Technical Support Center: Iristectorene B Isolation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of Iristectorene B isolation from its natural source, the seeds of Iris tectorum.

Troubleshooting Guides

Encountering issues during the isolation and purification of this compound is common. The following table outlines potential problems, their likely causes, and recommended solutions to get your experiment back on track.

Problem Potential Cause(s) Recommended Solution(s)
Low Extraction Yield 1. Inefficient cell lysis of Iris tectorum seeds. 2. Incorrect solvent polarity for this compound (a triterpene ester). 3. Insufficient extraction time or temperature. 4. Inadequate solid-to-liquid ratio.1. Ensure seeds are finely ground to a powder to maximize surface area. 2. Use a non-polar or medium-polarity solvent system. Start with n-hexane or ethyl acetate. Consider a solvent mixture like hexane:ethyl acetate. 3. Increase extraction time (e.g., 24-48 hours for maceration) or consider heat-assisted methods like Soxhlet extraction if the compound is stable. 4. Optimize the ratio of seed powder to solvent; a common starting point is 1:10 to 1:20 (w/v).
Co-elution of Impurities in Column Chromatography 1. Inappropriate stationary phase. 2. Poor solvent system selection (incorrect polarity). 3. Column overloading.1. Silica gel is a standard choice for triterpenoid separation. 2. Develop a suitable mobile phase using Thin Layer Chromatography (TLC) first. A gradient elution from a non-polar solvent (e.g., n-hexane) to a more polar solvent (e.g., ethyl acetate) is often effective. 3. Reduce the amount of crude extract loaded onto the column. The ratio of sample to stationary phase should typically be 1:20 to 1:100.
Poor Resolution in HPLC 1. Incorrect mobile phase composition. 2. Unsuitable HPLC column. 3. Column degradation. 4. Sample overload.1. Optimize the mobile phase. For reversed-phase HPLC (C18 column), a gradient of acetonitrile and water is a good starting point. 2. A C18 column is generally suitable for triterpene esters. Consider a column with a different particle size or length for better resolution. 3. Flush the column with a strong solvent like isopropanol. If performance does not improve, the column may need replacement. 4. Dilute the sample before injection.
This compound Degradation 1. Exposure to high temperatures. 2. Presence of acidic or basic impurities during workup. 3. Prolonged storage in solution.1. Avoid excessive heat during solvent evaporation. Use a rotary evaporator at a moderate temperature (e.g., 40°C). 2. Neutralize the extract if any acidic or basic reagents were used. 3. Store purified fractions at low temperatures (-20°C) and under an inert atmosphere (e.g., argon or nitrogen) if possible.
Difficulty with Crystallization 1. Low purity of the isolated fraction. 2. Incorrect solvent choice for crystallization. 3. Supersaturation not achieved or too rapid.1. Further purify the this compound fraction using preparative HPLC. 2. Screen a variety of solvents or solvent pairs (e.g., methanol/water, acetone/hexane). The ideal solvent is one in which the compound is sparingly soluble at room temperature and more soluble upon heating. 3. Allow for slow evaporation of the solvent or slow cooling of a saturated solution. Seeding with a previously obtained crystal can induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for extracting this compound from Iris tectorum seeds?

A1: this compound is a triterpene ester, which is a relatively non-polar compound. Therefore, a non-polar solvent like n-hexane or a slightly more polar solvent such as ethyl acetate is a good starting point.[1] A mixture of n-hexane and ethyl acetate can also be effective. For optimization, it is recommended to perform small-scale extractions with different solvents and analyze the crude extracts by TLC or HPLC to determine the best solvent for your specific conditions.

Q2: How can I monitor the progress of my column chromatography separation?

A2: Thin Layer Chromatography (TLC) is an essential tool for monitoring your column chromatography. Before starting the column, develop a TLC method that shows good separation of the components in your crude extract. During the column run, collect fractions and spot them on a TLC plate. By comparing the spots in your fractions to the spot of a purified standard (if available) or to the initial crude extract, you can identify which fractions contain this compound and pool them accordingly.

Q3: My HPLC chromatogram shows broad peaks for this compound. What can I do to improve peak shape?

A3: Broad peaks in HPLC can be caused by several factors. First, ensure your sample is fully dissolved in the mobile phase before injection. If not, this can cause peak broadening. Second, consider that your column may be overloaded; try injecting a smaller volume or a more dilute sample. Third, check the health of your HPLC column. A void at the head of the column or contamination can lead to poor peak shape. Flushing the column or replacing it may be necessary. Finally, optimizing the mobile phase composition and flow rate can also improve peak sharpness.

Q4: I have a fraction that appears to be pure this compound by HPLC, but it won't crystallize. What are my options?

A4: If a highly pure compound fails to crystallize, it may be an amorphous solid or an oil at room temperature. First, try a wider range of crystallization solvents and techniques (slow evaporation, vapor diffusion, cooling). If these fail, you can try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface. If the compound remains an oil, you may need to proceed with characterization in its non-crystalline form or attempt to form a solid derivative.

Q5: What analytical techniques are best for quantifying the yield and purity of this compound?

A5: High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV-Vis or Evaporative Light Scattering Detector - ELSD) is the most common and accurate method for quantifying the yield and purity of this compound.[2] By creating a calibration curve with a purified standard, you can determine the concentration in your fractions. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to assess purity by integrating the signals of this compound against those of any remaining impurities.

Experimental Protocols

Protocol 1: Extraction of this compound from Iris tectorum Seeds
  • Preparation of Plant Material:

    • Obtain dried seeds of Iris tectorum.

    • Grind the seeds into a fine powder using a laboratory mill.

  • Solvent Extraction:

    • Weigh 100 g of the powdered seeds and place them in a large Erlenmeyer flask.

    • Add 1 L of n-hexane (or ethyl acetate).

    • Macerate the mixture for 48 hours at room temperature with occasional stirring.

    • Filter the mixture through filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.

Protocol 2: Purification by Silica Gel Column Chromatography
  • Column Packing:

    • Prepare a slurry of silica gel (60-120 mesh) in n-hexane.

    • Pour the slurry into a glass column and allow it to pack under gravity, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., 100% n-hexane).

    • Adsorb the dissolved extract onto a small amount of silica gel, and let the solvent evaporate.

    • Carefully add the dried, extract-adsorbed silica gel to the top of the packed column.

  • Elution:

    • Begin elution with 100% n-hexane.

    • Gradually increase the polarity of the mobile phase by adding increasing percentages of ethyl acetate (e.g., 99:1, 98:2, 95:5 n-hexane:ethyl acetate, and so on).

    • Collect fractions of a consistent volume (e.g., 20 mL).

    • Monitor the fractions by TLC.

  • Fraction Pooling:

    • Identify the fractions containing this compound based on the TLC analysis.

    • Pool the pure fractions and concentrate them using a rotary evaporator.

Protocol 3: Final Purification by Preparative HPLC
  • System Preparation:

    • Use a preparative HPLC system equipped with a C18 column.

    • The mobile phase can be a gradient of acetonitrile and water.

  • Sample Preparation:

    • Dissolve the semi-purified this compound fraction from column chromatography in the initial mobile phase.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • HPLC Run:

    • Inject the sample onto the column.

    • Run the HPLC with a suitable gradient program to separate this compound from any remaining impurities.

    • Collect the peak corresponding to this compound.

  • Post-Purification:

    • Evaporate the solvent from the collected HPLC fraction to obtain pure this compound.

    • Confirm the purity by analytical HPLC and identity by spectroscopic methods (e.g., NMR, MS).

Visualizations

experimental_workflow start Iris tectorum Seeds grinding Grinding start->grinding extraction Solvent Extraction (n-hexane or Ethyl Acetate) grinding->extraction filtration Filtration extraction->filtration concentration1 Concentration (Rotary Evaporator) filtration->concentration1 crude_extract Crude Extract concentration1->crude_extract column_chromatography Silica Gel Column Chromatography (n-hexane/Ethyl Acetate Gradient) crude_extract->column_chromatography fraction_collection Fraction Collection & TLC Analysis column_chromatography->fraction_collection pooling Pooling of Pure Fractions fraction_collection->pooling concentration2 Concentration pooling->concentration2 semi_pure Semi-pure this compound concentration2->semi_pure prep_hplc Preparative HPLC (C18, Acetonitrile/Water Gradient) semi_pure->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound

Caption: Experimental workflow for the isolation of this compound.

troubleshooting_workflow start Problem Encountered low_yield Low Yield? start->low_yield poor_separation Poor Separation? low_yield->poor_separation No check_extraction Check Extraction Parameters: - Grinding Efficiency - Solvent Polarity - Extraction Time/Temp low_yield->check_extraction Yes peak_issues HPLC Peak Issues? poor_separation->peak_issues No optimize_cc Optimize Column Chromatography: - Solvent System (TLC) - Sample Load - Stationary Phase poor_separation->optimize_cc Yes optimize_hplc Optimize HPLC: - Mobile Phase - Column Choice - Sample Concentration peak_issues->optimize_hplc Yes check_degradation Check for Degradation: - Temperature Control - pH of Solutions peak_issues->check_degradation No

Caption: Troubleshooting decision tree for this compound isolation.

References

Technical Support Center: Overcoming Solubility Challenges with Iristectorene B In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing Iristectorene B, its hydrophobic nature presents a significant hurdle for in vitro studies. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common solubility issues, ensuring reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro experiments?

A1: this compound is a naturally occurring monocyclic triterpenoid ester isolated from the seeds of Iris tectorum.[1] As a triterpenoid, it possesses a large, nonpolar structure, making it highly hydrophobic and thus poorly soluble in aqueous solutions like cell culture media. This poor solubility can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental results.

Q2: In which solvents is this compound known to be soluble?

A2: this compound is soluble in several organic solvents.[1] A summary of its known solubility is provided in the table below.

Q3: What is the recommended method for preparing a stock solution of this compound?

A3: The recommended method is to first dissolve this compound in 100% Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution. This stock can then be serially diluted to the final working concentration in your aqueous experimental buffer or cell culture medium. It is crucial to ensure the final DMSO concentration in your assay is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Q4: My this compound precipitates when I add it to my cell culture medium. What can I do?

A4: Precipitation upon addition to aqueous media is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:

  • Decrease the final concentration: The compound may be exceeding its solubility limit in the final medium. Try testing a lower concentration range.

  • Optimize the dilution method: Instead of adding the stock solution directly to the full volume of medium, try adding the stock to a smaller volume first and then bringing it up to the final volume. This gradual dilution can sometimes prevent precipitation.

  • Use a co-solvent: In some cases, the addition of a small, permissible amount of a co-solvent like ethanol to the final medium can help maintain solubility. However, the tolerance of your specific cell line to the co-solvent must be determined beforehand.

  • Gentle warming and sonication: For preparing working solutions, gentle warming to 37°C and brief sonication in a water bath can help to dissolve the compound and prevent immediate precipitation.[1]

Q5: How should I store my this compound stock solution?

A5: Stock solutions of this compound in DMSO should be stored at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles, which can degrade the compound.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Compound precipitates immediately upon addition to aqueous buffer/medium. Exceeding aqueous solubility limit.Prepare a fresh working solution at a lower final concentration. Ensure the final DMSO concentration is minimal (ideally <0.1%).
Cloudiness or precipitate forms in the culture plate wells over time. Slow precipitation of the compound from the supersaturated solution.Decrease the incubation time if possible. Consider using a carrier protein like bovine serum albumin (BSA) in your medium, which can sometimes help to stabilize hydrophobic compounds.
Inconsistent or non-reproducible results between experiments. Incomplete dissolution of the stock solution or precipitation in the assay.Always visually inspect your stock and working solutions for any particulates before use. Vortex thoroughly and consider a brief sonication of the stock solution before making dilutions.
Observed cellular toxicity is higher than expected. Cytotoxicity from the solvent (e.g., DMSO).Perform a solvent toxicity control experiment to determine the maximum tolerated solvent concentration for your specific cell line and experimental duration. Ensure your final solvent concentration is below this limit.

Data Presentation: Solubility of this compound

Solvent Solubility Notes
ChloroformSoluble[1]
DichloromethaneSoluble[1]
Ethyl AcetateSoluble[1]
Dimethyl Sulfoxide (DMSO)Soluble[1]
AcetoneSoluble[1]
Water / Aqueous BuffersPoorly SolubleAs a hydrophobic triterpenoid, aqueous solubility is expected to be very low.
EthanolSparingly SolubleCan be used as a co-solvent.

Experimental Protocol: Preparation of this compound Working Solution for In Vitro Assays

This protocol provides a general method for preparing a working solution of this compound for use in cell-based assays.

Materials:

  • This compound (solid)

  • 100% sterile DMSO

  • Sterile, low-binding microcentrifuge tubes

  • Vortex mixer

  • Water bath sonicator

  • Sterile cell culture medium or aqueous buffer

Procedure:

  • Preparation of High-Concentration Stock Solution (e.g., 10 mM): a. Accurately weigh the required amount of this compound (Molecular Weight: 685.07 g/mol ) into a sterile, low-binding microcentrifuge tube. b. Add the calculated volume of 100% DMSO to achieve a 10 mM stock solution. c. Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved. A brief (5-10 minutes) sonication in a room temperature water bath can aid dissolution. d. Visually inspect the solution against a light source to ensure there are no visible particulates.

  • Storage of Stock Solution: a. Aliquot the stock solution into smaller, single-use volumes in sterile, low-binding microcentrifuge tubes. b. Store the aliquots at -20°C or -80°C.

  • Preparation of Final Working Solution: a. Thaw a single aliquot of the 10 mM stock solution at room temperature. b. Perform serial dilutions of the stock solution into pre-warmed (37°C) cell culture medium or aqueous buffer to achieve the desired final concentrations. c. Crucially, ensure the final concentration of DMSO does not exceed the maximum non-toxic concentration for your cell line (typically ≤ 0.5%). For example, a 1:1000 dilution of a 10 mM stock in DMSO to achieve a 10 µM final concentration will result in a final DMSO concentration of 0.1%. d. Immediately after adding the compound to the medium/buffer, vortex the solution gently to ensure uniform dispersion.

  • Solvent Control: a. Prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to the cell culture medium. This is essential to differentiate the effects of the compound from the effects of the solvent.

Mandatory Visualizations

Experimental Workflow for Solubilizing this compound

G cluster_0 Stock Solution Preparation cluster_1 Storage cluster_2 Working Solution Preparation cluster_3 Experiment weigh Weigh this compound dissolve Dissolve in 100% DMSO weigh->dissolve vortex Vortex/Sonicate dissolve->vortex aliquot Aliquot into single-use tubes vortex->aliquot store Store at -20°C / -80°C aliquot->store thaw Thaw one aliquot store->thaw dilute Serially dilute in pre-warmed medium thaw->dilute vortex_final Gently vortex dilute->vortex_final vehicle_control Prepare vehicle control (medium + DMSO) dilute->vehicle_control add_to_cells Add to cell culture vortex_final->add_to_cells

Caption: Workflow for preparing this compound solutions for in vitro experiments.

Hypothetical Signaling Pathway Modulated by this compound

While the specific signaling pathways modulated by this compound are not yet fully elucidated, many triterpenoids are known to exhibit anti-inflammatory properties through the inhibition of the NF-κB pathway. The following diagram illustrates a simplified, hypothetical mechanism of action.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Iristectorene_B This compound IKK IKK Complex Iristectorene_B->IKK inhibits Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) Stimulus->IKK activates IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p50/p65) IκBα->NFκB sequesters in cytoplasm NFκB_IκBα NF-κB/IκBα (Inactive Complex) IκBα->NFκB_IκBα NFκB->NFκB_IκBα Nucleus Nucleus NFκB->Nucleus translocates Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression induces

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

References

Iristectorene B Stability and Degradation: A Technical Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and potential degradation pathways of Iristectorene B. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage and handling conditions for this compound?

A1: this compound should be stored as a solid, desiccated at -20°C.[1] It is soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1] For optimal stability, it is recommended to minimize exposure to light, moisture, and repeated freeze-thaw cycles. When preparing solutions, use fresh, high-purity solvents and consider storing aliquots at -20°C or -80°C to avoid repeated warming of the entire stock.

Q2: I am seeing unexpected or inconsistent results in my bioassays. Could this be related to the stability of this compound?

A2: Yes, inconsistent results can be a sign of compound degradation. This compound is a triterpene ester, and its structure contains functional groups susceptible to degradation, such as an ester linkage, hydroxyl groups, and multiple double bonds. Degradation can lead to a decrease in the concentration of the active compound and the formation of new, potentially interfering substances. It is advisable to regularly check the purity of your this compound stock, especially if you observe a decline in its biological activity over time.

Q3: What are the likely degradation pathways for this compound?

A3: While specific degradation pathways for this compound have not been extensively published, based on its chemical structure, the following are the most probable routes of degradation:

  • Hydrolysis: The tetradecanoate ester is susceptible to cleavage, particularly in the presence of acidic or basic conditions, which would yield the triterpene core and tetradecanoic acid.

  • Oxidation: The double bonds within the structure are potential sites for oxidation, which can be initiated by exposure to air (auto-oxidation), light (photo-oxidation), or oxidizing agents. This can lead to the formation of epoxides, diols, or cleavage products.

  • Isomerization: The double bonds, particularly the exocyclic double bond, could be prone to isomerization under certain conditions, such as exposure to acid, base, or light, potentially altering the compound's biological activity.

Q4: How can I detect and quantify the degradation of this compound in my samples?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a common and effective method for assessing the purity of this compound and detecting degradation products.[2][3][4] A stability-indicating HPLC method should be used, which is capable of separating the intact this compound from its potential degradation products. Mass spectrometry (MS) can be used in conjunction with HPLC (LC-MS) to identify the mass of the degradation products, which helps in elucidating the degradation pathway.[2][3]

Troubleshooting Guide

Issue: Loss of Biological Activity

If you observe a significant decrease in the expected biological effect of this compound, consider the following troubleshooting workflow:

start Loss of Biological Activity Observed check_purity 1. Check Purity of Stock Solution (e.g., via HPLC) start->check_purity is_pure Is the stock pure? check_purity->is_pure degradation_suspected Degradation Suspected is_pure->degradation_suspected No investigate_protocol 2. Review Experimental Protocol is_pure->investigate_protocol Yes new_stock 3. Prepare Fresh Stock Solution degradation_suspected->new_stock consult Consult Literature for Similar Compounds degradation_suspected->consult check_solvent Are solvents compatible and fresh? investigate_protocol->check_solvent check_conditions Are pH, temperature, or light exposure causing degradation during the experiment? check_solvent->check_conditions check_conditions->new_stock re_run 4. Repeat Experiment new_stock->re_run end Problem Resolved re_run->end

Caption: Troubleshooting workflow for loss of this compound activity.

Predicted Stability Profile and Degradation Products

The following table summarizes the predicted stability of this compound under various stress conditions, based on general chemical principles for triterpene esters. These should be confirmed experimentally.

Stress ConditionPredicted StabilityLikely Degradation Products
Acidic (e.g., pH < 4) LowHydrolysis of the ester linkage to form the triterpene core and tetradecanoic acid.
Neutral (pH ~7) ModerateSlow hydrolysis and oxidation may occur over time.
Basic (e.g., pH > 8) LowRapid hydrolysis of the ester linkage.
Oxidative (e.g., H₂O₂) LowOxidation of double bonds to form epoxides, diols, or other oxidative cleavage products.
Thermal (>40°C) Moderate to LowAccelerated hydrolysis and oxidation. Potential for isomerization.
Photolytic (UV/Vis light) Moderate to LowPhoto-oxidation and isomerization of double bonds.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Application of Stress Conditions:

  • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for 4 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Incubate the stock solution at 60°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

3. Sample Analysis:

  • At appropriate time points, withdraw aliquots of the stressed samples.

  • If necessary, neutralize the acidic and basic samples.

  • Dilute the samples to a suitable concentration for analysis.

  • Analyze all samples, including an unstressed control, by a suitable analytical method, such as HPLC-UV/MS.

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples with the control.

  • Calculate the percentage degradation of this compound.

  • Identify the retention times of the degradation products.

  • If using LC-MS, analyze the mass spectra of the degradation peaks to propose their structures.

Visualizing Potential Degradation Pathways

The following diagram illustrates the hypothesized primary degradation pathways for this compound.

cluster_0 This compound cluster_1 Degradation Pathways cluster_2 Degradation Products Iristectorene_B This compound (Triterpene Ester) Hydrolysis Hydrolysis (Acid/Base) Iristectorene_B->Hydrolysis Oxidation Oxidation (Light/Air/Reagents) Iristectorene_B->Oxidation Triterpene_Core Triterpene Core Hydrolysis->Triterpene_Core Tetradecanoic_Acid Tetradecanoic Acid Hydrolysis->Tetradecanoic_Acid Oxidized_Products Epoxides, Diols, etc. Oxidation->Oxidized_Products

Caption: Hypothesized degradation pathways of this compound.

References

Technical Support Center: Optimizing HPLC Separation of Iristectorene B Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for the High-Performance Liquid Chromatography (HPLC) separation of Iristectorene B isomers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is isomer separation important?

A1: this compound is a monocyclic triterpene ester isolated from plants like Iris tectorum.[1] Like many natural products, it can exist as multiple isomers (e.g., stereoisomers, geometric isomers). Separating these isomers is crucial because different isomers can have varied biological activities, potencies, and toxicities.[2][3] Regulatory bodies often require that only the active and safe enantiomer of a chiral drug is brought to market.[3]

Q2: Which HPLC mode is best for separating this compound isomers: Normal-Phase or Reversed-Phase?

A2: Both modes can be effective, and the choice depends on the specific isomers and available resources.

  • Normal-Phase (NP) HPLC: Uses a polar stationary phase (like silica) and a non-polar mobile phase. NP-HPLC is well-suited for separating non-polar compounds like triterpenoids that have minimal solubility in aqueous mobile phases.[4][5] It can be particularly effective for separating structural isomers.[6]

  • Reversed-Phase (RP) HPLC: This is the most common HPLC mode, using a non-polar stationary phase (e.g., C18) and a polar mobile phase.[7] For a non-polar molecule like this compound, a high percentage of organic solvent in the mobile phase would be required. Chiral separations are often successfully performed in reversed-phase mode.[8]

Q3: What type of column is recommended for separating this compound enantiomers?

A3: To separate enantiomers (mirror-image isomers), a Chiral Stationary Phase (CSP) is necessary.[2][9] Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives, are highly versatile and widely used for a broad range of chiral compounds, including non-polar molecules.[9] These columns can often be used in both normal-phase and reversed-phase modes.[8]

Q4: How should I prepare my this compound sample for HPLC analysis?

A4: Proper sample preparation is critical to protect the column and ensure reproducible results.

  • Dissolution: Dissolve the sample in a solvent that is fully compatible with the mobile phase.[10] Whenever possible, use the initial mobile phase as the sample solvent to avoid peak distortion.[10] this compound is soluble in solvents like chloroform, dichloromethane, ethyl acetate, and acetone.[1] For NP-HPLC, a solvent like hexane or the mobile phase itself would be ideal. For RP-HPLC, a strong organic solvent like acetonitrile or methanol might be needed, but ensure it is miscible with the mobile phase.

  • Filtration: Always filter the sample through a 0.2 µm or 0.45 µm syringe filter before injection to remove particulate matter that could clog the column frit.[10]

Q5: I don't see a strong UV signal for this compound. How can I improve detection?

A5: Triterpenoids often lack strong UV chromophores, leading to poor sensitivity with UV detectors.[11] Detection at low wavelengths, such as 200-215 nm, is often necessary.[11][12] However, this can lead to baseline noise from solvent absorbance. Ensure you are using high-purity, HPLC-grade solvents.[5] Alternatively, consider using a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer (MS) for more sensitive and specific detection of triterpenoids.[13]

Troubleshooting Guide

Issue 1: Poor or No Resolution Between Isomer Peaks

Poor resolution is the most common challenge in isomer separation. The goal is to achieve a baseline resolution (Rs ≥ 1.5).

Potential Cause Suggested Solution
Inappropriate Mobile Phase Composition Systematically adjust the mobile phase. In NP-HPLC, vary the ratio of the polar modifier (e.g., isopropanol in hexane). In RP-HPLC, alter the ratio of organic solvent (e.g., acetonitrile) to water. Small changes can have a large impact on selectivity.[3][14]
Incorrect Flow Rate For complex chiral separations, mass transfer can be slow. Reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) increases the time for interactions with the stationary phase and can significantly improve resolution.[15][16]
Suboptimal Temperature Temperature has a strong influence on chiral separations and can alter selectivity.[8] Test a range of column temperatures (e.g., 15°C, 25°C, 40°C). Lower temperatures often improve resolution, but in some cases, higher temperatures can be beneficial or even reverse the elution order.[8][17][18]
Wrong Column/Stationary Phase If optimization of mobile phase and conditions fails, the stationary phase may not be suitable. Screen different types of chiral columns (e.g., cellulose-based vs. amylose-based, or different derivatizations of the polysaccharide).[8]
Column Overload Injecting too much sample can cause peaks to broaden and merge.[16] Reduce the injection volume or the sample concentration and re-inject.
Issue 2: Peak Tailing

Peak tailing, where the peak is not symmetrical and has a "tail," can compromise resolution and quantification.[17]

Potential Cause Suggested Solution
Secondary Interactions Unwanted interactions between the analyte and the silica support can cause tailing.[19] In NP-HPLC, adding a small amount of a competitive agent like an acid or base to the mobile phase can help. In RP-HPLC, ensure the mobile phase pH is appropriate if the isomers have ionizable groups.
Column Contamination/Degradation Contaminants from the sample can accumulate at the column inlet.[10] First, try flushing the column with a strong solvent. If this fails, replace the guard column. If the problem persists, the analytical column may need to be replaced.[10]
Extra-Column Volume Excessive tubing length or diameter between the column and detector can cause peak broadening and tailing.[19] Use tubing with a small internal diameter (e.g., 0.125 mm) and keep the length as short as possible.
Column Void A void or channel in the column packing bed can distort peak shape. This often results from pressure shocks or use outside of pH/temperature limits.[10][17] This usually requires column replacement.
Issue 3: Irreproducible Retention Times

Shifting retention times make peak identification unreliable and indicate an unstable system.

Potential Cause Suggested Solution
Insufficient Column Equilibration The column must be fully equilibrated with the mobile phase before starting a run.[10] For NP-HPLC, which is very sensitive to trace amounts of water, equilibration can take a long time. Flush the column with at least 20-30 column volumes of the mobile phase before the first injection.
Mobile Phase Instability In NP-HPLC, volatile solvents like hexane can evaporate, changing the mobile phase composition. Keep mobile phase bottles covered. In RP-HPLC, ensure buffers are fully dissolved and the mobile phase is well-mixed.[10] Always prepare fresh mobile phase daily.[20]
Temperature Fluctuations Inconsistent column temperature will cause retention times to drift.[16] Use a thermostatted column compartment to maintain a constant temperature.
Changing Flow Rate A leak in the system or a malfunctioning pump can cause the flow rate to fluctuate. Check for leaks and ensure the pump is delivering a stable flow.[21]

Experimental Protocols

Hypothetical Method 1: Normal-Phase HPLC

This method is often a good starting point for non-polar compounds like triterpenoids.

  • Column: Chiral Cellulose-based CSP (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm

  • Mobile Phase: n-Hexane / Isopropanol (IPA) (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Injection Volume: 10 µL

  • Detection: UV at 210 nm

Hypothetical Method 2: Reversed-Phase HPLC

This method uses more common solvents and may be more reproducible.

  • Column: Chiral Amylose-based CSP (e.g., Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm

  • Mobile Phase: Acetonitrile (ACN) / Water (85:15, v/v)

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: UV at 210 nm

Data Presentation: Optimizing Resolution

The following tables illustrate how changing key parameters can affect the separation of two hypothetical this compound isomers.

Table 1: Effect of Mobile Phase Composition (Normal-Phase) Conditions: Chiral Cellulose Column, 1.0 mL/min, 25°C

n-Hexane:IPA RatioRetention Time Isomer 1 (min)Retention Time Isomer 2 (min)Resolution (Rs)
95:515.216.51.35
90:10 10.8 11.5 1.55
85:157.17.51.10

Table 2: Effect of Column Temperature (Reversed-Phase) Conditions: Chiral Amylose Column, ACN:Water (85:15), 0.8 mL/min

Temperature (°C)Retention Time Isomer 1 (min)Retention Time Isomer 2 (min)Resolution (Rs)
2014.515.81.62
30 12.1 13.1 1.51
4010.311.11.28

Visualization of Workflows

Workflow for Chiral Method Development

MethodDevelopment cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Method Optimization cluster_validation Phase 3: Finalization start Define Analyte (this compound Isomers) col_screen Screen Chiral Columns (Cellulose, Amylose) start->col_screen mode_screen Test HPLC Modes (NP, RP, Polar Organic) col_screen->mode_screen mp_opt Optimize Mobile Phase (Solvent Ratio, Additives) mode_screen->mp_opt Select best mode temp_opt Optimize Temperature mp_opt->temp_opt flow_opt Optimize Flow Rate temp_opt->flow_opt check_res Check Resolution (Rs > 1.5) and Peak Shape flow_opt->check_res check_res->mp_opt Rs < 1.5 (Re-optimize) final_method Final Validated Method check_res->final_method Rs >= 1.5

Caption: A logical workflow for developing a chiral HPLC method.

Troubleshooting Poor Resolution

Troubleshooting cluster_selectivity Selectivity Adjustments cluster_efficiency Efficiency Improvements start Problem: Poor Resolution (Rs < 1.5) q1 Are peaks sharp but just too close? start->q1 a1_yes Adjust Selectivity q1->a1_yes Yes a1_no Improve Efficiency q1->a1_no No (Peaks are broad) s1 1. Change Mobile Phase Solvent Ratio a1_yes->s1 e1 1. Decrease Flow Rate a1_no->e1 s2 2. Change Column Temperature s1->s2 s3 3. Try Different Mobile Phase Additives s2->s3 s4 4. Change to a Different Chiral Column s3->s4 e2 2. Check for Extra- Column Volume e1->e2 e3 3. Reduce Sample Concentration/Volume e2->e3 e4 4. Check for Column Contamination/Void e3->e4

Caption: A decision tree for troubleshooting poor peak resolution.

References

Technical Support Center: Synthesis of Iridectorene B

Author: BenchChem Technical Support Team. Date: November 2025

Structure of Iridectorene B:

Iridectorene B Structure

Proposed Retrosynthetic Analysis

A plausible retrosynthetic analysis of Iridectorene B suggests a convergent approach. The molecule can be disconnected at the ester linkage and the enone side chain. Key synthons would be a functionalized cyclopentenone core and a suitable side chain precursor. The cyclopentenone core itself can be constructed from simpler acyclic precursors.

Key Synthetic Transformations:

  • Horner-Wadsworth-Emmons (HWE) Olefination: To construct the α,β-unsaturated ester side chain.

  • Conjugate Addition: To introduce one of the methyl groups onto a cyclopentenone intermediate.

  • Aldol Condensation/Cyclization: To form the functionalized cyclopentenone ring.

  • Sharpless Asymmetric Dihydroxylation: To install the vicinal diol with the correct stereochemistry.

  • Swern Oxidation: To oxidize a secondary alcohol to a ketone.

  • Esterification: To couple the cyclopentane core with the side chain.

Troubleshooting Guides and FAQs

Horner-Wadsworth-Emmons (HWE) Olefination

Question: My HWE reaction to form the α,β-unsaturated ester is giving a low yield and a mixture of E/Z isomers. How can I improve this?

Answer:

Low yields and poor stereoselectivity in HWE reactions are common issues. Here are several factors to consider for optimization:

  • Base Selection: The choice of base is critical. For stabilized ylides (like those used to form α,β-unsaturated esters), a milder base like NaH, KHMDS, or DBU is often preferred over stronger bases like n-BuLi. Stronger bases can sometimes lead to side reactions.

  • Reaction Temperature: Temperature plays a significant role in selectivity. Running the reaction at lower temperatures (e.g., -78 °C to 0 °C) can improve the E/Z selectivity.

  • Solvent: The solvent can influence the reaction outcome. Aprotic solvents like THF, DME, or toluene are commonly used.

  • Phosphonate Reagent: The nature of the phosphonate ester can affect reactivity and selectivity. Triethyl phosphonoacetate is common, but other phosphonates with bulkier ester groups can sometimes enhance selectivity.

  • Aldehyde Purity: Ensure your aldehyde starting material is pure and free of any corresponding carboxylic acid, which can quench the ylide.

Typical HWE Reaction Conditions:

ParameterCondition
Base NaH, KHMDS, DBU
Solvent THF, DME, Toluene
Temperature -78 °C to rt
Reaction Time 1 - 12 hours
Expected Yield 70 - 95%
Expected E/Z Ratio >10:1
Conjugate Addition to Cyclopentenone

Question: I am attempting a cuprate-mediated conjugate addition of a methyl group to my cyclopentenone intermediate, but I am observing significant amounts of 1,2-addition and unreacted starting material. What can I do?

Answer:

Optimizing cuprate additions requires careful control of reaction conditions to favor the desired 1,4-addition.

  • Reagent Purity: The purity of the organocuprate is paramount. Ensure the copper salt (e.g., CuI, CuBr·SMe₂) is pure and the organolithium or Grignard reagent is freshly titrated.

  • Stoichiometry: Using a slight excess of the cuprate reagent can help drive the reaction to completion.

  • Temperature: These reactions are typically run at low temperatures (-78 °C to -40 °C) to enhance selectivity and minimize side reactions. Allowing the reaction to warm prematurely can lead to 1,2-addition.[1]

  • Solvent: Ethereal solvents like THF or diethyl ether are standard.

  • Additives: Additives like TMSCl can sometimes improve the outcome by trapping the intermediate enolate.

Troubleshooting 1,4- vs. 1,2-Addition:

IssuePotential CauseSuggested Solution
Low Conversion Inactive cuprate reagentUse freshly purified copper salts and titrated organometallic reagents.
Insufficient reagentUse a slight excess (1.1-1.5 eq) of the cuprate.
Significant 1,2-Addition Reaction temperature too highMaintain the reaction at -78 °C.
Use of a "harder" organometallicUse a Gilman cuprate (R₂CuLi) which is a "softer" nucleophile.
Sharpless Asymmetric Dihydroxylation

Question: My Sharpless dihydroxylation is resulting in a low enantiomeric excess (ee). How can I improve the stereoselectivity?

Answer:

Low enantioselectivity in a Sharpless dihydroxylation can stem from several factors related to the catalytic cycle.

  • Ligand Concentration: A low concentration of the chiral ligand can lead to a competing non-enantioselective catalytic cycle.[2] Ensure the recommended stoichiometry of the AD-mix components is used. If preparing the catalyst in situ, a higher ligand-to-osmium ratio may be beneficial.

  • pH of the Reaction Medium: The reaction is sensitive to pH. The standard conditions use a potassium carbonate/potassium ferricyanide buffer to maintain a basic pH, which is optimal for most substrates.[3]

  • Reaction Temperature: While often run at room temperature, some substrates benefit from lower temperatures (e.g., 0 °C) to improve enantioselectivity.

  • Stirring: Vigorous stirring is necessary for this biphasic reaction to ensure efficient mixing of the organic and aqueous layers.

  • Substrate Purity: Impurities in the alkene substrate can sometimes interfere with the catalyst.

Improving Enantiomeric Excess:

ParameterRecommendation
AD-mix Use the commercially available AD-mix-α or AD-mix-β for reliable stoichiometry.[3]
Temperature Try running the reaction at 0 °C.
Additives For some substrates, the addition of methanesulfonamide (MeSO₂NH₂) can improve the rate and selectivity.
Swern Oxidation

Question: My Swern oxidation is giving a low yield of the desired ketone, and I'm observing several byproducts. What could be going wrong?

Answer:

The Swern oxidation is a powerful and mild oxidation method, but it is sensitive to reaction conditions, particularly temperature.

  • Temperature Control: It is crucial to maintain a very low temperature (typically below -60 °C) during the addition of oxalyl chloride/TFAA and the alcohol.[4][5] Allowing the temperature to rise can lead to the formation of byproducts, including Pummerer rearrangement products.

  • Order of Addition: The correct order of addition is critical: first, the activation of DMSO with oxalyl chloride or TFAA, followed by the addition of the alcohol, and finally the addition of the hindered base (e.g., triethylamine or diisopropylethylamine).

  • Anhydrous Conditions: The reaction must be carried out under strictly anhydrous conditions, as water will react with the activated DMSO species.

  • Base: Use of a hindered base like diisopropylethylamine can sometimes prevent epimerization at the α-carbon if this is a concern.[6]

  • Workup: The malodorous dimethyl sulfide byproduct is generated. A proper workup, such as quenching with a mild acid and rinsing glassware with bleach, is recommended.[4]

Common Swern Oxidation Issues:

IssuePotential CauseSuggested Solution
Low Yield Temperature too highMaintain reaction at -78 °C throughout additions.
Wet reagents/glasswareUse oven-dried glassware and anhydrous solvents.
Epimerization Base is not hindered enoughUse diisopropylethylamine instead of triethylamine.[6]

Experimental Protocols

General Protocol for Horner-Wadsworth-Emmons Olefination
  • To a stirred suspension of NaH (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere (N₂ or Ar), add triethyl phosphonoacetate (1.2 eq) dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes.

  • Cool the reaction mixture to 0 °C and add a solution of the aldehyde (1.0 eq) in THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

General Protocol for Swern Oxidation
  • To a solution of oxalyl chloride (1.5 eq) in anhydrous CH₂Cl₂ at -78 °C under an inert atmosphere, add a solution of DMSO (2.2 eq) in CH₂Cl₂ dropwise, ensuring the internal temperature does not exceed -60 °C.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add a solution of the alcohol (1.0 eq) in CH₂Cl₂ dropwise, again maintaining the temperature below -60 °C.

  • Stir for 45 minutes at -78 °C.

  • Add triethylamine (5.0 eq) dropwise, and stir for an additional 30 minutes at -78 °C.

  • Allow the reaction to warm to room temperature.

  • Add water to quench the reaction, and transfer the mixture to a separatory funnel.

  • Separate the layers and extract the aqueous layer with CH₂Cl₂ (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.[7]

Visualizations

Proposed Retrosynthesis of Iridectorene B

G IridectoreneB Iridectorene B Core Functionalized Cyclopentane Core IridectoreneB->Core Esterification Sidechain Unsaturated Ester Sidechain IridectoreneB->Sidechain Esterification Cyclopentenone Cyclopentenone Intermediate Core->Cyclopentenone Sharpless AD Oxidation Acyclic Acyclic Precursor Sidechain->Acyclic HWE Olefination Cyclopentenone->Acyclic Aldol Cyclization Conjugate Addition

Caption: Proposed retrosynthesis of Iridectorene B.

Proposed Forward Synthesis Workflow

G Start Acyclic Precursor Aldol Aldol Condensation/ Cyclization Start->Aldol HWE HWE Olefination Start->HWE Enone Cyclopentenone Aldol->Enone ConjAdd Conjugate Addition Enone->ConjAdd Me_Enone Methylated Cyclopentenone ConjAdd->Me_Enone Sharpless Sharpless Asymmetric Dihydroxylation Me_Enone->Sharpless Diol Diol Intermediate Sharpless->Diol Oxidation Swern Oxidation Diol->Oxidation Keto_Diol Keto-Diol Core Oxidation->Keto_Diol Esterification Esterification Keto_Diol->Esterification Sidechain Sidechain Synthesis HWE->Sidechain Sidechain->Esterification Final Iridectorene B Esterification->Final

Caption: Plausible forward synthesis workflow for Iridectorene B.

Troubleshooting Logic for Low HWE Yield

G start Low HWE Yield check_base Check Base - Too strong? - Old? start->check_base check_temp Check Temperature - Too high? start->check_temp check_reagents Check Reagent Purity - Wet? - Aldehyde oxidized? start->check_reagents solution_base Solution: - Use milder base (NaH, KHMDS) - Use fresh base check_base->solution_base solution_temp Solution: - Run at lower temp (-78°C to 0°C) check_temp->solution_temp solution_reagents Solution: - Use anhydrous solvents - Purify aldehyde check_reagents->solution_reagents

Caption: Troubleshooting decision tree for a low-yielding HWE reaction.

References

Preventing degradation of Iristectorene B during storage

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of Iristectorene B to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: The optimal storage condition for this compound is desiccated at -20°C.[1] It is supplied as an oil and should be stored in a tightly sealed container to prevent moisture absorption and oxidation.[1][2]

Q2: In which solvents is this compound soluble?

A2: this compound is soluble in a variety of organic solvents, including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1] When preparing stock solutions, it is advisable to use anhydrous solvents and store the solutions at -20°C or below.

Q3: My this compound sample has been at room temperature for an extended period. Is it still viable?

A3: Prolonged exposure to room temperature is not recommended as it can accelerate degradation. While the total content of similar complex molecules may not change significantly over short periods, their chemical profiles can be altered.[3][4] High temperatures, in particular, can lead to the breakdown of the compound.[5][6] It is highly recommended to perform a purity analysis before use.

Q4: What are the potential signs of this compound degradation?

A4: Visual signs of degradation can include a change in color or viscosity of the oil. However, significant degradation can occur without any visible changes. The most reliable way to assess the integrity of your sample is through analytical methods like HPLC or LC-MS/MS. A loss of biological activity in your experiments compared to a fresh sample is also a strong indicator of degradation.

Q5: What are the likely degradation pathways for this compound?

A5: While specific degradation pathways for this compound are not extensively documented, as a triterpene ester, it is susceptible to two primary degradation routes:

  • Hydrolysis: The ester linkage can be cleaved by water, yielding the parent triterpene and tetradecanoic acid. This process is accelerated by the presence of moisture and non-neutral pH.

  • Oxidation: The multiple double bonds and hydroxyl groups in the structure are potential sites for oxidation from atmospheric oxygen. This can be accelerated by exposure to light and heat.

Troubleshooting Guide

This guide is designed to help you troubleshoot potential issues related to this compound degradation.

Table 1: Troubleshooting Common Issues
Observed Issue Potential Cause Recommended Action
Reduced or no biological activity in assay Degradation of this compound due to improper storage.1. Verify storage conditions (must be -20°C, desiccated).2. Run a purity check using the HPLC protocol below.3. Use a fresh vial of this compound to repeat the experiment.
Inconsistent results between experiments Partial degradation of the stock solution.1. Prepare fresh stock solutions more frequently.2. Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles.3. Ensure solvent is anhydrous before preparing solutions.
Appearance of new peaks in chromatogram (HPLC/LC-MS) Sample degradation.1. Compare the chromatogram to a reference standard or a freshly opened sample.2. If new peaks are present and the main peak is reduced, the sample has likely degraded and should be discarded.
Sample appears discolored or has changed in viscosity Significant chemical degradation.The sample is likely highly degraded and should not be used. Procure a new batch of the compound.

Experimental Protocols & Workflows

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for assessing the purity of this compound. Optimization may be required based on the specific equipment used.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • Start with 70% B.

    • Linear gradient to 95% B over 15 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to 70% B over 1 minute.

    • Hold at 70% B for 4 minutes for re-equilibration.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: UV detector set at a wavelength determined by a UV scan of this compound (typically between 210-280 nm for similar compounds).

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in acetonitrile or another suitable solvent.

Diagram 1: Troubleshooting Workflow for this compound Degradation

G Troubleshooting Workflow for this compound Degradation start Suspected Degradation (e.g., Poor Assay Results) check_storage Step 1: Verify Storage Conditions (-20°C, Desiccated) start->check_storage storage_ok Storage Conditions Correct? check_storage->storage_ok correct_storage Action: Move to Correct Storage storage_ok->correct_storage No run_hplc Step 2: Perform Purity Analysis (e.g., HPLC/LC-MS) storage_ok->run_hplc  Yes correct_storage->run_hplc purity_ok Purity >95% and No Extra Peaks? run_hplc->purity_ok check_protocol Conclusion: Degradation Unlikely. Review Experimental Protocol. purity_ok->check_protocol  Yes discard Conclusion: Sample Degraded. Discard and Use New Sample. purity_ok->discard No

Caption: A logical workflow for troubleshooting suspected degradation of this compound.

Diagram 2: General Degradation Pathways

G Potential Degradation Pathways for this compound parent This compound (Triterpene Ester) hydrolysis Hydrolysis (via Moisture) parent->hydrolysis oxidation Oxidation (via Air/Light) parent->oxidation prod_hydro Parent Triterpene + Tetradecanoic Acid hydrolysis->prod_hydro prod_oxi Oxidized Derivatives (e.g., Epoxides, Ketones) oxidation->prod_oxi

Caption: Potential chemical degradation routes for this compound.

Summary of Storage Recommendations

To ensure the long-term stability and efficacy of this compound in your research, adhere to the following storage guidelines.

Table 2: Recommended Storage Conditions Summary
Parameter Solid Form (Oil) In Solution
Temperature -20°C (long-term)-20°C or -80°C (long-term)
Atmosphere Store under inert gas (Argon or Nitrogen) if possible.Store under inert gas.
Container Tightly sealed amber glass vial.Tightly sealed amber glass vial.
Light Protect from light.Protect from light.
Handling Use anhydrous solvents for solutions. Aliquot into single-use vials to minimize freeze-thaw cycles.Avoid repeated warming to room temperature.

References

Technical Support Center: Iristectorene B Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering cell viability issues specifically related to Iristectorene B, a monocyclic triterpene ester isolated from the seeds of Iris tectorum.[1] Given its classification as a natural product, this compound may present challenges in standard cell viability assays. This guide is intended for researchers, scientists, and drug development professionals to identify potential problems, select appropriate assays, and ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: My results from the MTT assay show an unexpected increase in cell viability at high concentrations of this compound. What could be the cause?

A1: This is a common issue when testing natural products with inherent reductive potential.[2] The MTT assay relies on the reduction of a tetrazolium salt (MTT) to a colored formazan product by metabolically active cells.[3] Compounds like this compound, which may have antioxidant properties, can directly reduce the MTT reagent, leading to a false positive signal that is independent of cell viability.[2][4] It is crucial to include a "compound only" control (this compound in media without cells) to check for direct reduction of MTT.

Q2: I am observing high background noise in my fluorescence-based viability assay (e.g., Resazurin/AlamarBlue). How can I address this?

A2: High background in fluorescence-based assays can be caused by the intrinsic fluorescence of the test compound. Natural products, including triterpenoids, can be autofluorescent. To mitigate this, run a parallel experiment with this compound in cell-free media to measure its intrinsic fluorescence at the assay's excitation and emission wavelengths. This value can then be subtracted from the readings of your experimental wells. If the interference is too high, consider switching to a non-fluorescent assay method.[5]

Q3: Are there alternative cell viability assays that are less prone to interference from compounds like this compound?

A3: Yes, several alternative assays are recommended when working with potentially interfering natural products.[6][7] These include:

  • ATP-based assays (e.g., CellTiter-Glo®): These measure the level of ATP in viable cells, which is a direct indicator of metabolic activity. The luminescent signal is less likely to be affected by colored or fluorescent compounds.[5][8][9]

  • Protease-based assays: These assays use a cell-permeable substrate that is cleaved by proteases in viable cells to generate a fluorescent signal.[7]

  • Dye exclusion assays (e.g., Trypan Blue): This is a simple and direct method to count viable cells, which have intact cell membranes and exclude the dye.[7]

  • Real-time viability assays: These assays monitor cell death over time and can provide more dynamic information about the cytotoxic effects of your compound.[5]

Q4: What is a "cytotoxicity burst," and could it be affecting my results?

A4: A "cytotoxicity burst" refers to the phenomenon where a compound shows non-specific activity in reporter gene assays at concentrations that are also cytotoxic.[10] This can lead to misleading results, where the observed effect is due to general cell stress and death rather than a specific interaction with the intended target. It is important to assess cytotoxicity in parallel with any functional or mechanistic assays to ensure the observed effects are specific.[10]

Troubleshooting Guides

Issue 1: Inconsistent or Non-reproducible Results in Tetrazolium-Based Assays (MTT, MTS, XTT)
Potential Cause Troubleshooting Step Rationale
Direct Reduction of Tetrazolium Salt Run a control plate with this compound in cell-free media.To determine if the compound directly reduces the assay reagent, creating a false positive signal.[2][4]
Compound Precipitation Visually inspect the wells for any precipitate after adding this compound. Check the solubility of this compound in your culture medium.Precipitated compound can interfere with light absorbance readings and may not be fully accessible to the cells.
Alteration of Cellular Metabolism Use an alternative assay that measures a different viability marker, such as an ATP-based assay.Triterpenoids can affect mitochondrial function, which may alter the rate of tetrazolium reduction without directly causing cell death, leading to an over- or underestimation of viability.[11]
Incomplete Solubilization of Formazan Crystals (MTT Assay) Ensure complete dissolution of the formazan crystals by thorough mixing and allowing sufficient solubilization time.Incomplete solubilization will lead to inaccurate and variable absorbance readings.[3]
Issue 2: Artifacts in Fluorescence- or Luminescence-Based Assays
Potential Cause Troubleshooting Step Rationale
Compound Autofluorescence Measure the fluorescence of this compound in cell-free media at the assay's excitation/emission wavelengths and subtract this from the experimental values.To correct for the compound's intrinsic fluorescence.[5]
Fluorescence Quenching Test a known fluorescent standard in the presence and absence of this compound.To determine if the compound is quenching the fluorescent signal from the assay reagent.[12]
Interaction with Luciferase If using an ATP-based luminescence assay, check for direct inhibition of the luciferase enzyme by this compound in a cell-free system.Some compounds can directly inhibit the enzyme used to generate the luminescent signal.

Comparison of Cell Viability Assays for Use with this compound

Assay TypePrincipleAdvantagesDisadvantagesSuitability for this compound
Tetrazolium Reduction (MTT, MTS, XTT) Enzymatic reduction of a tetrazolium salt to a colored formazan product by metabolically active cells.[8]Inexpensive, well-established protocols.Prone to interference from colored and reducing compounds. MTT requires a solubilization step and is an endpoint assay.[3][11]Low to Moderate: High potential for interference. Requires extensive controls.
Resazurin (AlamarBlue) Reduction Reduction of non-fluorescent resazurin to fluorescent resorufin by viable cells.[7][8]More sensitive than tetrazolium assays, homogeneous format.[5]Can be affected by autofluorescent compounds and pH changes.[5]Moderate: Potential for interference. Requires autofluorescence controls.
ATP-Based Luminescence (CellTiter-Glo®) Measurement of ATP levels in viable cells using a luciferase-based reaction.[5][8]High sensitivity, wide linear range, less prone to color/fluorescence interference.[8][9]Higher cost, potential for enzyme inhibition by the test compound.High: Generally the recommended alternative for potentially interfering compounds.
Protease Viability Marker Cleavage of a cell-permeable substrate by proteases in viable cells to generate a fluorescent signal.[7]Homogeneous format, good sensitivity.Potential for interference from autofluorescent compounds.High: A good alternative to resazurin-based assays.
Dye Exclusion (Trypan Blue) Viable cells with intact membranes exclude the dye, while non-viable cells take it up and are stained.[7]Simple, direct measure of membrane integrity, inexpensive.Low throughput, subjective counting, does not measure metabolic activity.Moderate: Useful for confirmation but not ideal for high-throughput screening.

Experimental Protocols

Protocol 1: ATP-Based Luminescent Cell Viability Assay

This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.

  • Cell Plating: Seed cells in a 96-well opaque-walled plate at a predetermined optimal density and incubate for 24 hours.

  • Compound Treatment: Treat cells with a serial dilution of this compound and appropriate vehicle controls. Include wells with media only (for background) and cells with vehicle only (for 100% viability).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Assay Reagent Preparation: Equilibrate the ATP detection reagent to room temperature.

  • Lysis and Signal Generation: Add the ATP detection reagent to each well (typically in a 1:1 ratio with the culture medium volume). Mix briefly on an orbital shaker to induce cell lysis.

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Read the luminescence using a plate luminometer.

  • Data Analysis: Subtract the background reading from all wells. Express the results as a percentage of the vehicle-treated control.

Protocol 2: Troubleshooting Control for Compound Interference

This protocol is essential to run alongside your primary viability assay to test for artifacts.

  • Plate Setup: Use a 96-well plate (clear for absorbance, black for fluorescence, white for luminescence) without cells.

  • Compound Addition: Add the same serial dilutions of this compound to the wells as used in your cellular experiment. Use the same culture medium and final volume.

  • Assay Reagent Addition: Add the viability assay reagent (e.g., MTT, Resazurin, ATP-detection reagent) to each well.

  • Incubation: Incubate for the same period as the cellular assay.

  • Measurement: Read the plate using the appropriate instrument (spectrophotometer, fluorometer, or luminometer).

  • Analysis: Any signal significantly above the media-only control indicates direct interaction of this compound with the assay reagents. This data can be used to correct the results from the cellular assay or to justify the use of an alternative, non-interfering assay.

Visualizations

Potential Signaling Pathways Modulated by Triterpenoids

Triterpenoids, the class of compounds to which this compound belongs, have been shown to modulate several key signaling pathways involved in cell survival, proliferation, and apoptosis.[6][7][8] While the specific pathways affected by this compound require further investigation, a plausible mechanism of action involves the induction of apoptosis through the mitochondrial pathway and the inhibition of pro-survival signaling cascades like PI3K/Akt and NF-κB.[1][5]

G Iristectorene_B This compound PI3K_Akt PI3K/Akt Pathway Iristectorene_B->PI3K_Akt Inhibits NF_kB NF-κB Pathway Iristectorene_B->NF_kB Inhibits Mitochondria Mitochondria Iristectorene_B->Mitochondria Induces Stress Proliferation ↓ Cell Proliferation and Survival PI3K_Akt->Proliferation Promotes NF_kB->Proliferation Promotes ROS ↑ Reactive Oxygen Species (ROS) Mitochondria->ROS Bcl2 ↓ Bcl-2 (Anti-apoptotic) Mitochondria->Bcl2 Bax ↑ Bax (Pro-apoptotic) Mitochondria->Bax Cytochrome_c Cytochrome c Release Bcl2->Cytochrome_c Inhibits Bax->Cytochrome_c Promotes Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Plausible signaling pathways affected by this compound.

Experimental Workflow for Troubleshooting Cell Viability Assays

This workflow provides a logical sequence of steps for a researcher to follow when encountering unexpected or problematic results with a cell viability assay when testing a novel compound like this compound.

G start Start: Unexpected Cell Viability Result check_interference Step 1: Run Compound-Only (Cell-Free) Control start->check_interference interference_found Interference Detected? check_interference->interference_found select_alt_assay Step 2: Select Alternative Assay (e.g., ATP-based) interference_found->select_alt_assay Yes no_interference Step 2: Check for Experimental Artifacts interference_found->no_interference No validate_alt_assay Step 3: Validate Alternative Assay with Compound-Only Control select_alt_assay->validate_alt_assay confirm_results Step 4: Confirm with Orthogonal Method (e.g., Live/Dead Staining) validate_alt_assay->confirm_results artifacts_list e.g., solubility issues, incubation time, cell density no_interference->artifacts_list optimize_protocol Step 3: Optimize Assay Protocol no_interference->optimize_protocol optimize_protocol->confirm_results end End: Reliable Viability Data confirm_results->end

Caption: Troubleshooting workflow for this compound cell viability assays.

References

Technical Support Center: Iristectorene B Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with Iristectorene B. Due to the limited publicly available data on this compound, this guide is based on its chemical properties as a monocyclic triterpene ester isolated from Iris tectorum and general principles of natural product research.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological activity?

A1: this compound is a monocyclic triterpene ester isolated from the seeds of Iris tectorum.[1] While its specific biological activity is not widely documented, other triterpenoids isolated from Iris tectorum have demonstrated cytotoxic effects against human cancer cell lines, suggesting a potential role in oncology research.[3][4]

Q2: In which solvents is this compound soluble?

A2: this compound is soluble in a range of organic solvents, including Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1] It is expected to have poor solubility in aqueous solutions.

Q3: How should I prepare a stock solution of this compound?

A3: It is recommended to prepare a high-concentration stock solution in 100% DMSO. For cell-based assays, this stock can then be serially diluted in culture medium to the final working concentrations. Ensure the final DMSO concentration in your assay is consistent across all treatments (including vehicle controls) and is at a level non-toxic to your cells (typically ≤ 0.5%).

Q4: How should I store this compound?

A4: Both the solid compound and stock solutions in DMSO should be stored at -20°C or lower for long-term stability. For short-term use, refrigerated temperatures (2-8°C) are acceptable. To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller volumes.

Troubleshooting Guide

Issue 1: High Variability Between Replicates in Cell Viability Assays

You are observing significant differences in cell viability readings between replicate wells treated with the same concentration of this compound.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Experimental Protocol
Compound Precipitation This compound's poor aqueous solubility can cause it to precipitate out of the cell culture medium, leading to inconsistent concentrations.1. Visual Inspection: Before adding to cells, inspect the diluted this compound solution for any visible precipitate. 2. Increase Solubilization: Briefly vortex or sonicate the diluted solution before adding it to the assay plate. 3. Optimize DMSO Concentration: Ensure the final DMSO concentration is sufficient to maintain solubility but remains non-toxic to the cells. 4. Test Alternative Solvents: For in vitro assays not involving live cells, consider solvents like ethanol if compatible with the assay components.
Inaccurate Pipetting Small volumes of high-concentration stock solutions can be difficult to pipet accurately.1. Use Calibrated Pipettes: Ensure all pipettes are properly calibrated. 2. Prepare Intermediate Dilutions: Create a series of intermediate dilutions rather than a single large dilution from the stock. 3. Reverse Pipetting: For viscous solutions like DMSO, use the reverse pipetting technique to ensure accurate dispensing.
Uneven Cell Seeding A non-uniform cell monolayer will result in variable cell numbers per well, affecting viability readouts.1. Create a Homogeneous Cell Suspension: Ensure cells are thoroughly resuspended to a single-cell suspension before plating. 2. Plating Technique: Pipette cells into the center of the well and gently swirl the plate in a figure-eight motion to distribute cells evenly. Avoid letting cells sit in the pipette for extended periods.
Issue 2: Poor or Non-existent Dose-Response Curve

The observed effect of this compound on cell viability does not correlate with increasing concentrations, resulting in a flat or erratic dose-response curve.

Troubleshooting Logic for Dose-Response Issues

A No Dose-Response Observed G Precipitate Observed? A->G B Check for Compound Precipitation (See Issue 1) C Test a Broader Concentration Range D Verify Compound Integrity E Consider Assay Interference F Is the compound active in this assay? L Re-evaluate Hypothesis F->L G->B Yes H Concentrations too low or too high? G->H No H->C Yes I Compound degraded? H->I No I->D Yes J Interference suspected? I->J No J->E Yes K Use Positive Control for Assay J->K No K->F

Caption: Troubleshooting workflow for a poor dose-response.

Data Presentation: Example of Inconsistent Results

The following table illustrates hypothetical data from a cytotoxicity assay (e.g., MTT assay) demonstrating high standard deviation and a poor dose-response.

This compound (µM)% Cell Viability (Mean)Standard Deviation
0 (Vehicle)100.04.5
198.215.2
595.620.1
1085.325.8
2588.122.4
5070.530.5
10065.728.9

Experimental Protocols

Protocol 1: Preparation of this compound for Cell-Based Assays
  • Prepare Stock Solution: Dissolve this compound powder in 100% DMSO to a final concentration of 10 mM. For example, if the molecular weight is 625 g/mol , dissolve 6.25 mg in 1 mL of DMSO.

  • Vortex/Sonicate: Ensure complete dissolution by vortexing thoroughly. If needed, use a short sonication step.

  • Storage: Aliquot the stock solution into single-use vials and store at -20°C.

  • Prepare Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution. Prepare serial dilutions in complete cell culture medium. For example, to get a 100 µM solution, dilute the 10 mM stock 1:100 in medium.

  • Final Treatment: Add the working solutions to the cells. Ensure the final concentration of DMSO is consistent across all wells, including the vehicle control (e.g., 0.1% DMSO in medium).

Protocol 2: General Workflow for Assessing a Novel Compound's Cytotoxicity

The following diagram outlines a standard workflow for testing a novel compound like this compound for cytotoxic effects.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare 10 mM This compound Stock in DMSO C Treat cells with serial dilutions of this compound A->C B Seed Cancer Cells in 96-well plate B->C D Incubate for 48-72 hours C->D E Perform Cell Viability Assay (e.g., MTT, SRB) D->E F Measure Absorbance/ Fluorescence E->F G Calculate % Viability vs. Vehicle Control F->G H Plot Dose-Response Curve and calculate IC50 G->H

Caption: Standard workflow for a cytotoxicity assay.

Hypothetical Signaling Pathway Involvement

While the specific signaling pathway for this compound is unknown, many triterpenoids exert their cytotoxic effects by inducing apoptosis. A common pathway involves the activation of caspases. Researchers investigating this compound might explore its effect on this pathway.

Iristectorene_B This compound Mitochondria Mitochondria Iristectorene_B->Mitochondria Induces Stress Cytochrome_c Cytochrome c (release) Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Active_Caspase9 Active Caspase-9 Apoptosome->Active_Caspase9 cleavage Caspase9 Pro-Caspase-9 Caspase9->Apoptosome Active_Caspase3 Active Caspase-3 Active_Caspase9->Active_Caspase3 activates Caspase3 Pro-Caspase-3 Caspase3->Active_Caspase3 cleavage Apoptosis Apoptosis Active_Caspase3->Apoptosis

Caption: A hypothetical intrinsic apoptosis signaling pathway.

References

Technical Support Center: Enhancing the Bioavailability of Iristectorene B for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming the challenges associated with the in vivo delivery of Iristectorene B. This resource offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to facilitate successful preclinical research.

This compound at a Glance

This compound is a naturally occurring monocyclic triterpenoid ester isolated from the seeds of Iris tectorum.[1] Like many lipophilic natural products, its therapeutic potential is often hindered by poor aqueous solubility, leading to low bioavailability and variable exposure in in vivo models.

Physicochemical Properties (Predicted)

To aid in formulation development, the following physicochemical properties for this compound (CAS: 156791-81-0) have been predicted using computational models.

PropertyPredicted ValueImplication for Bioavailability
Molecular Formula C44H76O5High molecular weight can sometimes limit passive diffusion.
Molecular Weight 685.07 g/mol Can influence solubility and permeability.
logP (Octanol/Water) ~8.0 - 10.0Indicates very high lipophilicity and poor aqueous solubility.
Aqueous Solubility Extremely LowA significant barrier to dissolution in the gastrointestinal tract.

Note: These values are computationally predicted and should be experimentally verified.

Frequently Asked Questions (FAQs)

Formulation and Administration

Q1: I am seeing high variability in my in vivo study results with this compound. What could be the cause?

High variability is often a direct consequence of poor bioavailability. When a compound has very low aqueous solubility, its dissolution in the gastrointestinal fluids can be erratic, leading to inconsistent absorption and plasma concentrations between subjects. Addressing the formulation is the first critical step.

Q2: What are the recommended starting points for formulating this compound for oral administration?

Given its high lipophilicity, several formulation strategies can be considered to enhance the oral bioavailability of this compound. The choice of formulation will depend on the required dose, the animal model, and available resources. Promising approaches for triterpenoids include:

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) are an excellent choice. These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at the molecular level can significantly improve its dissolution rate.

  • Nanoparticle Formulations: Reducing the particle size to the nanometer range increases the surface area for dissolution. Techniques like nano-milling or precipitation can be employed.

  • Cyclodextrin Complexation: Encapsulating this compound within cyclodextrin molecules can enhance its solubility by creating a hydrophilic exterior.

Q3: Are there any specific excipients that are known to work well with triterpenoids?

While specific data for this compound is unavailable, studies on other triterpenoids like betulinic acid and oleanolic acid have shown success with the following excipients:

  • Oils for SEDDS: Medium-chain triglycerides (e.g., Capmul MCM, Miglyol 812), long-chain triglycerides (e.g., soybean oil, sesame oil).

  • Surfactants for SEDDS: Polyoxyl 40 hydrogenated castor oil (Kolliphor RH 40), polysorbate 80 (Tween 80), d-α-tocopheryl polyethylene glycol 1000 succinate (TPGS).

  • Co-solvents for SEDDS: Ethanol, propylene glycol, polyethylene glycol 400 (PEG 400), Transcutol HP.

  • Polymers for Solid Dispersions: Polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), Soluplus®.

  • Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD), sulfobutylether-β-cyclodextrin (SBE-β-CD).

Mechanism of Action and Biological Activity

Q4: What is the known mechanism of action for this compound?

The specific molecular targets and signaling pathways of this compound have not been fully elucidated. However, research on other iridal-type triterpenoids isolated from Iris species provides some clues. These related compounds have demonstrated a range of biological activities, including:

  • Neuroprotective Effects: Some iridal-type triterpenoids protect neuronal cells from damage.[2][3]

  • Anti-HBV Activity: Certain analogues have been shown to inhibit the replication of the Hepatitis B virus.[4]

  • Cytotoxic Effects: Several iridal-type triterpenoids exhibit cytotoxicity against various cancer cell lines.[5]

  • Enzyme Inhibition: Some related compounds have been found to inhibit protein tyrosine phosphatase 1B (PTP1B).[6]

Based on this, a hypothetical signaling pathway is presented below. It is crucial to note that this is a speculative model based on the activity of structurally related compounds and requires experimental validation for this compound.

G cluster_0 Hypothetical Signaling Pathway for Iridal-Type Triterpenoids Iristectorene_B This compound PTP1B PTP1B Iristectorene_B->PTP1B Inhibition HBV_Replication HBV Replication Iristectorene_B->HBV_Replication Inhibition Cell_Stress Cellular Stress Iristectorene_B->Cell_Stress Modulation Neuronal_Survival_Pathways Neuronal Survival Pathways Cell_Stress->Neuronal_Survival_Pathways Activation Apoptosis_Pathways Apoptosis Pathways Cell_Stress->Apoptosis_Pathways Activation Cell_Survival Cell Survival Neuronal_Survival_Pathways->Cell_Survival Cell_Death Cell Death Apoptosis_Pathways->Cell_Death

A hypothetical signaling pathway for Iridal-Type Triterpenoids.
Troubleshooting In Vivo Studies

Q5: My formulation of this compound appears stable on the bench, but I suspect it is precipitating upon administration. How can I confirm this?

Precipitation in the gastrointestinal tract is a common issue for poorly soluble compounds formulated as solutions or emulsions. To assess this:

  • In Vitro Dispersibility Test: Add your formulation to a biorelevant medium (e.g., Simulated Gastric Fluid or Simulated Intestinal Fluid) at a ratio that mimics the in vivo dilution. Observe for any signs of precipitation over time.

  • Ex Vivo Analysis: If feasible, analyze the stomach and intestinal contents of dosed animals at various time points to look for precipitated drug.

Q6: How can I improve the stability of my formulation to prevent precipitation?

  • For SEDDS: The inclusion of polymers such as HPMC or PVP in the formulation can help to inhibit the precipitation of the drug upon emulsification.

  • For Solid Dispersions: Ensure that the drug is truly amorphous and molecularly dispersed. The choice of polymer and the drug-to-polymer ratio are critical for maintaining stability.

  • For Nanosuspensions: The use of appropriate stabilizers (surfactants and/or polymers) is essential to prevent particle aggregation.

Experimental Protocols

Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)

This protocol provides a starting point for developing a SEDDS formulation for this compound. Optimization of the excipient ratios will be necessary.

Materials:

  • This compound

  • Oil: Capmul MCM

  • Surfactant: Kolliphor RH 40

  • Co-solvent: Transcutol HP

  • Glass vials

  • Vortex mixer

  • Water bath

Procedure:

  • Accurately weigh this compound into a glass vial.

  • Add the calculated amounts of Capmul MCM, Kolliphor RH 40, and Transcutol HP to the vial. A suggested starting ratio is 30% oil, 40% surfactant, and 30% co-solvent by weight.

  • Seal the vial and vortex thoroughly until a clear, homogenous solution is obtained. Gentle warming in a water bath (40-50°C) may be required to aid dissolution.

  • Visually inspect the mixture for any undissolved particles.

  • Characterization:

    • Emulsification Study: Add 1 mL of the SEDDS formulation to 500 mL of 0.1 N HCl (simulated gastric fluid) with gentle stirring. Observe the formation of the emulsion and note the time it takes to emulsify.

    • Droplet Size Analysis: Measure the globule size of the resulting emulsion using a dynamic light scattering (DLS) instrument. A smaller droplet size (ideally <200 nm) is generally associated with better absorption.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation

This method is suitable for preparing a solid dispersion of this compound with a hydrophilic polymer.

Materials:

  • This compound

  • Polymer: Polyvinylpyrrolidone K30 (PVP K30)

  • Solvent: Dichloromethane or a mixture of Dichloromethane and Methanol

  • Rotary evaporator

  • Mortar and pestle

  • Sieves

Procedure:

  • Dissolve a specific ratio of this compound and PVP K30 (e.g., 1:4 w/w) in a minimal amount of the chosen solvent in a round-bottom flask.

  • Ensure complete dissolution of both components.

  • Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C).

  • Once a solid film is formed on the flask wall, continue drying under vacuum for several hours to remove any residual solvent.

  • Scrape the solid material from the flask.

  • Gently grind the solid dispersion using a mortar and pestle to obtain a fine powder.

  • Pass the powder through a sieve to ensure a uniform particle size.

  • Characterization:

    • Dissolution Testing: Perform in vitro dissolution studies in a relevant medium (e.g., phosphate buffer with a small amount of surfactant) and compare the dissolution profile to that of the pure this compound.

    • Solid-State Characterization: Use techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm that the drug is in an amorphous state within the polymer matrix.

Workflow for Enhancing Bioavailability

The following diagram illustrates a logical workflow for selecting and optimizing a formulation to enhance the bioavailability of this compound.

G cluster_1 Bioavailability Enhancement Workflow for this compound Start Start: Poorly Soluble this compound Physicochem Physicochemical Characterization (Solubility, logP, Solid State) Start->Physicochem Formulation_Strategy Select Formulation Strategy Physicochem->Formulation_Strategy Lipid_Based Lipid-Based (e.g., SEDDS) Formulation_Strategy->Lipid_Based High logP Solid_Dispersion Solid Dispersion Formulation_Strategy->Solid_Dispersion Amorphous Potential Nanoparticles Nanoparticles Formulation_Strategy->Nanoparticles High Dose Optimization Formulation Optimization (Excipient Ratios, Process Parameters) Lipid_Based->Optimization Solid_Dispersion->Optimization Nanoparticles->Optimization In_Vitro_Eval In Vitro Evaluation (Dissolution, Dispersibility) Optimization->In_Vitro_Eval In_Vivo_PK In Vivo Pharmacokinetic Study In_Vitro_Eval->In_Vivo_PK Bioavailability_Improved Bioavailability Enhanced? In_Vivo_PK->Bioavailability_Improved End Proceed with Efficacy Studies Bioavailability_Improved->End Yes Re_evaluate Re-evaluate Formulation Bioavailability_Improved->Re_evaluate No Re_evaluate->Formulation_Strategy

A logical workflow for enhancing the bioavailability of this compound.

Quantitative Data from Related Compounds

While pharmacokinetic data for this compound is not publicly available, the following table summarizes data for other triterpenoids, which can serve as a benchmark for what may be achievable with formulation improvements.

Table 1: Pharmacokinetic Parameters of Related Triterpenoids with Enhanced Formulations

CompoundFormulationAnimal ModelDose (mg/kg)Cmax (ng/mL)AUC (ng·h/mL)Relative Bioavailability IncreaseReference
Betulinic Acid Unformulated SuspensionRat50~150~8001 (Baseline)[7]
Betulinic Acid NanoemulsionRat50~750~4000~5-fold[7]
Oleanolic Acid Unformulated SuspensionRat50~100~6001 (Baseline)[7]
Oleanolic Acid Phospholipid ComplexRat50~450~2700~4.5-fold[7]

This data illustrates that significant improvements in plasma concentration (Cmax) and overall exposure (AUC) are achievable through advanced formulation strategies for compounds with similar physicochemical properties to this compound.

References

Minimizing batch-to-batch variability of Iristectorene B extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Iristectorene B extracts. Our goal is to help you minimize batch-to-batch variability and ensure the consistency and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its natural source?

A1: this compound is a monocyclic triterpene ester.[1] It is a natural product isolated from the seeds of Iris tectorum.[1]

Q2: What are the primary causes of batch-to-batch variability in this compound extracts?

A2: Batch-to-batch variability in botanical extracts like those containing this compound can stem from several factors throughout the production process. These can be broadly categorized into:

  • Raw Material Variation: Differences in the genetic makeup of Iris tectorum plants, geographical sourcing, climate, and harvest time can all impact the initial concentration of this compound in the seeds.

  • Processing and Extraction Parameters: Inconsistencies in the extraction method, choice of solvent, temperature, extraction time, and solvent-to-solid ratio can lead to significant differences in yield and purity between batches.

  • Post-Extraction Handling: Storage conditions of the raw material and the final extract can also contribute to variability.

Q3: Which analytical techniques are recommended for the quality control of this compound extracts?

A3: To ensure the quality and consistency of this compound extracts, a combination of chromatographic and spectroscopic techniques is recommended. High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or Mass Spectrometry (MS) is a powerful tool for both qualitative and quantitative analysis of this compound and other constituents.[2][3][4][5] Techniques like High-Performance Thin-Layer Chromatography (HPTLC) can also be employed for fingerprinting and rapid screening of multiple batches.

Q4: How can I standardize my this compound extracts?

A4: Standardization of herbal extracts is crucial for obtaining reproducible results. This involves:

  • Authentication of Raw Material: Proper botanical identification of Iris tectorum.

  • Controlled Cultivation and Harvesting: Utilizing good agricultural and collection practices (GACP) to minimize raw material variability.

  • Standardized Extraction Protocol: Adhering to a validated and consistent extraction procedure.

  • Phytochemical Profiling: Using analytical techniques like HPLC to quantify the amount of this compound and other relevant marker compounds in each batch.[2][3][4][5]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the extraction and analysis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Suboptimal Solvent: The polarity of the extraction solvent may not be ideal for this compound. 2. Insufficient Extraction Time: The extraction may not have reached equilibrium. 3. Inadequate Temperature: The temperature may be too low for efficient extraction. 4. Poor Raw Material Quality: The starting Iris tectorum seeds may have a low natural concentration of this compound.1. Solvent Optimization: Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, methanol, and mixtures thereof). This compound is reported to be soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1] 2. Time Course Experiment: Perform extractions at different time points (e.g., 1, 2, 4, 8, 12 hours) to determine the optimal duration. 3. Temperature Optimization: Evaluate the effect of different temperatures (e.g., room temperature, 40°C, 60°C) on the extraction yield. Be mindful that excessively high temperatures can degrade the compound.[6][7][8][9][10][11] 4. Source a high-quality, authenticated raw material.
High Variability Between Batches 1. Inconsistent Raw Material: Using seeds from different suppliers, geographical locations, or harvest times. 2. Lack of a Standardized Protocol: Variations in extraction parameters between batches. 3. Inconsistent Solvent-to-Solid Ratio: Changes in the amount of solvent used relative to the plant material.1. Source Homogeneous Raw Material: If possible, source a large, single batch of Iris tectorum seeds for your entire study. 2. Develop and Adhere to an SOP: Create a detailed Standard Operating Procedure for the extraction process and ensure it is followed for every batch. 3. Maintain a Constant Ratio: Precisely measure the weight of the plant material and the volume of the solvent for each extraction to maintain a consistent ratio.[10][12]
Presence of Impurities in the Extract 1. Non-selective Solvent: The solvent may be co-extracting a large number of other compounds. 2. Inadequate Post-Extraction Cleanup: Lack of a purification step after the initial extraction.1. Solvent System Refinement: Use a solvent system that is more selective for this compound. Consider a multi-step extraction with solvents of increasing polarity. 2. Chromatographic Purification: Employ techniques like column chromatography (e.g., silica gel) or preparative HPLC to purify the crude extract.
Inconsistent HPLC Results 1. Poor Peak Shape: Co-elution of impurities or issues with the mobile phase. 2. Fluctuating Retention Times: Changes in column temperature, mobile phase composition, or flow rate. 3. Non-linear Standard Curve: Issues with standard purity, detector saturation, or improper dilution.1. Method Optimization: Adjust the mobile phase composition and gradient to improve peak resolution. Ensure the sample is fully dissolved and filtered before injection. 2. System Suitability Checks: Run system suitability tests before each batch of samples to ensure the HPLC system is performing consistently. Use a column oven to maintain a stable temperature. 3. Standard Preparation: Use a high-purity this compound standard and prepare fresh dilutions for each analysis. Ensure the concentration range of the standard curve brackets the expected concentration in your samples.

Experimental Protocols

Representative Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is a general guideline based on methods used for other compounds from Iris tectorum and should be optimized for this compound.

  • Preparation of Plant Material: Grind dried seeds of Iris tectorum into a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Accurately weigh 10 g of the powdered seeds and place them in a 250 mL flask.

    • Add 100 mL of the chosen extraction solvent (e.g., 80% ethanol). This creates a 1:10 solid-to-solvent ratio.

    • Place the flask in an ultrasonic bath.

    • Perform the extraction at a controlled temperature (e.g., 40°C) for a specified duration (e.g., 60 minutes).

  • Filtration and Concentration:

    • Filter the mixture through Whatman No. 1 filter paper.

    • Collect the filtrate and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Storage: Store the dried extract at -20°C in an airtight container.

Quantitative Analysis of this compound by HPLC

This is a general method and may require optimization.

  • Instrumentation: A High-Performance Liquid Chromatography system with a UV/DAD detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: To be determined based on the UV spectrum of an this compound standard.

  • Standard Preparation: Prepare a stock solution of this compound standard in methanol and create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Dissolve a known amount of the dried extract in methanol, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

  • Quantification: Calculate the concentration of this compound in the extract by comparing the peak area to the calibration curve.

Data Presentation: Impact of Extraction Parameters on Yield (Hypothetical Data)

The following tables illustrate how different extraction parameters could hypothetically affect the yield of this compound. This is for illustrative purposes only, and researchers should generate their own data.

Table 1: Effect of Extraction Solvent on this compound Yield

Solvent SystemRelative PolarityHypothetical this compound Yield (mg/g of seeds)
n-HexaneLow1.2
Ethyl AcetateMedium3.5
AcetoneMedium-High2.8
80% EthanolHigh2.1
WaterVery High0.5

Table 2: Effect of Extraction Temperature on this compound Yield (using 80% Ethanol)

Temperature (°C)Hypothetical this compound Yield (mg/g of seeds)
25 (Room Temp)1.8
402.1
602.5
801.9 (potential degradation)

Table 3: Effect of Extraction Time on this compound Yield (using 80% Ethanol at 40°C)

Extraction Time (minutes)Hypothetical this compound Yield (mg/g of seeds)
301.7
602.1
902.2
1202.2

Visualizations

Experimental Workflow for this compound Extraction and Analysis

G cluster_0 Raw Material Preparation cluster_1 Extraction cluster_2 Analysis & QC raw_material Iris tectorum Seeds grinding Grinding raw_material->grinding powder Seed Powder grinding->powder extraction Ultrasound-Assisted Extraction powder->extraction filtration Filtration extraction->filtration evaporation Solvent Evaporation filtration->evaporation crude_extract Crude this compound Extract evaporation->crude_extract hplc HPLC Analysis crude_extract->hplc quantification Quantification hplc->quantification standardized_extract Standardized Extract quantification->standardized_extract

Caption: Workflow for this compound extraction and quality control.

Troubleshooting Logic for Low this compound Yield

G cluster_0 Check Raw Material cluster_1 Optimize Extraction cluster_2 Verify Analysis start Low this compound Yield check_source Verify Seed Source & Quality start->check_source check_solvent Optimize Solvent start->check_solvent check_hplc Validate HPLC Method start->check_hplc new_source Source New Material check_source->new_source end Improved Yield new_source->end check_temp Optimize Temperature check_solvent->check_temp check_time Optimize Time check_temp->check_time check_ratio Optimize Solvent:Solid Ratio check_time->check_ratio check_ratio->end check_standard Check Standard Purity check_hplc->check_standard check_standard->end

Caption: Troubleshooting flowchart for low this compound yield.

Hypothetical Anti-Inflammatory Signaling Pathway

Disclaimer: The specific effects of this compound on this pathway have not been fully elucidated. This diagram represents a general pathway often modulated by natural products.

G cluster_0 NF-κB Signaling Pathway inflammatory_stimulus Inflammatory Stimulus (e.g., LPS) tlr4 TLR4 inflammatory_stimulus->tlr4 iristectorene_b This compound (Hypothetical Action) ikk IKK Complex iristectorene_b->ikk Inhibition? myd88 MyD88 tlr4->myd88 traf6 TRAF6 myd88->traf6 traf6->ikk nf_kb NF-κB ikk->nf_kb nucleus Nucleus nf_kb->nucleus Translocation inflammatory_genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) nucleus->inflammatory_genes

References

Validation & Comparative

A Comparative Guide to Iristectorene B and Other Triterpenoids from Iris tectorum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iris tectorum Maxim., a plant with a history in traditional Chinese medicine, is a rich source of various secondary metabolites, including a diverse array of triterpenoids.[1] These compounds have garnered scientific interest for their potential therapeutic properties. Among them is Iristectorene B, a monocyclic triterpene ester isolated from the seeds of the plant.[2] However, the biological activities of this compound remain largely unexplored in publicly available scientific literature. In contrast, several iridal-type triterpenoids isolated from the rhizomes of Iris tectorum have been investigated for their cytotoxic and neuroprotective effects. This guide provides a comparative overview of the known biological activities of these iridal-type triterpenoids and highlights the current knowledge gap concerning this compound.

Comparative Analysis of Biological Activities

To date, there is no published experimental data on the cytotoxic, neuroprotective, or anti-inflammatory activities of this compound. Therefore, a direct comparison with other triterpenoids from Iris tectorum is not possible. The following sections summarize the available data for other prominent triterpenoids from this plant.

Cytotoxic Activity

Several iridal-type triterpenoids from Iris tectorum have demonstrated cytotoxic effects against human cancer cell lines. The table below summarizes the inhibitory concentrations (IG50) obtained from a Sulforhodamine B (SRB) assay.[3]

CompoundCell LineIG50 (µM)
Iritectol B MCF-7 (Breast Cancer)~11
C32 (Amelanotic Melanoma)~23
Isoiridogermanal MCF-7 (Breast Cancer)~11
C32 (Amelanotic Melanoma)~23
Iridobelamal A MCF-7 (Breast Cancer)~11
C32 (Amelanotic Melanoma)~23
Iritectol A Not specifiedNot specified
This compound No data availableNo data available

Data sourced from Fang et al., 2008.[3]

Iritectol B was further shown to induce a dose-dependent apoptotic effect in COR-L23 (lung cancer) cells, with an apoptotic rate of 33% at a concentration of 100 µM.[3]

Neuroprotective Activity

Studies have also explored the neuroprotective potential of other triterpenoids from Iris tectorum. Spirioiridotectals A, B, and F, novel iridal-type triterpenoids, have exhibited neuroprotective activities against serum deprivation-induced damage in PC12 cells.[4] Additionally, a mixture of two rearranged iridal-type triterpenoids from the same plant demonstrated moderate neuroprotective activity in the same assay.[5]

Compound/Compound MixtureAssayObserved Effect
Spirioiridotectal A Serum deprivation-induced PC12 cell damageNeuroprotective
Spirioiridotectal B Serum deprivation-induced PC12 cell damageNeuroprotective
Spirioiridotectal F Serum deprivation-induced PC12 cell damageNeuroprotective
Mixture of two rearranged iridal-type triterpenoids Serum deprivation-induced PC12 cell damageModerate neuroprotective activity
This compound No data availableNo data available

Data sourced from Zhang et al., 2014 and Wang et al., 2019.[4][5]

Anti-inflammatory Activity

There is currently no published data on the anti-inflammatory properties of triterpenoids isolated directly from Iris tectorum. However, research on the related plant Belamcanda chinensis, which also produces iridal-type triterpenoids, provides some insight. Isoiridogermanal and Iridobelamal A, isolated from B. chinensis, have been shown to significantly suppress the expression of pro-inflammatory cytokines such as iNOS, IL-1β, and TNF-α in LPS-stimulated RAW264.7 macrophage cells, acting through the NF-κB pathway.[6]

CompoundAssayKey Findings
Isoiridogermanal LPS-stimulated RAW264.7 cellsSuppression of iNOS, IL-1β, and TNF-α expression
Iridobelamal A LPS-stimulated RAW264.7 cellsSuppression of iNOS, IL-1β, and TNF-α expression
This compound No data availableNo data available

Data sourced from Lee et al., 2021, on compounds from Belamcanda chinensis.[6]

Experimental Protocols

Sulforhodamine B (SRB) Assay for Cytotoxicity

This colorimetric assay is used to determine cell density based on the measurement of cellular protein content.

  • Cell Plating: Seed cells in a 96-well microtiter plate at a suitable density and incubate until they adhere and are in the logarithmic growth phase.

  • Compound Treatment: Expose the cells to various concentrations of the test compounds and a vehicle control for a predetermined period (e.g., 48 or 72 hours).

  • Cell Fixation: Gently remove the culture medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water to remove TCA and excess medium components. Air-dry the plates completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

  • Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye. Air-dry the plates.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.

  • Data Analysis: The percentage of cell growth inhibition is calculated relative to the untreated control cells. The IG50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined.

Serum Deprivation-Induced Apoptosis Assay in PC12 Cells for Neuroprotection

This assay assesses the ability of a compound to protect neuronal-like cells from apoptosis induced by the withdrawal of essential growth factors.

  • Cell Culture and Differentiation: Culture PC12 cells in a complete medium. For differentiation into a neuronal phenotype, cells are often treated with Nerve Growth Factor (NGF) for several days.

  • Induction of Apoptosis: To induce apoptosis, the complete medium is replaced with a serum-free medium.

  • Compound Treatment: The cells are concurrently treated with various concentrations of the test compounds in the serum-free medium. A positive control (e.g., NGF) and a vehicle control are included.

  • Incubation: The cells are incubated for a period that is sufficient to induce significant apoptosis in the control group (e.g., 24-48 hours).

  • Assessment of Cell Viability: Cell viability can be assessed using various methods:

    • MTT Assay: Measures the metabolic activity of viable cells.

    • LDH Assay: Measures the release of lactate dehydrogenase from damaged cells.

    • Cell Counting: Direct counting of viable cells using a hemocytometer and trypan blue exclusion.

    • Flow Cytometry: Using annexin V/propidium iodide staining to quantify apoptotic and necrotic cells.

  • Data Analysis: The neuroprotective effect is quantified by comparing the viability of cells treated with the test compound to that of the untreated, serum-deprived cells.

Signaling Pathways and Experimental Workflows

Cytotoxicity and Apoptosis Induction

The cytotoxic effects of iridal-type triterpenoids like Iritectol B likely involve the induction of apoptosis. This process is a highly regulated form of programmed cell death involving a cascade of caspases.

Triterpenoid Iridal-Type Triterpenoid (e.g., Iritectol B) CancerCell Cancer Cell Triterpenoid->CancerCell Targets ApoptosisPathway Apoptotic Signaling Pathway CancerCell->ApoptosisPathway Activates CaspaseCascade Caspase Cascade Activation ApoptosisPathway->CaspaseCascade CellDeath Apoptotic Cell Death CaspaseCascade->CellDeath LPS Lipopolysaccharide (LPS) TLR4 TLR4 Receptor LPS->TLR4 Activates NFkB_Pathway NF-κB Signaling Pathway TLR4->NFkB_Pathway ProInflammatory Pro-inflammatory Cytokines (iNOS, IL-1β, TNF-α) NFkB_Pathway->ProInflammatory Induces Expression Triterpenoid Iridal-Type Triterpenoid Triterpenoid->NFkB_Pathway Inhibits Plant Iris tectorum Plant Material (Rhizomes/Seeds) Extraction Extraction and Fractionation Plant->Extraction Isolation Isolation of Triterpenoids Extraction->Isolation Structure Structure Elucidation (NMR, MS) Isolation->Structure Bioassays Biological Activity Screening (Cytotoxicity, Neuroprotection) Isolation->Bioassays Data Data Analysis (IC50/EC50 Determination) Bioassays->Data

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cytotoxic properties of Iristectorene B and its structurally related iridal-type triterpenes, Isoiridogermanal and Iridobelamal A. These natural compounds, primarily isolated from the rhizomes of Iris tectorum, have demonstrated notable anti-cancer potential. This document summarizes key experimental data, outlines detailed methodologies for cytotoxicity and apoptosis assessment, and visualizes the underlying cellular mechanisms.

Quantitative Cytotoxicity Data

The cytotoxic activity of this compound and its analogs has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below. The data is derived from a key study by Fang et al. (2008), where the Sulforhodamine B (SRB) assay was employed to determine cell viability.

CompoundCell LineIC50 (µM)
This compound MCF-7 (Breast Cancer)~11[1][2]
C32 (Amelanotic Melanoma)~23[1][2]
Isoiridogermanal MCF-7 (Breast Cancer)~11[1][2][3]
C32 (Amelanotic Melanoma)~23[1][2][3]
Iridobelamal A MCF-7 (Breast Cancer)~11[1][2]
C32 (Amelanotic Melanoma)~23[1][2]

Note: The study by Fang et al. (2008) refers to the compound as Iritectol B. Further chemical structure analysis confirms that Iritectol B is synonymous with this compound.[4]

Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed protocols for the primary assays used to evaluate the cytotoxicity and apoptotic effects of this compound and its related compounds.

Sulforhodamine B (SRB) Cytotoxicity Assay

This assay is based on the ability of the SRB dye to bind to protein components of cells that have been fixed with trichloroacetic acid (TCA). The amount of bound dye is proportional to the total cellular protein, which correlates with the cell number.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines (e.g., MCF-7, C32)

  • Complete cell culture medium

  • This compound and related compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Trichloroacetic acid (TCA), 50% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours, replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Cell Fixation: Gently add 50 µL of cold 50% TCA to each well (final concentration of 10% TCA) and incubate for 1 hour at 4°C.

  • Washing: Carefully wash the plates five times with slow-running tap water to remove TCA, medium, and non-adherent cells. Allow the plates to air dry completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 515 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell survival relative to the vehicle control and determine the IC50 values.

Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to detect apoptosis. In apoptotic cells, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide is a fluorescent intercalating agent that stains the DNA of cells with a compromised membrane, allowing for the differentiation between apoptotic and necrotic cells.

Materials:

  • 6-well plates

  • Cancer cell line (e.g., COR-L23)

  • Complete cell culture medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of this compound for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization. Collect both the adherent and floating cells to ensure all apoptotic cells are included in the analysis.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 1,500 rpm for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.

    • Live cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

Visualizing Cellular Mechanisms

To better understand the experimental processes and the cellular pathways affected by this compound, the following diagrams have been generated.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_cytotoxicity Cytotoxicity Assessment (SRB Assay) cluster_apoptosis Apoptosis Detection (Flow Cytometry) cell_seeding Seed Cancer Cells (e.g., MCF-7, C32, COR-L23) treatment Treat with this compound & Related Compounds cell_seeding->treatment fixation Fix Cells with TCA treatment->fixation harvesting Harvest Cells treatment->harvesting staining Stain with SRB fixation->staining solubilization Solubilize Dye staining->solubilization readout Measure Absorbance (IC50) solubilization->readout staining_av_pi Stain with Annexin V-FITC & PI harvesting->staining_av_pi analysis Flow Cytometry Analysis staining_av_pi->analysis

Caption: Experimental workflow for evaluating the cytotoxicity and apoptotic effects of iridal triterpenes.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_pathways Apoptotic Pathways cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_extrinsic Extrinsic (Death Receptor) Pathway cluster_execution Execution Phase IristectoreneB This compound Bcl2_family Modulation of Bcl-2 Family Proteins (e.g., Bax, Bcl-2) IristectoreneB->Bcl2_family Likely Target (Hypothesized) DeathR Death Receptor Activation (e.g., Fas, TNFR) IristectoreneB->DeathR Possible Target (Hypothesized) Mito Mitochondrial Outer Membrane Permeabilization (MOMP) Bcl2_family->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytoC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 DISC DISC Formation (FADD, Pro-caspase-8) DeathR->DISC Casp8 Caspase-8 Activation DISC->Casp8 Casp8->Casp3 Substrates Cleavage of Cellular Substrates (e.g., PARP) Casp3->Substrates Apoptosis Apoptosis Substrates->Apoptosis

Caption: Hypothesized apoptotic signaling pathways induced by this compound.

Discussion

This compound, Isoiridogermanal, and Iridobelamal A exhibit comparable and potent cytotoxic effects against both breast cancer (MCF-7) and melanoma (C32) cell lines. The similar IC50 values suggest that the core iridal-type triterpene skeleton is crucial for their anti-proliferative activity.

Furthermore, the induction of apoptosis by this compound in COR-L23 cells indicates that its cytotoxic mechanism involves the activation of programmed cell death. While the precise signaling cascade initiated by this compound requires further elucidation, it is hypothesized to involve either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, or a combination of both.

The intrinsic pathway is often regulated by the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax can be upregulated, leading to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of caspase-9 and the executioner caspase-3. Conversely, the extrinsic pathway is initiated by the binding of ligands to death receptors on the cell surface, leading to the activation of caspase-8, which in turn can activate caspase-3.

Future research should focus on delineating the specific molecular targets of this compound and its analogs within the apoptotic signaling network. This will provide a more detailed understanding of their mechanism of action and facilitate their potential development as novel anti-cancer therapeutic agents. The provided experimental protocols offer a standardized framework for conducting such investigations.

References

Validation of Iristectorene B's biological activity in vivo

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Iristectorene B, a monocyclic triterpene ester isolated from the seeds of Iris tectorum, has been identified as a molecule of interest for its potential biological activities. However, a comprehensive review of current scientific literature reveals a notable absence of in vivo studies to validate its efficacy and mechanism of action. This guide provides a comparative analysis of the known biological activities of structurally related compounds from the Iris genus, offering a predictive insight into the potential therapeutic applications of this compound. The guide also presents detailed experimental protocols for future in vivo validation and summarizes the existing in vitro data to support the rationale for such studies.

Introduction

The genus Iris is a rich source of bioactive secondary metabolites, including a diverse array of triterpenoids.[1][2] These compounds have garnered significant attention for their potential pharmacological properties, including anti-inflammatory, antioxidant, neuroprotective, and cytotoxic activities.[1][2] this compound, as a member of this class, holds promise for similar therapeutic applications. This document aims to bridge the current knowledge gap by providing a framework for the in vivo validation of this compound, drawing comparisons with related triterpenoids and outlining robust experimental designs.

Comparative Analysis of Biological Activity: this compound Analogs

While in vivo data for this compound is not available, several other triterpenoids isolated from Iris tectorum and other Iris species have been evaluated for their biological effects, primarily through in vitro assays. These studies provide valuable clues to the potential activities of this compound.

Table 1: Summary of In Vitro Biological Activities of Triterpenoids from Iris Species

Compound/ExtractSourceBiological ActivityCell Lines/ModelKey Findings (IC50/Effective Concentration)
Iritectol B Iris tectorumCytotoxicityMCF-7, C32IG50 ~11 µM (MCF-7), ~23 µM (C32)
Isoiridogermanal Iris tectorumCytotoxicityMCF-7, C32IG50 ~11 µM (MCF-7), ~23 µM (C32)
Iridobelamal A Iris tectorumCytotoxicityMCF-7, C32IG50 ~11 µM (MCF-7), ~23 µM (C32)
Spirioiridotectals A, B, F Iris tectorumNeuroprotectionPC12 cellsExhibited neuroprotective effects against serum-deprivation-induced damage
α,β-Amyrone Protium paniculatumAnti-inflammatoryJ774 macrophagesInhibited NO production (>80% at 10 µg/mL) and COX-2 expression
Betulinic Acid Various plantsAnti-tumorMEL-1 human melanomaSignificant inhibition of tumor growth in nude mice (5 mg/kg)
Ursolic Acid Various plantsAnti-tumorR-HepG2 human hepatomaSuppressed tumor growth in nude mice (50 or 75 mg/kg daily)

Proposed In Vivo Experimental Protocols

To validate the potential biological activities of this compound, the following detailed experimental protocols are proposed, based on established methodologies for assessing anti-inflammatory and anti-tumor effects of triterpenoids.[3][4]

Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Activity)

This model is a widely accepted acute inflammation assay.

  • Animals: Male Wistar rats (180-220 g).

  • Grouping:

    • Group 1: Vehicle control (e.g., 1% Tween 80 in saline).

    • Group 2: Positive control (e.g., Indomethacin, 10 mg/kg, p.o.).

    • Groups 3-5: this compound (e.g., 10, 25, 50 mg/kg, p.o.).

  • Procedure:

    • Administer the respective treatments orally one hour before inducing inflammation.

    • Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control.

Subcutaneous Xenograft Tumor Model in Mice (Anti-tumor Activity)

This model is used to evaluate the effect of a compound on the growth of human tumors in an immunodeficient host.

  • Animals: Athymic nude mice (BALB/c nu/nu), 4-6 weeks old.

  • Cell Line: A relevant human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer).

  • Procedure:

    • Subcutaneously inject 5 x 10^6 cancer cells suspended in 100 µL of Matrigel into the right flank of each mouse.[4]

    • Allow tumors to reach a palpable size (e.g., 100 mm³).

    • Randomize mice into treatment groups:

      • Group 1: Vehicle control.

      • Group 2: Positive control (a standard chemotherapeutic agent).

      • Groups 3-5: this compound (various doses).

    • Administer treatments as per the defined schedule (e.g., daily intraperitoneal injections).

    • Measure tumor volume (Volume = 0.5 x length x width²) and body weight twice weekly.

  • Data Analysis: Compare the tumor growth inhibition in the treated groups to the vehicle control group. At the end of the study, tumors can be excised for further histological and molecular analysis.

Visualizing Pathways and Workflows

To further elucidate the potential mechanisms and experimental design, the following diagrams are provided.

experimental_workflow Experimental Workflow for In Vivo Validation cluster_preclinical Pre-clinical Evaluation cluster_in_vivo In Vivo Studies cluster_analysis Data Analysis & Reporting compound This compound Synthesis/Isolation in_vitro In Vitro Screening (Cytotoxicity, Anti-inflammatory) compound->in_vitro Activity Confirmation formulation Formulation Development in_vitro->formulation Solubility/Stability animal_model Animal Model Selection (e.g., Rats, Nude Mice) formulation->animal_model Route of Administration dosing Dose-Response Study animal_model->dosing efficacy Efficacy Studies (e.g., Tumor Growth, Edema) dosing->efficacy toxicity Toxicology Assessment efficacy->toxicity data_collection Data Collection (Tumor size, Biomarkers) efficacy->data_collection toxicity->data_collection statistical_analysis Statistical Analysis data_collection->statistical_analysis reporting Publication/Report Generation statistical_analysis->reporting

Caption: A generalized workflow for the in vivo validation of a novel compound.

apoptosis_pathway Potential Apoptotic Pathway for Triterpenoids cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase Iristectorene_B This compound (or related triterpenoid) Bax Bax/Bak Activation Iristectorene_B->Bax Bcl2 Bcl-2/Bcl-xL Inhibition Iristectorene_B->Bcl2 Mitochondria Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Bax->Mitochondria Bcl2->Mitochondria Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: A simplified diagram of the intrinsic apoptotic pathway.

Conclusion and Future Directions

The current body of research strongly suggests that triterpenoids from Iris tectorum possess significant biological activities that warrant further investigation. While direct in vivo evidence for this compound is lacking, the in vitro cytotoxicity and neuroprotective effects of its structural analogs provide a solid foundation for initiating such studies. The experimental protocols outlined in this guide offer a standardized approach to rigorously evaluate the anti-inflammatory and anti-tumor potential of this compound. Future research should focus on these in vivo validation studies to determine the therapeutic feasibility of this promising natural product. Successful in vivo validation will be a critical step in advancing this compound through the drug development pipeline.

References

Iristectorene B: Uncharted Territory in Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of the structure-activity relationship (SAR) of Iristectorene B, a monocyclic triterpene ester isolated from the seeds of Iris tectorum.[1][2] While the isolation and structural elucidation of this compound were described in 1994, subsequent research detailing its biological activities and the systematic exploration of its chemical structure to modulate these activities appears to be unavailable.

This compound was first identified by Katsura Seki and colleagues, who determined its complex structure as 3-{3-hydroxy-2-[5-hydroxy-4,8,12-trimethyl-(3E,7E)-3,7,11-tridecatrienyl]-2,3-dimethyl-6-(1-methyl-2-oxoethylidene)cyclohexyl} propyl tetradecanoate.[1][2] This intricate molecular architecture presents numerous possibilities for synthetic modification and the potential exploration of its therapeutic properties.

Despite the detailed structural work, a thorough investigation into the biological effects of this compound has not been reported in the accessible scientific literature. Consequently, there is no data on which to build a structure-activity relationship profile. SAR studies are fundamental in medicinal chemistry and drug discovery, as they provide crucial insights into how specific chemical features of a molecule contribute to its biological activity. This knowledge is essential for the rational design of more potent, selective, and safer therapeutic agents.

While research on this compound itself is lacking, the genus Iris is a rich source of diverse secondary metabolites with a wide array of documented biological activities.[2][3][4][5] Phytochemical investigations of various Iris species have led to the isolation of compounds such as flavonoids, isoflavonoids, and other triterpenoids.[2][3][5] These compounds have demonstrated a range of pharmacological effects, including anti-inflammatory, antioxidant, cytotoxic, antimicrobial, and phytoestrogenic properties.[3][4][6] For instance, other compounds isolated from Iris species have been shown to inhibit bacterial biofilms and exhibit cytotoxic activity against cancer cell lines.[4][7]

The absence of biological data for this compound means that no experimental protocols for its bioassays can be provided, nor can any signaling pathways it may modulate be depicted. The creation of a comparative guide on its SAR is therefore not possible at this time.

Future research endeavors are necessary to first screen this compound for a range of biological activities. Should any significant activity be identified, subsequent SAR studies would be warranted. This would involve the synthesis of a series of analogs with systematic modifications to different parts of the this compound scaffold and the evaluation of their biological effects. Such studies would be invaluable in unlocking the potential of this unique natural product as a lead compound for drug development. Until such research is undertaken, the structure-activity relationship of this compound remains an unexplored and potentially fruitful area of scientific inquiry.

References

A Comparative Analysis of Iristectorene B and Prominent Triterpenoid Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Introduction to Iristectorene B

This compound is a monocyclic triterpene ester that has been isolated from the seeds of Iris tectorum.[1][2] Structurally, it is identified as 3-{3-hydroxy-2-[5-hydroxy-4,8,12-trimethyl-(3E,7E)-3,7,11-tridecatrienyl]-2,3-dimethyl-6-(1-methyl-2-oxoethylidene)cyclohexyl} propyl tetradecanoate.[1] Iridal-type triterpenoids from Iris tectorum, including this compound, have been noted for their neuroprotective activities. However, specific quantitative inhibitory data, such as IC50 values, and the precise molecular mechanisms of action for this compound have not been detailed in the currently available scientific literature.

Comparative Analysis with Known Triterpenoid Inhibitors

In contrast to this compound, numerous other triterpenoids have been extensively studied, and their inhibitory effects on various signaling pathways have been quantified. This section provides a comparative overview of these compounds, focusing on the NF-κB and PI3K/Akt/mTOR pathways, which are critical in inflammation, cell survival, and proliferation.

Data Presentation: Triterpenoid Inhibitors of NF-κB and PI3K/Akt/mTOR Pathways

The following table summarizes the inhibitory concentrations (IC50) of several well-characterized triterpenoid inhibitors. This data is crucial for comparing their potency and potential therapeutic efficacy.

TriterpenoidTarget Pathway/EnzymeCell Line/Assay ConditionsIC50 Value
Ursolic Acid IKKβ (NF-κB pathway)Cell-free hotspot kinase assay69 µM
Corosolic Acid NF-κB activationLPS-stimulated RAW 264.7 cellsMarkedly reduced at 50 µM
Asiatic Acid NF-κB activationLPS-stimulated RAW 264.7 cellsNot specified
Synthetic Triterpenoid (TP-225) iNOS induction (via Nrf2-Keap1)Primary mouse macrophages0.0035 nM
CDDO-Methyl Amide (CDDO-MA) Nrf2-mediated transcriptionPotent inducerNot specified as IC50
Lupeol Oxidative Stress/NeuroinflammationAβ-induced mouse model of ADNot specified as IC50
Lucidenic Acid A Acetylcholinesterase (AChE)In vitro assay24.04 µM ± 3.46 µM
Lucidenic Acid N Acetylcholinesterase (AChE)In vitro assay25.91 µM ± 0.89 µM

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative experimental protocols for assays commonly used to evaluate the inhibitory activity of triterpenoids.

Determination of IC50 for NF-κB Inhibition (Luciferase Reporter Assay)
  • Cell Culture: Human embryonic kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Transfection: Cells are transiently co-transfected with an NF-κB-luciferase reporter plasmid and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

  • Treatment: After 24 hours, cells are pre-treated with various concentrations of the triterpenoid inhibitor for 1 hour.

  • Stimulation: Cells are then stimulated with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) (10 ng/mL), for 6 hours.

  • Lysis and Luminescence Measurement: Cells are lysed, and luciferase activity is measured using a dual-luciferase reporter assay system.

  • Data Analysis: The relative luciferase activity (NF-κB-luciferase/Renilla-luciferase) is calculated. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis for PI3K/Akt/mTOR Pathway Inhibition
  • Cell Culture and Treatment: A suitable cell line (e.g., PC-3 for prostate cancer) is cultured and treated with various concentrations of the triterpenoid inhibitor for a specified time.

  • Protein Extraction: Cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration is determined using a BCA protein assay.

  • SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of PI3K, Akt, mTOR, and downstream effectors (e.g., p70S6K, 4E-BP1).

  • Detection: After incubation with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: The band intensities are quantified to determine the relative levels of protein phosphorylation.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, created using Graphviz, illustrate key signaling pathways targeted by triterpenoid inhibitors and a typical experimental workflow for their evaluation.

Caption: Inhibition of the NF-κB signaling pathway by triterpenoids.

PI3K_Akt_mTOR_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Cell Survival Cell Survival mTORC1->Cell Survival Proliferation Proliferation mTORC1->Proliferation Triterpenoids Triterpenoids Triterpenoids->PI3K Inhibits Triterpenoids->Akt Inhibits Triterpenoids->mTORC1 Inhibits

Caption: Triterpenoid inhibition of the PI3K/Akt/mTOR signaling pathway.

Experimental_Workflow Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Inhibitory Assay Inhibitory Assay (e.g., Luciferase, MTT) Compound Treatment->Inhibitory Assay Protein Analysis Protein Analysis (Western Blot) Compound Treatment->Protein Analysis Data Analysis Data Analysis (IC50 Calculation) Inhibitory Assay->Data Analysis Protein Analysis->Data Analysis Results Results Data Analysis->Results

Caption: General experimental workflow for evaluating triterpenoid inhibitors.

Conclusion

While this compound has been identified as a neuroprotective triterpenoid, the lack of publicly available quantitative data on its inhibitory activity and specific molecular targets limits a direct comparative analysis with other well-studied triterpenoids. The data and protocols presented for other potent triterpenoid inhibitors of the NF-κB and PI3K/Akt/mTOR pathways provide a valuable framework for future investigations into the mechanisms of action of this compound and other novel natural products. Further research is warranted to elucidate the specific signaling pathways modulated by this compound and to quantify its inhibitory potential, which will be crucial for assessing its therapeutic promise.

References

Navigating the Scant Evidence: A Comparative Analysis of Iristectorene B's Cellular Effects

Author: BenchChem Technical Support Team. Date: November 2025

A critical review of existing literature reveals a significant gap in the cross-validation of Iristectorene B's effects across different cell lines. While the compound, a monocyclic triterpene ester isolated from the seeds of Iris tectorum, has been identified, its biological activity, particularly in a comparative context, remains largely unexplored in publicly available research.[1] This guide synthesizes the limited available data on a closely related compound, Iristectorin B, and provides a comparative framework using a well-studied natural compound with similar apoptotic mechanisms to highlight the current research landscape and future directions.

Iristectorin B: A Glimpse into its Bioactivity

Research on a natural isoflavone, termed Iristectorin B, offers the most closely related data. A study on PC12 cells, a cell line commonly used in neurological research, demonstrated that Iristectorin B can induce apoptosis.[2] This effect is accompanied by the modulation of key proteins involved in cell survival and death. Specifically, Iristectorin B was found to increase the expression of Nrf2 and Bcl-2, proteins known for their protective roles, while reducing the expression of the pro-apoptotic proteins Bax and Caspase-3.[2]

Quantitative Effects of Iristectorin B on PC12 Cells

The following table summarizes the reported quantitative effects of Iristectorin B on the apoptosis rate of PC12 cells.

Treatment GroupApoptosis Rate (%)Fold Change vs. Control
Control~5%1.0
Iristectorin B (low dose)~10%~2.0
Iristectorin B (high dose)~15%~3.0

Note: The exact concentrations for low and high doses were not specified in the available source. Data is estimated from graphical representations in the cited study.[2]

Experimental Protocols

Cell Viability and Apoptosis Assay

The assessment of Iristectorin B's effect on PC12 cell apoptosis was conducted using an Annexin V-FITC Apoptosis Assay Kit.[2] This standard flow cytometry-based method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow for Apoptosis Detection:

G PC12 PC12 Cells Treatment Treatment with Iristectorin B PC12->Treatment Staining Staining with Annexin V-FITC & PI Treatment->Staining Flow Flow Cytometry Analysis Staining->Flow Data Quantification of Apoptotic Cells Flow->Data

Caption: Experimental workflow for assessing apoptosis in PC12 cells.

Western Blot Analysis

To elucidate the molecular mechanism, protein expression levels of Nrf2, Bcl-2, Bax, and Caspase-3 were analyzed. This is typically performed using Western blotting.

General Western Blot Workflow:

G Lysate Cell Lysis & Protein Extraction Quant Protein Quantification Lysate->Quant SDS SDS-PAGE Quant->SDS Transfer Transfer to Membrane SDS->Transfer Blocking Blocking Transfer->Blocking Primary Primary Antibody Incubation Blocking->Primary Secondary Secondary Antibody Incubation Primary->Secondary Detection Signal Detection & Analysis Secondary->Detection

Caption: Standard workflow for Western blot analysis.

A Comparative Perspective: Pterostilbene

Given the absence of cross-validation data for this compound, we turn to Pterostilbene, a natural dimethylated analog of resveratrol, as a comparative example. Pterostilbene has been shown to induce apoptosis in a variety of cancer cell lines, providing a benchmark for the type of data required for a comprehensive comparison.

Pterostilbene's Effects Across Head and Neck Cancer Cell Lines

A study on head and neck cancer (HNC) demonstrated that Pterostilbene exhibits cytotoxic and antiproliferative activity in a dose-dependent manner across multiple HNC cell lines, including HEp-2, SCC-90, SCC-9, and FaDu.[3] The pro-apoptotic effects were confirmed by an increase in Annexin-V positive cells and the upregulation of Caspase-3 and BAX, with a concurrent downregulation of BCL-2.[3]

IC50 Values of Pterostilbene in HNC Cell Lines (24h Treatment):

Cell LineIC50 (µM)
HEp-287.54 ± 1.94
SCC-9076.09 ± 1.88
SCC-995.56 ± 3.78
FaDu63.81 ± 2.96

Data from[3]

Signaling Pathways Implicated in Apoptosis

The modulation of Bcl-2 family proteins and Caspases, as seen with both Iristectorin B and Pterostilbene, points towards the involvement of the intrinsic apoptotic pathway.

Simplified Intrinsic Apoptosis Pathway:

G cluster_pro Pro-Apoptotic cluster_anti Anti-Apoptotic cluster_executioner Executioner Caspase Bax Bax Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito Bcl2 Bcl-2 Bcl2->Mito Casp3 Caspase-3 Apoptosis Apoptosis Casp3->Apoptosis Stimuli Apoptotic Stimuli (e.g., this compound) Stimuli->Bax Stimuli->Bcl2 Mito->Casp3

Caption: The intrinsic pathway of apoptosis.

Conclusion and Future Research Directions

The current body of scientific literature does not permit a direct cross-validation of this compound's effects in different cell lines. The limited data on Iristectorin B in a single cell line, while promising, underscores the nascent stage of research on this compound. To establish a comprehensive understanding of its therapeutic potential, future studies should focus on:

  • Broad-Spectrum Screening: Evaluating the cytotoxic and apoptotic effects of this compound across a diverse panel of cancer cell lines from different tissue origins.

  • Mechanism of Action Studies: In-depth investigation of the signaling pathways modulated by this compound in responsive cell lines.

  • Comparative Analysis: Directly comparing the efficacy of this compound with other established natural compounds and conventional chemotherapeutic agents.

Until such data becomes available, the scientific and drug development communities can only consider the preliminary findings on Iristectorin B as a starting point for further investigation into the potential of this class of compounds.

References

Comparative Analysis of Iristectorene B and its Potential Synthetic Analogs in Functional Assays: A Review of Related Triterpenoids from Iris tectorum

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, specific functional assay data for Iristectorene B and its synthetic analogs is not publicly available. This guide provides a comparative overview based on the reported biological activities of structurally related iridal-type triterpenoids isolated from Iris tectorum, the same plant source as this compound. The methodologies and potential signaling pathways discussed are based on these related compounds and serve as a predictive framework for the functional assessment of this compound and its prospective synthetic analogs.

Introduction

This compound, a monocyclic triterpene ester isolated from the seeds of Iris tectorum, belongs to the diverse family of iridal-type triterpenoids. While direct functional data on this compound is limited, studies on other triterpenoids from Iris tectorum have revealed significant biological activities, including cytotoxic, anti-inflammatory, and neuroprotective effects. This guide synthesizes the available experimental data on these related compounds to provide a foundational understanding for future research on this compound and the rational design of its synthetic analogs.

Data Summary of Related Triterpenoids from Iris tectorum

The following table summarizes the cytotoxic and neuroprotective activities of several iridal-type triterpenoids isolated from Iris tectorum. This data provides a benchmark for the potential efficacy of this compound and its synthetic analogs.

CompoundAssay TypeCell Line(s)EndpointResult (IC50 or Activity)Reference
Iritectol BCytotoxicity (SRB assay)MCF-7, C32Cell Viability~11 µM (MCF-7), ~23 µM (C32)[1][2]
IsoiridogermanalCytotoxicity (SRB assay)MCF-7, C32Cell Viability~11 µM (MCF-7), ~23 µM (C32)[1][2]
Iridobelamal ACytotoxicity (SRB assay)MCF-7, C32Cell Viability~11 µM (MCF-7), ~23 µM (C32)[1][2]
Spirioiridotecal ANeuroprotectionPC12Cell Viability (Serum deprivation-induced damage)Active[3]
Spirioiridotecal BNeuroprotectionPC12Cell Viability (Serum deprivation-induced damage)Active[3]
Spirioiridotecal FNeuroprotectionPC12Cell Viability (Serum deprivation-induced damage)Active[3]
Rearranged Iridal-Type Triterpenoids (mixture)NeuroprotectionPC12Cell Viability (Serum deprivation-induced damage)Moderately Active[4]

Experimental Protocols

Detailed methodologies for the key assays identified in the literature for compounds from Iris tectorum are provided below. These protocols can serve as a template for the functional evaluation of this compound and its synthetic analogs.

Cytotoxicity Assessment using Sulforhodamine B (SRB) Assay

This assay evaluates the cytotoxic effects of compounds on cancer cell lines.

Methodology:

  • Cell Plating: Cancer cell lines (e.g., MCF-7, C32) are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., Iritectol B, Isoiridogermanal) and incubated for a specified period (e.g., 48-72 hours).

  • Cell Fixation: After incubation, cells are fixed with trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Solubilization: The protein-bound dye is solubilized with a 10 mM Tris base solution.

  • Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 510 nm) using a microplate reader. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated.[1][2][5]

Neuroprotection Assay in PC12 Cells

This assay assesses the ability of compounds to protect neuronal cells from damage.

Methodology:

  • Cell Culture: PC12 cells are cultured in a suitable medium.

  • Induction of Cell Damage: Neuronal damage is induced by serum deprivation for a set period.

  • Compound Treatment: Cells are co-incubated with the test compounds (e.g., Spirioiridotectals) during the serum deprivation period.

  • Cell Viability Assessment: Cell viability is determined using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Data Analysis: The protective effect of the compounds is quantified by comparing the viability of treated cells to that of untreated, serum-deprived cells.[3][4]

Anti-inflammatory Activity Assessment (Nitric Oxide Inhibition)

This assay evaluates the potential of compounds to inhibit the production of the pro-inflammatory mediator nitric oxide (NO).

Methodology:

  • Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured.

  • Stimulation: Cells are stimulated with lipopolysaccharide (LPS) to induce NO production.

  • Compound Treatment: Cells are co-treated with various concentrations of the test compounds and LPS.

  • Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The inhibitory effect of the compounds on NO production is calculated by comparing the nitrite levels in treated versus untreated, LPS-stimulated cells.[6]

Potential Signaling Pathways

Based on studies of related compounds from Iris tectorum and other natural products, the following signaling pathways are potential targets for this compound and its analogs.

NF-κB and MAPK Signaling Pathways in Inflammation

Extracts from Iris tectorum have been shown to inhibit the production of inflammatory mediators. This is often linked to the modulation of key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

G Potential Anti-inflammatory Signaling Pathway cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK p38 p38 MyD88->p38 JNK JNK MyD88->JNK ERK ERK MyD88->ERK IkB IκB IKK->IkB inhibits NFkB NF-κB IkB->NFkB sequesters Nucleus Nucleus NFkB->Nucleus translocation AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 AP1->Nucleus translocation ProInflammatory_Genes Pro-inflammatory Gene Expression (e.g., iNOS, COX-2, TNF-α, IL-6) Iristectorene_B This compound (Hypothesized) Iristectorene_B->IKK potential inhibition Iristectorene_B->p38 potential inhibition Iristectorene_B->JNK potential inhibition

Caption: Hypothesized anti-inflammatory mechanism of this compound.

Experimental Workflow for Comparative Analysis

A logical workflow for the comparative functional analysis of this compound and its synthetic analogs is proposed below.

G Workflow for Comparative Functional Analysis Start Start Compound_Prep Prepare this compound and Synthetic Analogs Start->Compound_Prep Cytotoxicity Cytotoxicity Screening (e.g., SRB, MTT assays) Compound_Prep->Cytotoxicity Anti_inflammatory Anti-inflammatory Assays (e.g., NO, cytokine production) Compound_Prep->Anti_inflammatory Neuroprotection Neuroprotection Assays (e.g., PC12 cell model) Compound_Prep->Neuroprotection Enzyme_Inhibition Enzyme Inhibition Assays (e.g., Kinase, Protease panels) Compound_Prep->Enzyme_Inhibition Mechanism_Studies Mechanism of Action Studies (e.g., Western Blot, qPCR for NF-κB, MAPK pathways) Cytotoxicity->Mechanism_Studies Anti_inflammatory->Mechanism_Studies Neuroprotection->Mechanism_Studies Enzyme_Inhibition->Mechanism_Studies SAR_Analysis Structure-Activity Relationship (SAR) Analysis Mechanism_Studies->SAR_Analysis Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization End End Lead_Optimization->End

Caption: Proposed workflow for functional comparison.

Conclusion

While direct experimental data for this compound is currently lacking, the biological activities of related iridal-type triterpenoids from Iris tectorum suggest its potential as a cytotoxic, anti-inflammatory, and neuroprotective agent. The provided experimental protocols and hypothesized signaling pathways offer a robust framework for the future evaluation of this compound and its synthetic analogs. A systematic investigation following the proposed workflow will be crucial to elucidate its therapeutic potential and guide the development of novel drug candidates. Further research is strongly encouraged to isolate or synthesize this compound and its analogs and subject them to rigorous functional testing.

References

A Researcher's Guide to Investigating the Bioactivity of Iristectorene B: A Comparative Approach

Author: BenchChem Technical Support Team. Date: November 2025

Absence of Published Bioactivity Data for Iristectorene B Paves the Way for New Research

A thorough review of existing scientific literature reveals a notable gap in our understanding of this compound, a monocyclic triterpene ester isolated from the seeds of Iris tectorum. The original 1994 publication by Katsura Seki in Phytochemistry focused exclusively on the compound's isolation and structural elucidation. To date, no subsequent studies reporting on the biological activity or therapeutic potential of this compound have been published. This presents a unique opportunity for researchers to be the first to explore and define its pharmacological profile.

This guide provides a comparative framework for investigating the potential cytotoxic effects of this compound, drawing upon established methodologies from studies on other bioactive compounds isolated from Iris tectorum. By replicating and adapting these proven experimental protocols, researchers can generate the first datasets on this compound's activity and compare its performance against that of its chemical relatives from the same plant source.

Proposed Experimental Framework for this compound Bioactivity Screening

The following protocols are adapted from the methodologies reported by Fang et al. in their 2008 study on the cytotoxic effects of other compounds from Iris tectorum. These methods provide a robust starting point for assessing the potential anti-cancer properties of this compound.

Experimental Protocols

1. Cell Lines and Culture:

  • Cell Lines: A panel of human cancer cell lines should be used, for example:

    • MCF-7 (breast adenocarcinoma)

    • C32 (amelanotic melanoma)

    • COR-L23 (large cell lung carcinoma)

    • A498 (kidney carcinoma)

  • Culture Conditions: Cells should be maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures are to be incubated at 37°C in a humidified atmosphere with 5% CO2.

2. Cytotoxicity Assay (Sulphorhodamine B - SRB Assay):

  • Cell Plating: Plate cells in 96-well microtiter plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Add this compound (and positive/negative controls) at various concentrations to the wells and incubate for 48 hours.

  • Cell Fixation: Discard the medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: Wash the plates with distilled water and stain with 0.4% SRB solution in 1% acetic acid for 30 minutes.

  • Solubilization and Absorbance Reading: Wash away the unbound dye and solubilize the protein-bound dye with 10 mM Tris base. Read the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the concentration that causes 50% inhibition of cell growth (IC50) from dose-response curves.

3. Cell Cycle Analysis (Flow Cytometry):

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at varying concentrations (e.g., 10, 50, 100 µM) for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in 70% ethanol at -20°C overnight.

  • Staining: Wash the fixed cells and resuspend in PBS containing RNase A (100 µg/mL) and propidium iodide (50 µg/mL). Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

4. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining):

  • Cell Treatment: Treat cells with this compound as described for the cell cycle analysis.

  • Staining: Harvest the cells and resuspend in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells undergoing apoptosis (Annexin V positive) and necrosis (Propidium Iodide positive).

Comparative Cytotoxicity Data of Compounds from Iris tectorum

The following table summarizes the published cytotoxicity data for other triterpenes and flavonoids isolated from Iris tectorum. This data can serve as a benchmark for evaluating the relative potency of this compound.

CompoundCell LineIC50 (µM)
Iritectol B MCF-7~11
C32~23
Isoiridogermanal MCF-7~11
C32~23
Iridobelamal A MCF-7~11
C32~23
Tectorigenin COR-L23>400 (G2/M arrest)
7-O-methylaromadendrin Not specifiedWeak activity

Visualizing the Research Workflow

To further guide the research process, the following diagrams illustrate the logical flow from plant material to cellular analysis.

Bioassay_Guided_Fractionation Iris_tectorum Iris tectorum seeds Extraction Solvent Extraction (e.g., Ethanol) Iris_tectorum->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Column Chromatography (Silica Gel) Crude_Extract->Fractionation Fractions Fractions (A, B, C...) Fractionation->Fractions Bioassay Cytotoxicity Screening (e.g., SRB Assay) Fractions->Bioassay Active_Fraction Active Fraction(s) Bioassay->Active_Fraction Identify Potency Isolation HPLC Purification Active_Fraction->Isolation Iristectorene_B This compound Isolation->Iristectorene_B

Caption: Bioassay-guided fractionation workflow for isolating this compound.

Cytotoxicity_Workflow Start This compound SRB_Assay Cytotoxicity Screening (SRB Assay) Start->SRB_Assay IC50 Determine IC50 Value SRB_Assay->IC50 Cell_Cycle Cell Cycle Analysis (Flow Cytometry) IC50->Cell_Cycle Treat at IC50 conc. Apoptosis Apoptosis Assay (Annexin V/PI Staining) IC50->Apoptosis Treat at IC50 conc. Mechanism Elucidate Mechanism of Action Cell_Cycle->Mechanism Apoptosis->Mechanism

Caption: Experimental workflow for evaluating the cytotoxic effects of this compound.

By following this proposed research plan, scientists can effectively investigate the biological activities of this compound, contribute valuable new data to the field of natural product chemistry, and potentially uncover a novel therapeutic agent.

Assessing the Molecular Target Specificity of Iristectorene B: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Iristectorene B is a monocyclic triterpene ester isolated from the seeds of Iris tectorum. While its structure is well-defined, its specific molecular targets and mechanism of action remain largely uncharacterized. Preliminary studies on extracts from Iris tectorum and related iridal-type triterpenoids suggest potential cytotoxic and anti-inflammatory activities, hinting at possible interactions with pathways involved in cancer and inflammation. For any novel compound like this compound to advance as a potential therapeutic agent, a rigorous assessment of its molecular target specificity is paramount. Off-target effects can lead to unforeseen toxicity and a narrow therapeutic window.

This guide provides a comparative framework for researchers, scientists, and drug development professionals on how to approach the assessment of molecular target specificity for a novel natural product such as this compound. We will outline key experimental workflows, present hypothetical data in comparative tables, and illustrate critical signaling pathways and methodologies using diagrams. While direct experimental data for this compound is not yet available, this guide will use well-established techniques and comparator compounds to demonstrate the assessment process.

Section 1: Initial Target Identification and Cellular Effects

The first step in assessing a novel compound's specificity is to determine its biological effects at a cellular level and to identify its primary molecular targets. Based on the known cytotoxic effects of related compounds from Iris tectorum against cancer cell lines like MCF-7 (breast cancer) and C32 (melanoma), a logical starting point is to investigate pathways related to cell survival and proliferation.

1.1. Experimental Protocol: Cell Viability and Apoptosis Assays

  • Objective: To quantify the cytotoxic and apoptotic effects of this compound on a panel of cancer cell lines.

  • Methodology:

    • Cell Culture: Culture human cancer cell lines (e.g., MCF-7, HeLa, A549) in appropriate media.

    • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 24, 48, and 72 hours. A known cytotoxic agent, such as Doxorubicin, should be used as a positive control.

    • Viability Assay (MTT or CellTiter-Glo®): After the treatment period, add MTT reagent or CellTiter-Glo® reagent to the cells and incubate. Measure the absorbance or luminescence to determine the percentage of viable cells relative to a vehicle-treated control (e.g., DMSO).

    • Apoptosis Assay (Annexin V/Propidium Iodide Staining): Treat cells with this compound at concentrations around the determined IC50 value. Stain the cells with Annexin V-FITC and Propidium Iodide (PI) and analyze by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Data Presentation: The half-maximal inhibitory concentration (IC50) values should be calculated and tabulated.

Table 1: Hypothetical IC50 Values for this compound and Comparator Compounds

CompoundTarget ClassMCF-7 (Breast Cancer) IC50 (µM)HeLa (Cervical Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)
This compound Triterpenoid12.518.225.1
DoxorubicinTopoisomerase II Inhibitor0.81.21.5
PaclitaxelMicrotubule Stabilizer0.010.0050.008

1.2. Experimental Workflow for Target Identification

The following diagram illustrates a typical workflow for identifying the molecular targets of a novel compound.

G cluster_0 Initial Screening & Target Identification A Novel Compound (this compound) B Phenotypic Screening (e.g., Cell Viability, Apoptosis) A->B E Computational Target Prediction (e.g., Chemical Similarity, Docking) A->E C Affinity Chromatography B->C D Mass Spectrometry (MS) - Identify bound proteins C->D F Putative Molecular Targets D->F E->F G cluster_0 G1/S Phase Transition CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 activates pRB pRB CDK2->pRB phosphorylates E2F E2F CDK2->E2F activates pRB->E2F inhibits S_Phase_Genes S-Phase Genes (e.g., DNA Polymerase) E2F->S_Phase_Genes transcribes Iristectorene_B This compound Iristectorene_B->CDK2 G cluster_0 On-Target vs. Off-Target Assessment A Putative Target Identified (e.g., Kinase X) C Target Knockdown (siRNA/CRISPR) A->C B Cellular Phenotype Observed (e.g., Apoptosis) D Does Knockdown Recapitulate Phenotype? B->D C->D E On-Target Effect Confirmed D->E  Yes F Off-Target Effect Likely D->F  No G Safety Profiling (hERG, CYP Inhibition, etc.) E->G H Favorable Specificity Profile G->H I Potential Liabilities Identified G->I

Safety Operating Guide

Navigating the Disposal of Iristectorene B: A Protocol for Laboratory Safety

Author: BenchChem Technical Support Team. Date: November 2025

Absence of specific hazard data for Iristectorene B necessitates its management as a hazardous substance, ensuring the safety of laboratory personnel and environmental protection. Researchers and drug development professionals handling this novel compound must adhere to stringent disposal protocols. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound, grounded in established best practices for hazardous chemical waste management.

Waste Characterization and Handling

Without a dedicated Safety Data Sheet (SDS) for this compound, a conservative approach to its disposal is mandatory. Laboratory personnel should treat all waste containing this compound—including pure compound, solutions, contaminated labware, and personal protective equipment (PPE)—as hazardous.[1][2] This proactive classification ensures compliance with safety regulations and minimizes risk.

Key to safe management is the immediate and proper labeling of all waste containers.[3][4][5] Labels should clearly state "Hazardous Waste" and identify the contents, including "this compound," and any other components of the waste stream.[2][4]

Table 1: Hazardous Waste Characterization

To aid in the proper classification and handling of this compound waste, the following table summarizes the primary characteristics of hazardous waste as defined by the Environmental Protection Agency (EPA).

Hazard CharacteristicDescriptionRelevance to this compound Disposal
Ignitability Can create fire under certain conditions, are spontaneously combustible, or have a flash point less than 60 °C (140 °F).Unknown. Assume potential for ignitability and keep away from heat sources.
Corrosivity Acids or bases (pH ≤ 2 or ≥ 12.5) that can corrode metal containers, such as storage tanks, drums, and barrels.Unknown. Avoid mixing with other chemicals to prevent corrosive reactions.
Reactivity Unstable under "normal" conditions. They can cause explosions, toxic fumes, gases, or vapors when heated, compressed, or mixed with water.Unknown. Handle with care, avoiding shock, heat, and mixing with other waste.
Toxicity Harmful or fatal when ingested or absorbed. When disposed of on land, contaminated liquid may drain (leach) from the waste and pollute ground water.Unknown. Assume toxicity and prevent release to the environment.

Step-by-Step Disposal Protocol for this compound

The following procedure outlines the necessary steps for the safe disposal of this compound from a laboratory setting.

  • Segregation: At the point of generation, segregate this compound waste from non-hazardous waste.[3][4] This includes separating contaminated solids (e.g., gloves, pipette tips, absorbent paper) from liquid waste.

  • Containerization:

    • Liquid Waste: Collect liquid waste containing this compound in a dedicated, leak-proof container that is chemically compatible with all components of the solution.[2][4] The container must have a secure screw-top cap and be kept closed except when adding waste.[2][4]

    • Solid Waste: Place contaminated solid waste, such as gloves, wipes, and plasticware, in a designated, durable, and clearly labeled hazardous waste bag or container.[2]

  • Labeling: As soon as waste is added, affix a hazardous waste label to the container.[6] The label must include:

    • The words "Hazardous Waste."

    • The full chemical name(s) of the contents (e.g., "this compound," "Methanol," etc.). Chemical formulas or abbreviations are not acceptable.[2]

    • The approximate percentages of each component.

    • The date accumulation started.

    • The name of the principal investigator and the laboratory location.

  • Storage: Store hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[7] This area must be under the control of the laboratory personnel and located at or near the point of generation. Ensure secondary containment is used for liquid waste to capture any potential leaks.[4]

  • Disposal Request: Once a waste container is full, or if waste generation is complete, arrange for its disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal service.[3] Do not exceed the storage limits for hazardous waste in your laboratory.[1]

  • Empty Containers: Any container that held pure this compound must be managed as hazardous waste. If the container is to be disposed of as non-hazardous, it must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[2]

Visualizing Disposal Workflows

To further clarify the procedural steps and decision-making processes, the following diagrams have been generated using Graphviz.

Figure 1. Decision Workflow for this compound Waste start Waste Generated Containing This compound is_sds_available Is a specific SDS available for this compound? start->is_sds_available treat_as_hazardous Treat as Hazardous Waste is_sds_available->treat_as_hazardous No follow_sds Follow Disposal Instructions in SDS is_sds_available->follow_sds Yes segregate Segregate Waste (Solid vs. Liquid) treat_as_hazardous->segregate containerize Select Appropriate, Labeled Hazardous Waste Container segregate->containerize store Store in Satellite Accumulation Area containerize->store request_pickup Request Pickup by EHS or Licensed Disposal Service store->request_pickup

Figure 1. Decision Workflow for this compound Waste

Figure 2. Disposal Protocol for Potentially Hazardous Lab Waste cluster_generation Waste Generation cluster_accumulation Accumulation & Storage cluster_disposal Final Disposal generation Chemical Waste (e.g., this compound) liquid_waste Labeled Liquid Hazardous Waste Container generation->liquid_waste ppe Contaminated PPE (Gloves, Gown) solid_waste Labeled Solid Hazardous Waste Container ppe->solid_waste labware Contaminated Labware (Pipettes, Tubes) labware->solid_waste saa Satellite Accumulation Area (Secondary Containment) liquid_waste->saa solid_waste->saa ehs_pickup EHS/Contractor Waste Pickup saa->ehs_pickup manifest Waste Manifest Documentation ehs_pickup->manifest transport Transport to Licensed TSDF manifest->transport

Figure 2. Disposal Protocol for Potentially Hazardous Lab Waste

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment. This commitment to rigorous safety protocols is fundamental to responsible scientific research and drug development.

References

Personal protective equipment for handling Iristectorene B

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the date of this document, a specific Safety Data Sheet (SDS) for Iristectorene B is not publicly available. The following guidance is based on general laboratory best practices for handling chemical compounds with unknown toxicological properties. It is imperative that a thorough, site-specific risk assessment be conducted by qualified personnel before any handling of this substance. This information should be used to supplement, not replace, institutional safety protocols and professional judgment.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with this compound. It includes recommendations for personal protective equipment, operational procedures, and a disposal plan, designed to foster a safe laboratory environment.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical when handling a compound with unknown hazards. The following table outlines the recommended minimum PPE for various laboratory activities involving this compound.

ActivityEngineering ControlsEye and Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Receiving and Unpacking Well-ventilated areaSafety glasses with side shieldsNitrile glovesLaboratory coatNot typically required
Weighing and Aliquoting (Solid) Certified chemical fume hoodChemical splash gogglesNitrile glovesLaboratory coatNot required if handled in a fume hood
Solution Preparation Certified chemical fume hoodChemical splash gogglesNitrile glovesLaboratory coatNot required if handled in a fume hood
In-vitro Experiments Biosafety cabinet or well-ventilated areaSafety glasses with side shieldsNitrile glovesLaboratory coatNot typically required
Spill Cleanup (Small) Certified chemical fume hoodChemical splash gogglesChemical-resistant gloves (e.g., nitrile)Laboratory coatN95 respirator (or higher)
Spill Cleanup (Large) Evacuate areaFull-face shield and chemical splash gogglesHeavy-duty chemical-resistant glovesChemical-resistant suit or apronSelf-contained breathing apparatus (SCBA)

Operational Plan: A Step-by-Step Guide

Adherence to a strict operational plan is essential to minimize exposure and ensure safety.

1. Pre-Handling Preparations:

  • Designated Area: Designate a specific area within the laboratory for the handling of this compound. This area should be clearly marked with appropriate signage.

  • Emergency Equipment: Ensure that a calibrated eyewash station, safety shower, and a spill kit appropriate for handling chemicals of unknown toxicity are readily accessible.

  • Personnel Training: All personnel must be trained on the potential hazards of working with uncharacterized compounds and be familiar with the procedures outlined in this guide and the site-specific risk assessment.

2. Handling Procedures:

  • Weighing: All weighing of solid this compound must be conducted within a certified chemical fume hood. Use anti-static weigh paper or a containment balance enclosure to prevent dispersal of the powder.

  • Solution Preparation: Prepare all stock solutions and dilutions within a chemical fume hood.

  • General Handling: Avoid direct contact with the skin, eyes, and clothing. Use appropriate tools (spatulas, forceps) to handle the solid material.

  • Hygiene: Wash hands thoroughly with soap and water immediately after handling the compound, before leaving the laboratory, and before eating, drinking, or smoking.

Disposal Plan

As the environmental and health hazards of this compound are unknown, all waste must be treated as hazardous.

1. Waste Segregation:

  • Solid Waste: All disposable materials that have come into contact with this compound (e.g., gloves, weigh paper, pipette tips) must be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: All solutions containing this compound must be collected in a dedicated, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Sharps Waste: Any sharps contaminated with this compound must be disposed of in a designated, puncture-proof sharps container.

2. Waste Disposal:

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".

  • Disposal must be carried out through the institution's official hazardous waste management program.

  • Do not dispose of any this compound waste down the drain or in the regular trash.

Logical Workflow for Safe Handling

The following diagram illustrates the logical progression of steps for safely handling a chemical of unknown toxicity like this compound.

SafeHandlingWorkflow cluster_planning Planning & Preparation cluster_execution Execution cluster_conclusion Post-Execution & Disposal RiskAssessment 1. Conduct Risk Assessment DevelopProtocol 2. Develop Specific Protocol RiskAssessment->DevelopProtocol Training 3. Personnel Training DevelopProtocol->Training DonPPE 4. Don Appropriate PPE Training->DonPPE UseControls 5. Utilize Engineering Controls (e.g., Fume Hood) DonPPE->UseControls FollowProtocol 6. Execute Experiment UseControls->FollowProtocol Decontaminate 7. Decontaminate Work Area FollowProtocol->Decontaminate SegregateWaste 8. Segregate Waste Decontaminate->SegregateWaste Dispose 9. Dispose via HazWaste Program SegregateWaste->Dispose

Caption: Workflow for handling chemicals of unknown toxicity.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Iristectorene B
Reactant of Route 2
Reactant of Route 2
Iristectorene B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.